3-methoxy-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIHZLGSYHTLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334076 | |
| Record name | 3-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1848-41-5 | |
| Record name | 3-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis of 3-Methoxy-1H-indazoles from Substituted Isatins: A Modular Approach
An In-Depth Technical Guide for Medicinal Chemists
This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-methoxy-1H-indazoles, a privileged scaffold in modern drug discovery, utilizing readily available substituted isatins as starting materials. We will delve into the mechanistic rationale behind the chosen synthetic route, offering field-proven insights to guide researchers through potential challenges and optimization strategies.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows it to act as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2] Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and analgesic properties.[2][3] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Benzydamine (an anti-inflammatory agent) highlight the clinical success of this scaffold.[2] The 3-methoxy substitution, in particular, often enhances metabolic stability and modulates binding affinity, making it a desirable feature in lead optimization campaigns.
Isatin (1H-indole-2,3-dione) serves as an exceptionally versatile and economical starting point for complex heterocyclic synthesis.[4][5] Its inherent reactivity, particularly at the C3 carbonyl group, provides a direct entry into a variety of molecular frameworks, making it an ideal precursor for the indazole core.
Core Synthetic Strategy: A Two-Step Transformation
The conversion of a substituted isatin to a 3-methoxy-1H-indazole is most efficiently achieved through a robust, two-step sequence. This strategy circumvents the complexities of direct C-N and N-N bond formation in a single step, instead breaking down the transformation into two high-yielding, mechanistically distinct reactions:
-
Condensative Cyclization: Reaction of the isatin with hydrazine to form the intermediate 3-hydroxy-1H-indazole (also known as indazol-3-one).
-
Selective O-Methylation: Targeted methylation of the 3-hydroxy group to yield the final 3-methoxy-1H-indazole product.
This modular approach allows for purification of the intermediate, ensuring high purity in the final product and simplifying troubleshooting.
Caption: High-level workflow for the synthesis of 3-methoxy-1H-indazoles.
Part 1: Synthesis of 3-Hydroxy-1H-indazole from Substituted Isatins
Expertise & Mechanistic Insight
The initial step involves the conversion of the isatin core into the indazole ring system. The C3 carbonyl of isatin is highly electrophilic and serves as the primary site for nucleophilic attack. Hydrazine (N₂H₄) is the ideal reagent for this transformation as it provides the two adjacent nitrogen atoms required for the formation of the pyrazole ring.
The reaction proceeds via a well-established mechanism:
-
Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electrophilic C3 carbonyl of the isatin.
-
Intermediate Formation: This attack forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield a hydrazone.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone moiety then performs an intramolecular nucleophilic attack on the C2 amide carbonyl.
-
Ring Opening & Re-aromatization: This leads to the cleavage of the C2-N1 bond of the original isatin ring. Tautomerization of the resulting structure yields the thermodynamically stable 3-hydroxy-1H-indazole. This product exists in a tautomeric equilibrium with its indazol-3-one form.
Caption: Key mechanistic stages in the formation of 3-hydroxy-1H-indazole.
Detailed Experimental Protocol
Materials:
-
Substituted Isatin (1.0 eq)
-
Hydrazine Hydrate (80% solution in water, ~1.5 - 2.0 eq)
-
Ethanol or Acetic Acid (as solvent)
-
Hydrochloric Acid (1 M solution)
-
Sodium Bicarbonate (saturated solution)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the substituted isatin (1.0 eq) in ethanol or acetic acid (approx. 10-20 mL per gram of isatin).
-
Reagent Addition: While stirring, add hydrazine hydrate (1.5 eq) dropwise to the suspension at room temperature. The color of the reaction mixture will typically change.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isatin spot is consumed.
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, and then further in an ice bath. The 3-hydroxy-1H-indazole product often precipitates from the solution.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any residual hydrazine.
-
Purification (if necessary): If the crude product is not pure, it can be further purified by recrystallization. A common method involves dissolving the crude solid in a hot, dilute basic solution (e.g., NaHCO₃), followed by filtration to remove insoluble impurities. The filtrate is then acidified with HCl (1 M) to re-precipitate the purified product, which is collected by filtration, washed with water, and dried under vacuum.
Part 2: Selective O-Methylation of 3-Hydroxy-1H-indazole
Expertise & Mechanistic Insight
This step is critical for achieving the desired 3-methoxy product and requires careful control of reaction conditions to avoid the formation of undesired N-methylated isomers. The 3-hydroxy-1H-indazole anion is an ambident nucleophile, meaning it can be alkylated at either the oxygen (O-methylation) or the ring nitrogens (N1 or N2 methylation).
Controlling Selectivity:
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or DBU, is preferred.[6] It is strong enough to deprotonate the hydroxyl group but does not compete in the alkylation reaction. The use of a very strong base like sodium hydride (NaH) can also be effective.
-
Methylating Agent: Common methylating agents include dimethyl sulfate (DMS) and methyl iodide (MeI).[7][8] Both are highly effective but are also toxic and should be handled with extreme care in a fume hood. Dimethyl carbonate (DMC) can be a safer, more environmentally friendly alternative, though it may require harsher conditions.[6]
-
Solvent: The choice of solvent is paramount. Polar aprotic solvents like acetone, acetonitrile (ACN), or dimethylformamide (DMF) are known to favor O-alkylation. These solvents solvate the cation of the base, leaving a "naked" and highly reactive anion where the site with the highest electron density (the oxygen) is preferentially attacked.
Detailed Experimental Protocol
Materials:
-
Substituted 3-Hydroxy-1H-indazole (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0-3.0 eq)
-
Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) (1.1-1.5 eq)
-
Acetone or Acetonitrile (anhydrous)
-
Ethyl Acetate
-
Brine Solution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add the substituted 3-hydroxy-1H-indazole (1.0 eq) and finely ground potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetone or acetonitrile (20-30 mL per gram of indazole).
-
Reagent Addition: Stir the suspension vigorously. Add the methylating agent (DMS or MeI, 1.2 eq) dropwise via syringe at room temperature. Caution: DMS and MeI are toxic and carcinogenic; handle with appropriate personal protective equipment in a chemical fume hood.
-
Heating: Heat the reaction mixture to reflux (for acetone) or ~60-70 °C (for acetonitrile) and maintain for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-methoxy-1H-indazole.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure product from any N-methylated side products or unreacted starting material.
Data Summary & Characterization
The successful synthesis of the target compound and its intermediate can be confirmed using standard analytical techniques.
| Compound | Typical Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| 3-Hydroxy-1H-indazole | 85-95% | Aromatic protons (7.0-7.8), Broad NH (~12.0), Broad OH (~10.0) | Aromatic carbons (110-142), C=O (~160) | [M+H]⁺ calculated |
| 3-Methoxy-1H-indazole | 70-85% | Aromatic protons (7.0-8.0), OCH₃ singlet (~4.1), Broad NH (~11.5) | Aromatic carbons (108-140), OCH₃ (~56), C-O (~162) | [M+H]⁺ calculated |
Note: Exact chemical shifts (δ) will vary depending on the specific substitution pattern on the isatin ring and the deuterated solvent used.
References
-
General mechanism for the reaction of N-acylisatin with amine or alcohol. ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Activity Evaluation of Novel N-Acylation Substituted Isatin Derivatives. Scientific.Net. Available at: [Link]
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Ring-opening reactions of bis-N-acetylisatins 7 and 8 with alcohols. ResearchGate. Available at: [Link]
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Facile ring-opening of N-acylisatins for the development of novel peptidomimetics. ResearchGate. Available at: [Link]
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N-Acylation of Isatin Using 2-Diazo-1,2-diphenylethanone. ResearchGate. Available at: [Link]
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Opening of 1-acylisatin ring in reactions with primary and secondary amines (microreview). ResearchGate. Available at: [Link]
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An efficient synthesis of 3-indolyl-3-hydroxy oxindoles and 3,3-di(indolyl)indolin-2-ones catalyzed by sulfonated β-CD as a supramolecular catalyst in water. PubMed Central. Available at: [Link]
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Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. AWS. Available at: [Link]
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N-Alkylation and N-acylation of isatin derivatives. ResearchGate. Available at: [Link]
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DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF FUNCTIONALISED 3-HYDROXYINDOLIN-2-ONE DERIVATIVES DERIVED FROM ISATIN. IRJMETS. Available at: [Link]
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DMF mediated Henry reaction of isatins: an efficient synthesis of 3-hydroxy-2-oxindole. ResearchGate. Available at: [Link]
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DMF mediated Henry reaction of isatins: an efficient synthesis of 3-hydroxy-2-oxindole. Semantic Scholar. Available at: [Link]
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Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Photocatalytic construction of N-acyl-N,O-acetal-linked pyridines via aminocyclopropane ring opening. Royal Society of Chemistry. Available at: [Link]
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Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. PubMed Central. Available at: [Link]
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Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]
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ChemInform Abstract: Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. ResearchGate. Available at: [Link]
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Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PubMed Central. Available at: [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link]
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]
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O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Bentham Science. Available at: [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]
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Diazotisation. Organic Chemistry Portal. Available at: [Link]
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How to methylate selectively enolic hydroxyl group other than phenolic groups in 3-hydroxy flavones? ResearchGate. Available at: [Link]
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Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Available at: [Link]
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Design and development of an isatin-1,2,3-triazole hybrid analogue as a potent anti-inflammatory agent with enhanced efficacy and gene expression modulation. Royal Society of Chemistry. Available at: [Link]
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Synthesis of 1H-indazole derivatives. ResearchGate. Available at: [Link]
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How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? ResearchGate. Available at: [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
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A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). PubMed Central. Available at: [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]
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1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Semantic Scholar. Available at: [Link]
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ChemInform Abstract: Synthesis and Cyclization of 2-Amino- and 2-Methyl-Substituted 1,3-Diaminobenzimidazolium Salts. ResearchGate. Available at: [Link]
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Benzopyrones. Part 23. Cyclization of o-amino carboxamides and related compounds. Royal Society of Chemistry. Available at: [Link]
-
Synthetic method for isatin-1,2,3-triazole linked isatin hybrids.... ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methoxy-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a privileged scaffold, the indazole nucleus is a core component of numerous compounds exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The introduction of a methoxy group at the 3-position significantly influences the molecule's electronic properties and potential biological interactions. Accurate structural elucidation is paramount in the development of indazole-based therapeutics, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.
This technical guide, intended for researchers and scientists in the field of drug development, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-methoxy-1H-indazole. It offers a detailed interpretation of chemical shifts and coupling constants, supported by established principles of NMR spectroscopy and data from related structures. Furthermore, this guide presents a robust, field-proven experimental protocol for acquiring high-quality NMR data, ensuring scientific integrity and reproducibility in your research endeavors.
Molecular Structure and Numbering
The structural integrity and unambiguous assignment of NMR signals are fundamentally tied to the standardized numbering of the atoms in the 3-methoxy-1H-indazole molecule. The following diagram illustrates the numbering convention that will be used throughout this guide.
Caption: Molecular structure and atom numbering of 3-methoxy-1H-indazole.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 3-methoxy-1H-indazole is characterized by distinct signals corresponding to the aromatic protons on the benzene ring, the N-H proton of the indazole ring, and the protons of the methoxy group. The predicted chemical shifts are influenced by the electronic effects of the heterocyclic system and the methoxy substituent.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for 3-methoxy-1H-indazole. These predictions are based on the analysis of structurally similar indazole derivatives and established substituent effects in aromatic systems.[1][2][3][4]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-1 (N-H) | ~12.5 - 13.5 | Broad Singlet | - | The N-H proton of indazoles is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential intermolecular exchange. |
| H-4 | ~7.6 - 7.8 | Doublet | 8.0 - 8.5 | This proton is ortho to the electron-donating nitrogen atom (N1) and is expected to be downfield. It will appear as a doublet due to coupling with H-5. |
| H-5 | ~7.1 - 7.3 | Triplet | 7.0 - 8.0 | H-5 is coupled to both H-4 and H-6, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants). |
| H-6 | ~7.3 - 7.5 | Triplet | 7.0 - 8.0 | Similar to H-5, H-6 is coupled to H-5 and H-7, leading to a triplet-like signal. Its chemical shift is influenced by the proximity to the pyrazole ring. |
| H-7 | ~7.0 - 7.2 | Doublet | 7.5 - 8.0 | H-7 is ortho to the fused pyrazole ring and will be a doublet due to coupling with H-6. It is generally the most upfield of the aromatic protons. |
| OCH₃ | ~4.0 - 4.2 | Singlet | - | The methoxy protons appear as a sharp singlet, as they are not coupled to any other protons. Their chemical shift is characteristic of a methoxy group attached to an sp² carbon in a heterocyclic system. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of 3-methoxy-1H-indazole. The chemical shifts are indicative of the electronic environment of each carbon atom.
Predicted ¹³C NMR Data
The table below presents the predicted ¹³C NMR chemical shifts for 3-methoxy-1H-indazole. The assignments are based on established chemical shift increments for substituted indazoles and the electronic influence of the methoxy group.[1][3][4]
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C3 | ~160 - 162 | This carbon is directly attached to the electron-donating methoxy group and two nitrogen atoms, resulting in a significant downfield shift. |
| C3a | ~122 - 124 | A quaternary carbon at the fusion of the two rings, its chemical shift is influenced by the adjacent nitrogen and carbon atoms. |
| C4 | ~120 - 122 | An aromatic methine carbon, its chemical shift is in the typical aromatic region. |
| C5 | ~121 - 123 | Another aromatic methine carbon. |
| C6 | ~128 - 130 | This aromatic methine carbon is expected to be slightly downfield compared to C5 and C7. |
| C7 | ~110 - 112 | This aromatic methine carbon is typically the most shielded in the indazole ring system. |
| C7a | ~140 - 142 | A quaternary carbon at the ring junction, adjacent to N1. |
| OCH₃ | ~55 - 57 | The carbon of the methoxy group, appearing in a characteristic upfield region. |
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data for 3-methoxy-1H-indazole, the following detailed experimental protocol is recommended. This protocol is designed as a self-validating system to maintain scientific integrity.
I. Sample Preparation
-
Material Weighing: Accurately weigh 10-20 mg of 3-methoxy-1H-indazole for ¹H NMR and 30-50 mg for ¹³C NMR using a calibrated analytical balance.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indazole derivatives. The choice of solvent can slightly affect the chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a high-quality, clean 5 mm NMR tube. Avoid any solid particles in the solution, as they can degrade the spectral resolution. If necessary, filter the solution through a small plug of glass wool in the pipette.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (for CDCl₃). For DMSO-d₆, the residual solvent peak is often used as a reference.
II. NMR Data Acquisition
The following workflow outlines the key steps for acquiring ¹H and ¹³C NMR spectra.
Sources
An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of 3-methoxy-1H-indazole
Introduction
In the landscape of pharmaceutical research and development, the structural elucidation of heterocyclic compounds is a cornerstone of molecular design and quality control. Among these, the indazole scaffold is of paramount importance, serving as a core component in numerous therapeutic agents. This guide provides a detailed analytical perspective on 3-methoxy-1H-indazole (C₈H₈N₂O, MW: 148.16 g/mol ), a representative member of this class.[1]
We will delve into the principles and practical application of two powerhouse analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This document is structured not as a rigid protocol, but as a logical exploration of the molecule's spectroscopic identity. Our objective is to move beyond mere data presentation and explain the causality behind the spectral features, offering field-proven insights for researchers, scientists, and drug development professionals. By integrating theoretical principles with experimental data, we aim to provide a self-validating framework for the characterization of 3-methoxy-1H-indazole and related N-heterocyclic compounds.
Part 1: Infrared (IR) Spectroscopy Analysis: Probing Molecular Vibrations
Infrared spectroscopy is an indispensable technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.
The Predicted IR Spectrum of 3-methoxy-1H-indazole
The structure of 3-methoxy-1H-indazole contains several key functional groups whose vibrational modes can be predicted and identified. The spectrum is a composite of vibrations from the indazole ring system and the methoxy substituent.
-
N-H Stretching: The N-H bond of the pyrazole moiety in the indazole ring is expected to produce a moderate to broad absorption band in the 3100-3500 cm⁻¹ region. This broadening is often due to intermolecular hydrogen bonding in the solid state. The absence of substitution on the ring nitrogen is confirmed by the presence of this band.[2][3]
-
C-H Stretching: Two distinct types of C-H stretching vibrations are anticipated:
-
Aromatic C-H Stretch: Occurring just above 3000 cm⁻¹, these are typically sharp, medium-intensity bands arising from the benzene portion of the indazole ring.[4][5]
-
Aliphatic C-H Stretch: Found just below 3000 cm⁻¹, these bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the methoxy (-OCH₃) group.[5]
-
-
C=C Aromatic Ring Stretching: The vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of sharp bands of variable intensity, typically in the 1450-1615 cm⁻¹ region.[4][5]
-
C-O Ether Stretching: The methoxy group is characterized by two prominent C-O stretching bands. The asymmetric stretch (Ar-O) is typically a strong, distinct band found between 1275 and 1200 cm⁻¹. The symmetric stretch (O-CH₃) appears in the 1075-1000 cm⁻¹ range.[4] The presence of these two bands is a strong confirmation of the aryl ether functionality.
-
Fingerprint Region (<1400 cm⁻¹): This region contains a complex series of absorptions, including C-H in-plane and out-of-plane bending, and ring deformation modes. While complex, the out-of-plane C-H bending bands (900-675 cm⁻¹) can be particularly informative about the substitution pattern on the aromatic ring.[5]
Table 1: Predicted IR Absorption Bands for 3-methoxy-1H-indazole
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3500 | N-H Stretch (Indazole Ring) | Medium, Broad |
| 3000 - 3100 | Aromatic C-H Stretch | Medium, Sharp |
| 2850 - 2980 | Aliphatic C-H Stretch (-OCH₃) | Medium, Sharp |
| 1450 - 1615 | C=C Aromatic Ring Stretch | Medium to Strong |
| 1200 - 1275 | Asymmetric C-O-C Stretch (Aryl Ether) | Strong |
| 1000 - 1075 | Symmetric C-O-C Stretch (Aryl Ether) | Medium |
| 675 - 900 | Aromatic C-H Out-of-Plane Bend | Medium to Strong |
Part 2: Mass Spectrometry (MS) Analysis: Unraveling the Molecular Blueprint
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a common hard ionization technique that imparts significant energy into the molecule, causing it to fragment in predictable ways. This fragmentation pattern serves as a structural fingerprint.[6][7]
The Mass Spectrum of 3-methoxy-1H-indazole
The molecular formula C₈H₈N₂O contains two nitrogen atoms. According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight and an even m/z for its molecular ion.[8]
-
Molecular Ion (M•+): The calculated molecular weight of 3-methoxy-1H-indazole is 148.16. Therefore, the molecular ion peak (M•+) is expected at m/z 148 . The observation of this peak confirms the molecular weight of the compound. Experimental data from the NIST Mass Spectrometry Data Center confirms the presence of the molecular ion at m/z 148.[1]
Plausible Fragmentation Pathway
The stability of the aromatic indazole core heavily influences the fragmentation pathway. The primary fragmentation events are initiated by the cleavage of the weaker bonds associated with the methoxy substituent.
-
Loss of a Methyl Radical (•CH₃): A characteristic fragmentation for methoxy-substituted aromatic compounds is the alpha-cleavage loss of a methyl radical from the molecular ion. This results in a stable, resonance-delocalized cation. This is often a prominent peak in the spectrum.
-
m/z 148 (M•+) → m/z 133 ([M-15]⁺) . This fragment is observed experimentally.[1]
-
-
Loss of Formaldehyde (CH₂O): An alternative pathway involves a rearrangement reaction leading to the expulsion of a neutral formaldehyde molecule. This fragmentation directly yields the indazole radical cation.
-
Subsequent Fragmentation: The major fragments can undergo further decomposition:
-
The ion at m/z 133 can lose a molecule of carbon monoxide (CO) to form an ion at m/z 105 .
-
The indazole radical cation at m/z 118 can lose hydrogen cyanide (HCN), a characteristic fragmentation of N-heterocycles, to produce a fragment at m/z 91 .
-
The diagram below illustrates this logical fragmentation cascade.
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Physical and chemical properties of 3-methoxy-1H-indazole
An In-depth Technical Guide to 3-methoxy-1H-indazole
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-methoxy-1H-indazole. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data from established chemical databases and the scientific literature to serve as a practical reference for laboratory applications.
Introduction: The Indazole Scaffold in Modern Chemistry
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structure, capable of acting as both a hydrogen bond donor and acceptor, makes it an effective bioisostere of the native indole moiety found in many biological signaling molecules.[3] This has led to the development of numerous indazole-containing therapeutics, including kinase inhibitors like Pazopanib and Niraparib, which are used in oncology.[1][3] 3-methoxy-1H-indazole, as a functionalized derivative, serves as a valuable building block for the synthesis of more complex, biologically active molecules. Understanding its fundamental properties is therefore critical for its effective utilization in research and development.
Molecular Structure and Identification
3-methoxy-1H-indazole is characterized by a methoxy group (-OCH₃) at the 3-position of the indazole ring. The compound exists in tautomeric forms, with the 1H-indazole being the more thermodynamically stable and predominant form over the 2H-indazole.[1]
Key Identifiers:
-
IUPAC Name: 3-methoxy-1H-indazole[4]
-
Molecular Formula: C₈H₈N₂O[4]
-
CAS Number: 1848-41-5[4]
-
Canonical SMILES: COC1=NNC2=CC=CC=C21[4]
Caption: Molecular structure and key tautomeric forms of indazole.
Physicochemical Properties
The physical properties of a compound are critical for determining appropriate solvents, storage conditions, and purification techniques. The data below is compiled from computed and experimental sources.
| Property | Value | Source |
| Molecular Weight | 148.16 g/mol | PubChem[4] |
| XLogP3 | 1.9 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Polar Surface Area | 37.9 Ų | PubChem[4] |
| Storage Temperature | Room Temperature, Sealed in Dry | ChemicalBook, BLD Pharmatech[5][6] |
Spectroscopic Profile
Spectroscopic data is fundamental for the structural confirmation and purity assessment of 3-methoxy-1H-indazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While specific spectra for 3-methoxy-1H-indazole are available through databases like SpectraBase, general principles can be applied for interpretation.[4]
-
¹H NMR: The spectrum will feature signals for the aromatic protons on the benzene ring, a singlet for the N-H proton (which may be broad and exchangeable with D₂O), and a characteristic singlet for the methoxy (-OCH₃) protons, typically appearing in the 3.8-4.0 ppm range.
-
¹³C NMR: The spectrum will show distinct signals for the eight carbon atoms. The methoxy carbon will appear upfield, while the aromatic and heterocyclic carbons will be located in the downfield region (typically 110-150 ppm).
Protocol: Standard NMR Sample Preparation
The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices, with DMSO-d₆ being particularly useful for clearly resolving N-H protons.
-
Sample Weighing: Accurately weigh 5-10 mg of 3-methoxy-1H-indazole directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or invert it until the sample is fully dissolved. Mild heating may be applied if necessary, but check for compound stability first.
-
Analysis: Insert the tube into the NMR spectrometer. Acquire standard ¹H, ¹³C, and, if required, 2D correlation spectra (e.g., COSY, HSQC) to fully assign the structure.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion [M]⁺: m/z = 148.06
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the elemental composition. For C₈H₈N₂O, the calculated exact mass is 148.0637.[4]
-
Fragmentation: Electron Ionization (EI) would likely show a prominent molecular ion peak. A key fragment would be the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z = 133.[4] Further fragmentation of the indazole ring can also be observed.[8]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
-
N-H Stretch: A characteristic peak is expected in the range of 3100-3500 cm⁻¹, often appearing as a broad band.
-
C-H Aromatic Stretch: Signals typically appear just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: The methoxy group C-H bonds will show stretching vibrations just below 3000 cm⁻¹.
-
C=C and C=N Stretches: Aromatic and heterocyclic ring stretching vibrations will be observed in the 1400-1650 cm⁻¹ region.
-
C-O Stretch: A strong, characteristic peak for the aryl ether C-O bond is expected around 1250 cm⁻¹.
Chemical Reactivity and Synthesis
The reactivity of 3-methoxy-1H-indazole is governed by the indazole ring system and the methoxy substituent. The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions.
Workflow: General Synthesis of 1H-Indazoles
Multiple synthetic routes to the indazole core have been developed. A common modern approach involves the [3+2] cycloaddition of an aryne intermediate with a diazo compound.[9]
Caption: Generalized workflow for the synthesis of 1H-indazoles.
This method offers a high degree of functional group tolerance and allows for the introduction of various substituents at the 3-position.[9] For 3-methoxy-1H-indazole specifically, synthesis could be envisioned via the reaction of benzyne with diazomethyl methyl ether, though specific literature protocols may vary.
Applications in Drug Discovery
As a functionalized heterocycle, 3-methoxy-1H-indazole is a valuable intermediate for building more complex molecules. The methoxy group can serve as a handle for further reactions (e.g., O-demethylation to reveal a 3-hydroxyindazole) or can be retained to modulate the electronic properties and metabolic stability of the final compound. Indazole derivatives are frequently investigated as inhibitors of protein kinases, making this scaffold highly relevant to cancer research and the development of anti-inflammatory agents.[10][11]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-methoxy-1H-indazole.
-
General Handling: Handle in a well-ventilated area or a chemical fume hood.[12][13] Avoid formation of dust and aerosols.[12]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, safety goggles with side-shields, and impervious gloves.[12]
-
Toxicology: While specific toxicological data for 3-methoxy-1H-indazole is limited, related indazole compounds are classified as causing skin and serious eye irritation. It should be treated as potentially harmful if swallowed.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][15]
Conclusion
3-methoxy-1H-indazole is a structurally important heterocyclic compound with well-defined physicochemical and spectroscopic properties. Its role as a synthetic intermediate is of significant interest to the drug discovery community. This guide provides the foundational knowledge required for its safe handling, characterization, and strategic implementation in synthetic chemistry workflows.
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An In-depth Technical Guide to the Solubility of 3-methoxy-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of 3-methoxy-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. For researchers, process chemists, and formulation scientists, understanding the solubility characteristics of this molecule is paramount for its effective application. Poor solubility can impede biological screening, complicate synthesis and purification, and present significant hurdles in developing bioavailable drug formulations.[1][2][3] This document offers an in-depth exploration of the physicochemical properties of 3-methoxy-1H-indazole that govern its solubility, presents detailed protocols for both thermodynamic and kinetic solubility determination, and provides a practical analysis of its solubility profile in various solvent systems. The insights and data herein are intended to empower scientific teams to accelerate research and development by proactively addressing solubility challenges.
Introduction: The Critical Role of Solubility in Drug Development
3-methoxy-1H-indazole is a substituted indazole derivative of significant interest in pharmaceutical research, often serving as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Its structural features, while conferring desirable biological activity, also dictate its physicochemical behavior, with solubility being a master variable.
Solubility is a critical determinant of a drug's bioavailability—the proportion of the drug that enters systemic circulation to exert its therapeutic effect.[2] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are poorly soluble in water, which can lead to inadequate drug absorption and variable bioavailability.[3][4][5] Therefore, a thorough understanding of a compound's solubility is essential from the earliest stages of drug discovery through to formulation development.[6] It influences:
-
Biological Assays: Inconsistent solubility can lead to precipitation in assay media, resulting in unreliable biological data.
-
Process Chemistry: The choice of solvents for reaction, work-up, and crystallization depends heavily on the solubility profile of the target molecule and its impurities.
-
Formulation Development: Creating a viable dosage form, whether oral or parenteral, requires precise knowledge of how the API behaves in different aqueous environments, co-solvents, and excipients.[1]
This guide is structured to provide a holistic view, beginning with the fundamental molecular properties of 3-methoxy-1H-indazole, moving to practical experimental methodologies, and concluding with an analysis of its solubility across a spectrum of relevant solvents.
Physicochemical Properties Governing Solubility
The solubility of a molecule is dictated by its structure and the interplay of intermolecular forces between the solute and the solvent.[3] For 3-methoxy-1H-indazole, several key features are at play.
2.1 Molecular Structure Analysis
-
Indazole Core: The bicyclic aromatic indazole ring system is relatively nonpolar. The pyrrolic-type nitrogen (-NH-) at the 1-position is a hydrogen bond donor, while the pyridinic-type nitrogen at the 2-position is a hydrogen bond acceptor.
-
Methoxy Group (-OCH₃): This group, attached at the 3-position, adds a degree of polarity and can act as a hydrogen bond acceptor. Its presence influences the molecule's overall electronic distribution and crystal packing.
-
Tautomerism: Indazoles can exist in different tautomeric forms, which can influence their physical properties, including solubility and melting point.
2.2 Key Physicochemical Parameters
A substance's solubility is quantitatively linked to its physicochemical properties. The following table summarizes computed properties for 3-methoxy-1H-indazole.
| Property | Value | Source |
| Molecular Weight | 148.16 g/mol | PubChem[7] |
| XLogP3 | 1.9 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[7] |
| Topological Polar Surface Area | 37.9 Ų | PubChem[7] |
The XLogP3 value of 1.9 suggests a moderate lipophilicity, indicating that while it has some preference for nonpolar environments, it is not extremely "greasy." The presence of both a hydrogen bond donor and two acceptors facilitates interactions with protic solvents.
2.3 Intermolecular Forces and Solvent Interactions
The dissolution process can be understood as a competition. For a solvent to dissolve 3-methoxy-1H-indazole, the energy gained from new solute-solvent interactions must overcome the energy of the existing solute-solute interactions (crystal lattice energy) and solvent-solvent interactions.
The diagram below illustrates the key functional groups on 3-methoxy-1H-indazole and their potential interactions with solvent molecules.
Caption: Intermolecular forces of 3-methoxy-1H-indazole.
Experimental Determination of Solubility: A Practical Guide
Determining solubility is not a one-size-fits-all process. The choice of method depends on the stage of research and the required precision. The two primary types of solubility measured are thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is in equilibrium with the saturated solution. It is the gold standard for formulation and pre-clinical development.[6] The shake-flask method is the most reliable technique for this measurement.[8]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being added from a concentrated organic stock (typically DMSO) into an aqueous buffer. It is a high-throughput method often used in early drug discovery to flag potential issues.[9][10][11]
3.1 Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol is based on the well-established shake-flask method, considered the most reliable for determining equilibrium solubility.[8]
Objective: To determine the equilibrium solubility of 3-methoxy-1H-indazole in a given solvent system at a controlled temperature.
Materials:
-
3-methoxy-1H-indazole (solid)
-
Selected solvent (e.g., pH 7.4 phosphate-buffered saline)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer for quantification
Methodology:
-
Preparation: Add an excess amount of solid 3-methoxy-1H-indazole to a glass vial. The excess is crucial to ensure equilibrium with the solid phase is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Cap the vial securely and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium. A period of 24-48 hours is common, but this should be experimentally verified.[6][12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed (sedimentation) for at least 24 hours to allow undissolved solids to settle.[12] For more rapid separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling: Carefully withdraw a sample from the clear supernatant.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.
-
Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration using a pre-validated analytical method (e.g., HPLC-UV) against a standard curve.
Caption: Workflow for the Shake-Flask Solubility Method.
3.2 Protocol: High-Throughput Kinetic Solubility Assay
This protocol outlines a common method for assessing kinetic solubility, suitable for screening multiple compounds or conditions rapidly.[11][13]
Objective: To rapidly assess the solubility of 3-methoxy-1H-indazole from a DMSO stock solution in an aqueous buffer.
Materials:
-
3-methoxy-1H-indazole (10 mM stock in 100% DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Automated liquid handler (optional, for high throughput)
Methodology:
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the 10 mM DMSO stock solution of 3-methoxy-1H-indazole directly into the buffer. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.
-
Mixing and Incubation: Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 1-2 hours).[13]
-
Detection:
-
Nephelometry (Light Scattering): Measure the turbidity of the solution. An increase in light scattering indicates the formation of a precipitate.[11]
-
Direct UV Method: After incubation, filter the plate to separate undissolved particles. Measure the UV absorbance of the filtrate in a UV-compatible plate to determine the concentration of the dissolved compound.[11][13]
-
-
Data Analysis: The solubility is reported as the highest concentration at which no significant precipitate is detected.
Solubility Profile of 3-methoxy-1H-indazole: Data & Analysis
The following tables summarize the expected solubility of 3-methoxy-1H-indazole in various solvent systems based on its physicochemical properties and data from analogous structures. Note: These values are illustrative and should be confirmed experimentally for specific applications.
4.1 Solubility in Aqueous Media (pH-Dependent)
As a weak base, the solubility of 3-methoxy-1H-indazole is expected to increase in acidic conditions due to the protonation of the indazole ring system.
| Medium | pH | Expected Solubility Category | Rationale |
| Simulated Gastric Fluid | 1.2 | Moderately Soluble | Protonation of the indazole nitrogens increases polarity and interaction with water. |
| Acetate Buffer | 4.5 | Slightly Soluble | Partial protonation occurs, leading to some increase in solubility over neutral pH. |
| Phosphate Buffer (PBS) | 7.4 | Sparingly Soluble | The molecule is predominantly in its neutral, less polar form. |
4.2 Solubility in Common Organic Solvents
Solubility in organic solvents is often predicted by the principle of "like dissolves like." Hansen Solubility Parameters (HSP) provide a more sophisticated method, breaking down intermolecular forces into dispersion (δD), polar (δP), and hydrogen bonding (δH) components.[14][15][16] Solvents with HSP values close to those of the solute are more likely to be effective.
| Solvent | Polarity | Expected Solubility | Rationale / Application |
| Protic Solvents | |||
| Methanol | Polar | Soluble | Hydrogen bonding capability and polarity make it a good solvent. Used in reactions and chromatography. |
| Ethanol | Polar | Soluble | Similar to methanol, often used in crystallization. |
| Isopropanol | Mid-Polarity | Moderately Soluble | Less polar than methanol/ethanol; may be useful for controlled precipitation. |
| Aprotic Polar Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Polar | Very Soluble | Strong hydrogen bond acceptor and highly polar. Common for stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar | Very Soluble | Similar to DMSO, often used as a reaction solvent. |
| Acetonitrile (ACN) | Polar | Moderately Soluble | Common mobile phase component in reverse-phase HPLC. |
| Acetone | Polar | Soluble | Good general-purpose solvent for cleaning and extraction. |
| Aprotic Nonpolar Solvents | |||
| Dichloromethane (DCM) | Nonpolar | Soluble | Effective for a wide range of organic compounds. Used in extractions. |
| Toluene | Nonpolar | Sparingly Soluble | The molecule's polarity limits its solubility in highly nonpolar aromatic solvents. |
| Heptane / Hexane | Nonpolar | Insoluble | Serves as an anti-solvent for precipitation and crystallization. |
Practical Applications & Case Studies
5.1 Case Study: Selecting a Crystallization Solvent
A process chemist needs to purify a batch of 3-methoxy-1H-indazole.
-
Problem: The crude material contains both more polar and less polar impurities.
-
Solution using Solubility Data:
-
The compound is dissolved in a good, hot solvent like ethanol or isopropanol, where it is highly soluble.
-
A nonpolar anti-solvent, such as heptane (in which the compound is insoluble), is slowly added.
-
As the solvent polarity decreases, the 3-methoxy-1H-indazole crystallizes out, leaving more soluble impurities in the mother liquor. Less soluble, nonpolar impurities may have already been filtered out from the hot solution.
-
-
Causality: The significant difference in solubility between a polar solvent (ethanol) and a nonpolar anti-solvent (heptane) provides a wide crystallization window, enabling effective purification.
5.2 Case Study: Developing a Pre-clinical Oral Formulation
A formulation scientist is developing a liquid dose for an animal toxicology study.
-
Problem: The compound is poorly soluble in water at neutral pH, making a simple aqueous solution unfeasible for achieving the required dose concentration.
-
Solution using Solubility Data:
-
The pH-dependent solubility data shows higher solubility at low pH. A formulation using a pharmaceutically acceptable acidic buffer (e.g., citrate buffer at pH 3) could be a viable option.
-
Alternatively, co-solvent systems can be explored. A mixture of water with a biocompatible solvent like polyethylene glycol 400 (PEG 400) or propylene glycol, where the compound shows moderate to good solubility, can significantly enhance the overall drug load.
-
-
Causality: By understanding the specific solubility limitations (poor at neutral pH), the scientist can rationally select pH modification or co-solvent strategies to overcome the challenge, avoiding a trial-and-error approach.
Conclusion
The solubility of 3-methoxy-1H-indazole is a multifaceted property that is fundamental to its successful application in research and drug development. Its behavior is dictated by a balance of a nonpolar aromatic core and the presence of hydrogen bond donor and acceptor groups. This guide has established that while its aqueous solubility at physiological pH is limited, it can be significantly enhanced in acidic conditions and shows good solubility in a range of polar organic solvents like alcohols, DMF, and DMSO.
For researchers, the provided protocols for thermodynamic and kinetic solubility measurements offer a robust framework for generating reliable and relevant data. By applying this knowledge, scientists can make informed decisions regarding solvent selection for synthesis and purification, design more effective biological assays, and develop rational formulation strategies to advance their drug development programs.
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A Comprehensive Technical Guide to the Stability and Storage of 3-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methoxy-1H-indazole is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its scaffold is present in a variety of molecules with diverse biological activities.[1][2] The integrity and purity of this reagent are paramount for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Understanding the stability of 3-methoxy-1H-indazole and the optimal conditions for its storage is therefore of critical importance to ensure reproducible experimental outcomes and the quality of end-products.
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-methoxy-1H-indazole. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle and store this compound effectively, thereby preserving its chemical integrity.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 3-methoxy-1H-indazole is essential for comprehending its stability profile.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | PubChem[3] |
| Molecular Weight | 148.16 g/mol | PubChem[3] |
| CAS Number | 1848-41-5 | PubChem[3] |
| Appearance | Typically a solid | Inferred from related compounds |
| pKa | Indazole is amphoteric, with pKa values of 1.04 (for protonation) and 13.86 (for deprotonation). | Wikipedia[1] |
Core Principles of Stability
The stability of a chemical compound is its ability to resist chemical change or decomposition. For 3-methoxy-1H-indazole, the primary factors influencing its stability are temperature, light, atmospheric oxygen, and humidity. The indazole ring system and the methoxy group are the key structural features that dictate its reactivity and potential degradation pathways.
The Indazole Ring
The indazole ring is a bicyclic aromatic heterocycle. While aromatic systems are generally stable, the pyrazole portion of the indazole ring can be susceptible to certain reactions. The 1H-tautomer of indazole is generally more stable than the 2H-tautomer.[4] The ring can undergo electrophilic substitution reactions.[2] Of particular relevance to stability is its behavior under photolytic stress, as some indazole derivatives are known to undergo photorearrangement to benzimidazoles upon UV irradiation.[5]
The Methoxy Group
The methoxy group (-OCH₃) is an electron-donating group attached to the aromatic system.[6] Aromatic ethers are generally stable but can be cleaved under harsh acidic conditions. The ether linkage can also be a site for oxidative degradation.
Potential Degradation Pathways
Based on the chemical nature of the indazole ring and the methoxy group, several potential degradation pathways for 3-methoxy-1H-indazole can be postulated. Understanding these pathways is crucial for designing appropriate storage conditions and analytical methods for stability testing.
Caption: Potential degradation pathways for 3-methoxy-1H-indazole.
Hydrolytic Degradation
Under strongly acidic or basic conditions, the methoxy group may undergo hydrolysis to yield 3-hydroxy-1H-indazole (also known as 3-indazolone). The indazole ring itself could also be susceptible to cleavage under extreme pH and temperature conditions.
Oxidative Degradation
Oxidation can occur at several points in the molecule. The methoxy group can be a target, and the electron-rich indazole ring is also susceptible to oxidative attack, potentially leading to the formation of N-oxides or ring-opened byproducts. The presence of peroxides, often found in aged ether solvents, could initiate such degradation.
Photodegradation
Exposure to light, particularly UV radiation, can be a significant stress factor for many aromatic and heterocyclic compounds. For indazoles, there is a known precedent for photo-induced rearrangement to benzimidazoles.[5] Therefore, protection from light is a critical consideration for maintaining the integrity of 3-methoxy-1H-indazole.
Thermal Degradation
Recommended Storage Conditions
Based on the potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of 3-methoxy-1H-indazole.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation and other chemical reactions. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation from atmospheric oxygen. |
| Container | Tightly sealed, amber glass vial | To protect from moisture and light. Amber glass filters out UV and other wavelengths of light that could cause photodegradation. |
| Location | Dry, well-ventilated area | To prevent moisture absorption and ensure a safe storage environment. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | To avoid chemical reactions that could degrade the compound. |
For short-term laboratory use, storage in a tightly sealed container in a desiccator at room temperature and protected from light may be adequate. However, for long-term storage, refrigeration under an inert atmosphere is strongly advised.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of 3-methoxy-1H-indazole, a forced degradation study is recommended.[9][10][11] This involves subjecting the compound to various stress conditions and monitoring its degradation over time, typically by a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC).
General Protocol for a Forced Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve 3-methoxy-1H-indazole in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.[12]
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solid compound and the stock solution to a controlled light source (e.g., a photostability chamber with a combination of visible and UV light).
-
Control: Keep the stock solution at the recommended storage temperature (2-8°C) and protected from light.
-
-
Time Points: Sample the stressed solutions and the control at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation for Analysis: Prior to analysis, neutralize the acidic and basic samples.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact 3-methoxy-1H-indazole from all potential degradation products. A diode array detector (DAD) is useful for assessing peak purity.
Caption: Workflow for a forced degradation study of 3-methoxy-1H-indazole.
Handling and Safety Precautions
As with any chemical reagent, proper handling procedures should be followed to ensure safety.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13][14]
-
Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[13]
-
Spill and Waste Disposal: In case of a spill, contain the material and dispose of it in accordance with local, state, and federal regulations.
Conclusion
The stability of 3-methoxy-1H-indazole is a critical factor for its successful use in research and development. By understanding its chemical properties and potential degradation pathways, appropriate storage and handling procedures can be implemented to maintain its purity and integrity. The key recommendations are to store the compound at refrigerated temperatures (2-8°C), under an inert atmosphere, and protected from light and moisture. For definitive stability data, a well-designed forced degradation study is essential. Adherence to these guidelines will help ensure the quality and reliability of this important chemical building block.
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A Senior Application Scientist's Guide to the Synthesis of Novel 3-Methoxy-1H-Indazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant agents.[1][2] The introduction of a 3-methoxy group profoundly influences the molecule's electronic and steric properties, often enhancing target engagement and metabolic stability. This guide provides an in-depth exploration of the synthesis of 3-methoxy-1H-indazole derivatives, structured from core principles to advanced functionalization techniques. We will dissect the causal logic behind protocol choices, deliver field-tested experimental procedures, and provide a framework for creating novel analogs for drug discovery pipelines.
Part 1: The Strategic Importance of the 3-Methoxy-1H-Indazole Core
A Privileged Scaffold in Drug Discovery
Indazoles are aromatic bicyclic heterocycles that are bioisosteres of indoles.[3] This structural similarity allows them to interact with a wide array of biological targets. Numerous synthetic indazole derivatives exhibit a broad spectrum of biological activities, forming the basis for drugs targeting cancer, inflammation, and infectious diseases.[4][5][6] The thermodynamic stability of the 1H-tautomer makes it the most prevalent and synthetically accessible form.[7]
Rationale for the 3-Methoxy Substituent
The methoxy group at the C3 position is not merely a structural component; it is a strategic modulator of physicochemical properties. Its introduction can:
-
Enhance Lipophilicity: Improving membrane permeability and oral bioavailability.
-
Act as a Hydrogen Bond Acceptor: Forming crucial interactions within protein binding pockets.
-
Block Metabolic Oxidation: Preventing the formation of unstable 3-hydroxyindazoles (indazol-3-ones), which can be prone to undesired metabolic pathways.
Part 2: Synthesis of the Core 3-Methoxy-1H-Indazole Nucleus
The most reliable and common strategy for accessing the 3-methoxy-1H-indazole core involves a two-step sequence: first, the formation of the indazol-3-one ring, followed by a selective O-methylation.
Foundational Synthesis of 1,2-dihydro-3H-indazol-3-one
The construction of the indazole ring is the critical first phase. While numerous methods exist, including transition-metal-catalyzed C-H activation and cycloadditions, the cyclization of appropriately substituted precursors remains a robust and scalable approach.[8][9]
Workflow for Indazol-3-one Synthesis
Caption: General workflow for synthesizing the indazol-3-one core.
Protocol 2.1: Synthesis of 1,2-dihydro-3H-indazol-3-one from 2-Aminobenzonitrile
This protocol provides a reliable method for synthesizing the key indazol-3-one intermediate.
Materials:
-
2-Aminobenzonitrile
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, suspend 2-aminobenzonitrile (1.0 eq) in a mixture of concentrated HCl and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting mixture for 30 minutes at this temperature.
-
Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. Maintain this temperature until nitrogen evolution ceases (typically 1-2 hours).
-
Work-up: Cool the reaction mixture to room temperature. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry under vacuum to yield 1,2-dihydro-3H-indazol-3-one, which can often be used in the next step without further purification.
Scientist's Note: The control of temperature during diazotization is critical. Temperatures above 5 °C can lead to the decomposition of the diazonium salt and the formation of phenolic byproducts, reducing the overall yield.
The Decisive Step: Regioselective O-Methylation
With the indazol-3-one precursor in hand, the next step is the introduction of the methyl group. This reaction takes advantage of the tautomeric equilibrium between the keto (indazol-3-one) and enol (3-hydroxy-1H-indazole) forms. Deprotonation of the hydroxyl group followed by reaction with a methylating agent selectively forms the desired 3-methoxy product.
A variety of methylating agents can be employed, each with its own advantages and disadvantages.[10][11]
| Reagent | Base | Solvent | Advantages | Disadvantages |
| Methyl Iodide (MeI) | K₂CO₃, NaH | DMF, Acetone | High reactivity, good yields.[12][13] | Toxic, potential for N-methylation side products. |
| Dimethyl Sulfate (DMS) | K₂CO₃, NaOH | Acetone, THF | Cost-effective, highly reactive.[14] | Extremely toxic and carcinogenic.[14] |
| Dimethyl Carbonate (DMC) | K₂CO₃ | DMF | "Green" reagent, low toxicity.[10][14] | Requires higher temperatures, slower reaction rates.[10] |
Protocol 2.2: O-Methylation of Indazol-3-one using Methyl Iodide
This protocol describes a standard and effective procedure for the synthesis of the 3-methoxy-1H-indazole core.
Materials:
-
1,2-dihydro-3H-indazol-3-one
-
Methyl Iodide (MeI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: To a solution of 1,2-dihydro-3H-indazol-3-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Methylation: Add methyl iodide (1.5 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-methoxy-1H-indazole.
Troubleshooting: The primary potential side product is the N1- or N2-methylated indazolone. Using a slight excess of K₂CO₃ and carefully controlling the stoichiometry of MeI can minimize this. If N-methylation is significant, chromatography is usually effective for separation.
Part 3: Crafting Novelty: Advanced Functionalization Strategies
The true value for drug development lies in creating a diverse library of derivatives. This requires selective functionalization at other positions of the 3-methoxy-1H-indazole core.
N1-Alkylation and Arylation: Controlling Regioselectivity
Direct alkylation of the indazole nitrogen is a common strategy but often yields a mixture of N1 and N2 isomers.[15] The regiochemical outcome is highly dependent on the base, solvent, and the steric and electronic nature of the substituents on the indazole ring.[1][2][3][16]
Key Principles for Regiocontrol:
-
Steric Hindrance: Bulky substituents at the C7 position can sterically block the N1 position, favoring N2 alkylation.
-
Base/Solvent System: Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent like THF tend to favor N1 alkylation.[2][3][16] This is often attributed to the formation of a tight ion pair at the N1 position.
-
Chelation Control: Substituents at the C7 position capable of chelating with the cation of the base can direct alkylation to the N1 position.
Functionalization Decision Pathway
Caption: Decision pathway for selective functionalization of the indazole core.
Protocol 3.1: Regioselective N1-Alkylation
This protocol is optimized for selective N1 alkylation, a common requirement in drug design.[2][3][16]
Materials:
-
3-Methoxy-1H-indazole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Saturated Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C.
-
Add a solution of 3-methoxy-1H-indazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of saturated NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography to isolate the N1-alkylated product.
C-H Functionalization: The Modern Frontier
Direct C-H activation has emerged as a powerful, atom-economical tool for functionalizing the benzene portion of the indazole ring.[17][18] These reactions, typically catalyzed by transition metals like palladium or rhodium, allow for the introduction of aryl, alkyl, or other functional groups without the need for pre-functionalized starting materials like halides.[7][8]
The regioselectivity of C-H functionalization is often governed by a directing group, which is typically installed at the N1 or N2 position. For example, a picolinamide or related nitrogen-containing group at N1 can direct ortho-C-H activation to the C7 position.
Part 4: Analytical Characterization
Unambiguous characterization is paramount.
-
¹H NMR: The chemical shift of the N-H proton (if present) is typically broad and downfield (>10 ppm). The C-H protons on the benzene ring appear in the aromatic region (7-8 ppm). Upon N1-alkylation, the disappearance of the N-H signal and the appearance of new signals corresponding to the alkyl group are key indicators.
-
¹³C NMR: The C3 carbon bearing the methoxy group is a key diagnostic signal, typically appearing around 160 ppm.
-
HRMS (High-Resolution Mass Spectrometry): Essential for confirming the elemental composition and molecular weight of the novel derivatives.
Part 5: Conclusion and Future Outlook
The 3-methoxy-1H-indazole scaffold is a versatile and highly valuable core for modern drug discovery. Mastery of its synthesis, from the foundational ring formation and O-methylation to advanced, regioselective C-H and N-functionalization, empowers medicinal chemists to rapidly generate diverse libraries of novel compounds. Future efforts will likely focus on developing even more efficient and sustainable catalytic methods, particularly in the realm of asymmetric C-H functionalization, to access enantiomerically pure indazole derivatives for enhanced therapeutic precision.
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Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available at: [Link]
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Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. Available at: [Link]
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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-
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-
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-
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-
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-
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Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Available at: [Link]
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Exploring the chemical reactivity of the indazole ring in 3-methoxy-1H-indazole
An In-depth Technical Guide to the Chemical Reactivity of 3-Methoxy-1H-Indazole
Authored by a Senior Application Scientist
Foreword: The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in numerous therapeutic agents.[1][2][3][4] Its unique electronic properties and versatile reactivity allow for the creation of diverse molecular architectures with significant biological activity.[2] This guide provides an in-depth exploration of the chemical reactivity of a specific, yet highly valuable derivative: 3-methoxy-1H-indazole. Our focus will be on the causality behind reaction pathways and the strategic considerations necessary for predictable and efficient molecular synthesis, aimed at researchers, scientists, and drug development professionals.
The Indazole Core: Structure, Tautomerism, and Electronic Profile
Indazole, or benzo[d]pyrazole, is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[5] A critical feature of the unsubstituted indazole system is its tautomerism, primarily existing as 1H-indazole and 2H-indazole. Thermochemical studies have consistently shown that the 1H-tautomer is energetically more stable and thus predominates under most conditions.[5]
The introduction of a methoxy (-OCH₃) group at the C3 position profoundly influences the electronic landscape of the entire scaffold. The oxygen atom's lone pairs participate in resonance, donating electron density into the pyrazole ring and, by extension, the fused benzene ring. This electron-donating resonance effect generally outweighs the inductive electron-withdrawing effect of the electronegative oxygen atom. Consequently, the 3-methoxy group activates the indazole ring system, influencing the regioselectivity of subsequent chemical transformations.
Caption: Resonance delocalization in 3-methoxy-1H-indazole.
Reactions at the Nitrogen Centers: A Study in Regioselectivity
The presence of two nitrogen atoms (N1 and N2) makes functionalization at these positions a central challenge, with the outcome heavily dependent on a nuanced interplay of steric, electronic, and systemic factors.
N-Alkylation: The N1 vs. N2 Dichotomy
The alkylation of the indazole NH proton is one of the most common transformations, yet it is fraught with regioselectivity challenges.[6][7] The choice of base, solvent, and electrophile dictates whether the reaction proceeds via kinetic or thermodynamic control, leading to either the N2 or the more stable N1 product, respectively.[6][7]
Causality Behind Regioselectivity:
-
Steric Hindrance: The 3-methoxy group, while not exceptionally bulky, exerts steric influence. It partially shields the N2 position, making the N1 position more accessible to incoming electrophiles. This effect is magnified with bulkier C3 substituents.[8]
-
Base and Solvent System: The nature of the indazolide anion-cation pair is critical.
-
NaH in THF: This combination is widely reported to favor N1-alkylation.[7][9] Sodium hydride (NaH) generates the sodium indazolide, which is believed to form a tight ion pair in a less polar solvent like tetrahydrofuran (THF). The sodium cation may coordinate preferentially with the more sterically accessible N1, directing the alkylating agent to this position.
-
Cs₂CO₃ in DMF: Cesium carbonate in a polar aprotic solvent like dimethylformamide (DMF) often leads to a mixture of isomers or can favor the N2 product. The larger, "softer" cesium cation and the polar solvent create a more dissociated, "naked" anion, allowing reaction at the more electron-rich N2 atom (the kinetic site).
-
-
Thermodynamic vs. Kinetic Control: The N1-alkylated product is generally the thermodynamically more stable isomer.[6] Reactions that allow for equilibration, such as those run at higher temperatures or for longer times with specific electrophiles, can favor the N1 product even if the initial attack occurs at N2.[7]
Caption: Control factors in the N-alkylation of indazoles.
Protocol 1: Regioselective N1-Methylation of 3-Methoxy-1H-Indazole
This protocol is designed as a self-validating system for achieving high N1-selectivity.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous THF (10 mL per 1 mmol of indazole).
-
Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting.
-
Indazole Addition: Dissolve 3-methoxy-1H-indazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the sodium indazolide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the N1-methyl-3-methoxy-1H-indazole.
N-Arylation: Building C-N Bonds via Cross-Coupling
Introducing an aryl group at the N1 position is crucial for many pharmaceutical scaffolds. This is typically achieved through palladium- or copper-catalyzed cross-coupling reactions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a robust method for N-arylation, known for its broad substrate scope and milder conditions.[10] The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., Xantphos, RuPhos) is critical for catalytic efficiency.
-
Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction often requires higher temperatures but can be effective for specific substrates, especially with aryl iodides.[10][11]
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic aromatic substitution (SEAr) on the indazole nucleus predominantly occurs on the electron-rich benzene ring.[5] The pyrazole moiety acts as a deactivating group, while the N-H and C3-methoxy groups collectively direct the incoming electrophile. The primary sites of substitution are C5 and C7, with the exact ratio depending on the steric and electronic nature of the electrophile and the reaction conditions.
Halogenation
Halogenation is a key transformation for introducing a handle for further functionalization via cross-coupling reactions.
-
Bromination: Reagents like N-Bromosuccinimide (NBS) in solvents such as MeCN or CHCl₃ are widely used for regioselective bromination, typically at the C3 position of unsubstituted indazoles.[12] For 3-substituted indazoles, bromination is directed to the benzene ring, often yielding a mixture of 5-bromo and 7-bromo isomers.
-
Iodination: Treatment with iodine (I₂) under basic conditions (e.g., KOH in DMF) is an effective method for C3-iodination.[12] For 3-methoxy-1H-indazole, iodination will similarly target the C5 and C7 positions.
Table 1: Regioselectivity in Electrophilic Substitution of 3-Substituted Indazoles
| Reaction | Reagents & Conditions | Major Regioisomers | Rationale |
| Bromination | NBS, MeCN, rt | C5-Br, C7-Br | The pyrazole ring deactivates C4 and C6. C5 and C7 are the most activated positions for electrophilic attack. |
| Nitration | HNO₃ / H₂SO₄, 0 °C to rt | C5-NO₂, C7-NO₂ | Strong acid conditions protonate the pyrazole ring, increasing its deactivating effect. Attack occurs at C5/C7. |
| Acylation | RCOCl, AlCl₃ (Friedel-Crafts) | Low Yield / N-Acylation | Lewis acids can complex with the nitrogen atoms, deactivating the ring and promoting N-acylation as a side reaction. |
Protocol 2: Bromination of N1-Protected 3-Methoxy-1H-Indazole
Protecting the N1 position (e.g., as a tosyl or benzyl derivative) is a common strategy to prevent side reactions and improve solubility and regioselectivity in subsequent steps.
-
Setup: In a round-bottom flask, dissolve N1-protected 3-methoxy-1H-indazole (e.g., 1-tosyl-3-methoxy-1H-indazole, 1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile (MeCN).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 10-15 minutes, keeping the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess bromine. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude solid/oil via silica gel chromatography or recrystallization to separate the C5-bromo and C7-bromo isomers.
Nucleophilic Substitution Reactions
The electron-rich nature of the indazole ring makes it generally resistant to nucleophilic aromatic substitution (SNAr). However, specific scenarios allow for such reactions:
-
Displacement of Activating Groups: While the C3-methoxy group is not a typical leaving group, displacement by potent nucleophiles (e.g., alkoxides, thiolates) can sometimes be achieved under forcing conditions, potentially leading to 1H-indazolones.[13]
-
On Activated Scaffolds: The presence of strong electron-withdrawing groups (e.g., a nitro group at C5 or C7) on the benzene ring can activate the ring towards SNAr, allowing for the displacement of a suitably positioned leaving group (like a halogen).
Conclusion
The reactivity of 3-methoxy-1H-indazole is a fascinating case study in heterocyclic chemistry, governed by the electronic interplay between the pyrazole and benzene rings and the directing influence of the C3-methoxy substituent. Mastery over its reaction pathways—particularly the regiocontrol in N-alkylation and electrophilic substitution—is essential for leveraging this scaffold in drug discovery. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists aiming to predictably synthesize and functionalize this versatile core, paving the way for the development of novel and impactful therapeutic agents.
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Cai, T., et al. (2012-03-02). Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. Organic Letters. Available from: [Link]
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ResearchGate. (2010-02-08). ChemInform Abstract: Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin[3,2-b]indazoles: An Effective Route to 1H-Indazolones. Available from: [Link]
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University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]
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Methodological & Application
The Versatile 3-Methoxy-1H-Indazole Scaffold: A Launchpad for Potent Kinase Inhibitors
Application Note & Protocols
Introduction: The Strategic Value of the Indazole Scaffold in Kinase Inhibitor Design
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology. The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. A key strategy in this endeavor is the concept of "privileged scaffolds" – core molecular frameworks that exhibit a high affinity for the ATP-binding site of kinases and can be readily derivatized to achieve potency and selectivity.[1]
The 1H-indazole core is a prominent example of such a privileged scaffold. Its bicyclic aromatic structure, featuring two nitrogen atoms, provides a rigid framework with strategically positioned hydrogen bond donors and acceptors that can effectively mimic the hinge-binding interactions of the native ATP ligand. This inherent binding capability makes the indazole moiety a recurring motif in numerous clinically approved and investigational kinase inhibitors.[2][3] This application note focuses on a particularly advantageous variant: the 3-methoxy-1H-indazole scaffold. The introduction of a methoxy group at the 3-position offers a unique combination of electronic and steric properties, influencing the molecule's conformation and providing a vector for further chemical modification, thereby enabling the fine-tuning of inhibitory activity against a range of important oncogenic kinases.
The 3-Methoxy-1H-Indazole Scaffold: A Structural and Mechanistic Overview
The 3-methoxy-1H-indazole scaffold typically serves as the "hinge-binding" motif of a Type I or Type II kinase inhibitor. The nitrogen atoms of the pyrazole ring are crucial for forming hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a conserved structural element in the ATP-binding pocket. The methoxy group at the C3 position can influence the electron density of the indazole ring system and can also participate in additional interactions within the active site, contributing to both potency and selectivity.[2]
Derivatization of the 3-methoxy-1H-indazole core, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the introduction of various substituents at other positions of the indazole ring.[4][5][6] These modifications are critical for extending into other regions of the ATP-binding site, such as the hydrophobic pocket and the solvent-exposed region, thereby optimizing the inhibitor's affinity and selectivity for the target kinase.
Caption: Interaction of the 3-methoxy-1H-indazole scaffold with a kinase active site.
Targeting Key Oncogenic Kinases with 3-Methoxy-1H-Indazole Derivatives
The versatility of the 3-methoxy-1H-indazole scaffold has been demonstrated by its successful application in the development of inhibitors for several clinically relevant receptor tyrosine kinases (RTKs) and intracellular kinases.
VEGFR-2: A Key Regulator of Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Several potent VEGFR-2 inhibitors incorporating the indazole scaffold have been developed. For instance, a derivative featuring a 3-methoxy-4-hydroxyphenyl group demonstrated exceptional potency, highlighting the importance of the substitution pattern on the appended phenyl ring.[9]
c-MET: A Driver of Metastasis and Drug Resistance
The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor invasion, metastasis, and the development of drug resistance.[10][11] The 3-methoxy-1H-indazole scaffold has been incorporated into novel c-MET inhibitors, with some derivatives exhibiting nanomolar potency in both biochemical and cellular assays.[12][13][14]
AXL: A Target for Overcoming Drug Resistance
AXL is a receptor tyrosine kinase that has been implicated in acquired drug resistance to various cancer therapies.[15][16][17] Fragment-based drug discovery approaches have utilized the indazole scaffold to develop potent AXL inhibitors, demonstrating the scaffold's utility in generating novel therapeutic agents to combat resistance.[15]
Data Summary: Inhibitory Activities of 3-Methoxy-1H-Indazole Derivatives
The following table summarizes the reported in vitro inhibitory activities (IC50) of selected kinase inhibitors that feature a 3-methoxy-1H-indazole or a closely related methoxy-indazole core.
| Kinase Target | Derivative Description | IC50 (nM) | Reference |
| VEGFR-2 | Indazole derivative with a 3-methoxy-4-hydroxyphenyl ring | 0.19 | [9] |
| c-MET | 3-methoxy-N-phenylbenzamide derivative | 20 | [12] |
| c-MET | 3-aminoindazole derivative | 1.8 | [13] |
| AXL | Indazole-based fragment-derived inhibitor | 41.5 | [14] |
| FGFR1 | Indazole with 3-methoxyphenyl substitution | 15 | [2] |
Note: The data presented are from various sources and experimental conditions. Direct comparison of IC50 values across different studies should be made with caution.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a representative 3-methoxy-1H-indazole-based kinase inhibitor and for the evaluation of its inhibitory activity using a robust in vitro kinase assay.
Protocol 1: Synthesis of a Representative 3-Methoxy-1H-Indazole Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a C5-arylated 3-methoxy-1H-indazole derivative, a common structural motif in kinase inhibitors.
Caption: Workflow for the synthesis of a 5-aryl-3-methoxy-1H-indazole derivative.
Materials:
-
5-Bromo-3-methoxy-1H-indazole
-
Aryl boronic acid (e.g., 4-pyridylboronic acid)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl2]))[4][5]
-
Solvent (e.g., 1,4-Dioxane and water)[5]
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-3-methoxy-1H-indazole (1.0 eq), the desired aryl boronic acid (1.5 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-3-methoxy-1H-indazole derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[18][19] This protocol is adaptable for various kinases.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant Kinase (e.g., VEGFR-2, c-MET, AXL)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (specific to the kinase)
-
Test compound (3-methoxy-1H-indazole derivative) dissolved in DMSO
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[18][19] Prepare a stock solution of the test compound in DMSO and create a serial dilution series.
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction in a final volume of 5 µL per well.
-
Negative Control (No Kinase): Kinase buffer, substrate, ATP.
-
Positive Control (Vehicle): Kinase, substrate, ATP, DMSO (at the same final concentration as the test compound wells).
-
Test Compound Wells: Kinase, substrate, ATP, and serially diluted test compound.
-
-
Initiate Kinase Reaction: Add ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30 °C or room temperature) for the recommended time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[19]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[19]
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Conclusion and Future Perspectives
The 3-methoxy-1H-indazole scaffold represents a highly valuable and versatile starting point for the design and synthesis of potent and selective kinase inhibitors. Its inherent ability to engage in key interactions within the kinase ATP-binding site, coupled with the numerous possibilities for synthetic elaboration, has led to the discovery of promising inhibitors against critical cancer targets such as VEGFR-2, c-MET, and AXL. The protocols outlined in this application note provide a practical guide for researchers to synthesize and evaluate novel kinase inhibitors based on this privileged scaffold. Future efforts in this area will likely focus on exploring novel substitution patterns to further enhance selectivity, overcome acquired resistance mutations, and improve the overall pharmacokinetic properties of these promising therapeutic candidates.
References
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ADP-Glo Protocol. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]
-
Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Design, synthesis, and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. Available at: [Link]
-
Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available at: [Link]
-
Indazoles as Potential c-Met Inhibitors: Design, Synthesis and Molecular Docking Studies. Molecules. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. Available at: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]
-
Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules. Available at: [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry. Available at: [Link]
-
Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. Archiv der Pharmazie. Available at: [Link]
-
Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. RSC Medicinal Chemistry. Available at: [Link]
-
Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... ResearchGate. Available at: [Link]
-
Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]
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3-methoxy-1H-indazole. PubChem. Available at: [Link]
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Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Journal of Translational Medicine. Available at: [Link]
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Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7‑Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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AXL inhibitors in cancer: A Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]
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2D structures of the newly designed VEGFR-2 inhibitors. ResearchGate. Available at: [Link]
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AXL kinase inhibitors- A prospective model for medicinal chemistry strategies in anticancer drug discovery. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available at: [Link]
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Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. Molecules. Available at: [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]
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Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. Available at: [Link]
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Illustration of the IC50 values for the compounds 3(a–ja; b; c; d; e;... ResearchGate. Available at: [Link]
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The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available at: [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Available at: [Link]
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Application Notes and Protocols for 3-Methoxy-1H-Indazole in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold and the Potential of 3-Methoxy-1H-Indazole
The 1H-indazole core is a "privileged" scaffold in medicinal chemistry, forming the structural basis of numerous small-molecule kinase inhibitors. This bicyclic heterocycle has proven to be an effective pharmacophore for interacting with the ATP-binding pocket of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. Several FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole motif, underscoring its therapeutic significance.[1] These agents target a range of kinases involved in angiogenesis, cell proliferation, and DNA repair, and are used in the treatment of lung, breast, colon, and prostate cancers.
While extensive research has focused on derivatives substituted at various positions of the indazole ring, this guide focuses on the specific application of 3-methoxy-1H-indazole . Although direct, in-depth studies on this particular analogue are not as prevalent as for other derivatives like 3-aminoindazoles, the presence of a methoxy group at the C3-position is of significant interest. Methoxy groups are frequently incorporated into kinase inhibitors to modulate potency, selectivity, and pharmacokinetic properties. For instance, methoxy-substituted 1H-indazole-3-carboxamide derivatives have demonstrated high potency as inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[2] This suggests that 3-methoxy-1H-indazole could serve as a valuable lead compound or a core intermediate for the development of novel kinase inhibitors.
This document serves as a comprehensive guide for researchers interested in exploring the potential of 3-methoxy-1H-indazole in cancer research. It provides a hypothesized mechanism of action based on related compounds, detailed experimental protocols for its evaluation, and a framework for interpreting the generated data.
Hypothesized Mechanism of Action: A Kinase-Centric View
Based on the extensive literature on indazole derivatives, it is highly probable that 3-methoxy-1H-indazole exerts its potential anti-cancer effects through the inhibition of one or more protein kinases. The indazole core typically acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The substituent at the 3-position, in this case, a methoxy group, would project into the ATP-binding pocket, influencing binding affinity and selectivity.
Potential Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): Indazole derivatives are well-known inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), which are crucial for tumor angiogenesis and proliferation.[2]
-
Serine/Threonine Kinases: The PI3K/AKT/mTOR and MAPK pathways are central to cancer cell growth and survival. Indazole compounds have been shown to target kinases within these pathways, including AKT and MAPK1.[3][4]
-
Other Kinases: Glycogen Synthase Kinase-3 (GSK-3) and Pim kinases are other serine/threonine kinases implicated in cancer and have been successfully targeted by indazole derivatives.[2][5]
The following diagram illustrates a generalized signaling pathway that is commonly targeted by indazole-based kinase inhibitors. 3-Methoxy-1H-indazole could potentially intervene at one or more points in this cascade.
Caption: Hypothesized signaling pathways targeted by 3-methoxy-1H-indazole.
Experimental Protocols
The following protocols provide a roadmap for evaluating the anti-cancer properties of 3-methoxy-1H-indazole.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This initial screen determines the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, K562 leukemia)[1]
-
3-Methoxy-1H-indazole (dissolved in DMSO to create a stock solution)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 3-methoxy-1H-indazole in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM.[1] Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines if the observed cytotoxicity is due to the induction of apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
3-Methoxy-1H-indazole
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 3-methoxy-1H-indazole at concentrations around its IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations will be distinguished based on their fluorescence signals.[6]
Protocol 3: Cell Cycle Analysis (PI Staining)
This assay investigates the effect of the compound on cell cycle progression.
Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. Flow cytometry can then be used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
3-Methoxy-1H-indazole
-
PBS
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[6]
Protocol 4: Western Blotting for Pathway Analysis
This technique is used to investigate the effect of 3-methoxy-1H-indazole on specific signaling proteins.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Materials:
-
Cancer cell lines
-
3-Methoxy-1H-indazole
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3)[6]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with 3-methoxy-1H-indazole, then lyse the cells and quantify the protein concentration.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression and phosphorylation status.
Data Presentation and Interpretation
Quantitative data from the assays should be presented in a clear and concise manner.
Table 1: In Vitro Anti-proliferative Activity of 3-Methoxy-1H-Indazole
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
| A549 | Lung Carcinoma | Enter Value |
| MCF-7 | Breast Adenocarcinoma | Enter Value |
| K562 | Chronic Myeloid Leukemia | Enter Value |
| PC-3 | Prostate Cancer | Enter Value |
| HepG2 | Hepatocellular Carcinoma | Enter Value |
IC₅₀ values represent the mean of at least three independent experiments.
The following workflow diagram outlines the experimental process for evaluating 3-methoxy-1H-indazole.
Caption: Experimental workflow for investigating 3-methoxy-1H-indazole.
Conclusion and Future Directions
The indazole scaffold is a cornerstone in the development of modern cancer therapeutics. While 3-methoxy-1H-indazole itself is not yet extensively characterized in the literature, its structural features suggest it is a compound of high interest for cancer research. The protocols and framework provided in this guide offer a systematic approach to elucidating its potential as a kinase inhibitor and anti-cancer agent. Successful outcomes from these studies could establish 3-methoxy-1H-indazole as a novel lead compound for the development of next-generation targeted therapies.
References
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Zhang, et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1637-1668. [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
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Gadakh, S., et al. (2025). Diversity-Oriented Design, Synthesis, and Biological Evaluation of 1H-Indazole Derivatives Against A549 and MCF7 Cancer Cells. ResearchGate. [Link]
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El-Adl, K., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(14), 5364. [Link]
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Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840. [Link]
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Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]
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Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(10), 1311-1315. [Link]
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Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4078. [Link]
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Research Square. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
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Wang, Y., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412. [Link]
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PubChem. (n.d.). 3-methoxy-1H-indazole. [Link]
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Application Notes & Protocols: The Use of 3-Methoxy-1H-Indazole in the Development of Novel Anti-Inflammatory Agents
Introduction: The Rationale for 3-Methoxy-1H-Indazole as a Privileged Scaffold in Inflammation Research
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-inflammatory effects.[3][4] The anti-inflammatory action of certain indazole-containing compounds is attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and the mitigation of oxidative stress by scavenging free radicals.[3]
The strategic incorporation of a methoxy group onto the indazole ring has been shown to be a promising approach in the design of novel therapeutic agents. For instance, a 5-methoxy-1H-indazol-3-ol derivative has been identified as a potent inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[5] Furthermore, 7-methoxy-1H-indazole has been characterized as an inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neuroinflammation.[6] While direct and extensive research on the 3-methoxy-1H-indazole scaffold for anti-inflammatory purposes is an emerging area, the existing evidence strongly suggests its potential. The methoxy group, a well-known bioisostere, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and hydrogen bonding capacity. This application note will provide a comprehensive guide for researchers on the synthesis, in vitro, and in vivo evaluation of novel 3-methoxy-1H-indazole derivatives as potential anti-inflammatory agents.
Proposed Synthetic Pathway for 3-Methoxy-1H-Indazole Derivatives
The synthesis of 3-methoxy-1H-indazole derivatives can be achieved through a multi-step process, starting from readily available precursors. The following is a proposed synthetic route based on established methodologies for indazole synthesis.[7]
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Application Notes and Protocols for Evaluating the In Vitro Antiproliferative Activity of 3-Methoxy-1H-Indazole Analogs
Introduction: The Therapeutic Potential of 3-Methoxy-1H-Indazole Analogs in Oncology
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically approved and investigational drugs.[1][2] Indazole derivatives have demonstrated a wide array of pharmacological activities, with a significant focus on their application as anticancer agents.[3] Many of these compounds function as kinase inhibitors, targeting key signaling pathways that are frequently dysregulated in cancer, such as those involved in cell proliferation, survival, and angiogenesis.[4][5]
The 3-methoxy-1H-indazole moiety, in particular, has emerged as a promising pharmacophore. The methoxy group at the 3-position can significantly influence the molecule's electronic properties and its ability to form critical hydrogen bonds with biological targets, thereby modulating its potency and selectivity.[5] Structure-activity relationship (SAR) studies on related heterocyclic compounds have consistently shown that the number and position of methoxy groups are critical determinants of biological activity.[5] This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of novel 3-methoxy-1H-indazole analogs as potential antiproliferative agents.
Part 1: Foundational Antiproliferative Screening
The initial assessment of a compound's anticancer potential begins with a robust and reproducible method to quantify its effect on cancer cell viability and proliferation. The Sulforhodamine B (SRB) assay is a highly reliable method for this purpose. It is a cell density determination assay based on the measurement of cellular protein content, which remains stable across different phases of the cell cycle and is less prone to interference from metabolic fluctuations compared to tetrazolium-based assays.[6]
Protocol 1: Sulforhodamine B (SRB) Proliferation Assay
This protocol is optimized for screening compounds against adherent cancer cell lines in a 96-well format.[6]
Principle: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[6]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
3-methoxy-1H-indazole analogs, dissolved in DMSO to create a concentrated stock (e.g., 10 mM)
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Washing solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base solution (pH 10.5)
-
96-well flat-bottom cell culture plates
-
Microplate reader (absorbance at 510-570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into 96-well plates at a predetermined optimal density (typically 5,000-15,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-methoxy-1H-indazole analogs in a complete growth medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
-
Cell Fixation:
-
After incubation, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration: 10%) without aspirating the medium.
-
Incubate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Wash the plates four to five times by submerging them in a container of slow-running tap water. Remove excess water by gently tapping the plates on a paper towel.
-
Allow the plates to air-dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plates on a shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated as follows: % Inhibition = 100 - [(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] * 100 The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined using non-linear regression analysis with software like GraphPad Prism.
Part 2: Elucidating the Mechanism of Action
Once a compound demonstrates significant antiproliferative activity, the next critical step is to understand how it works. For many indazole derivatives, the mechanism involves inducing programmed cell death (apoptosis) and/or causing cell cycle arrest.[3][7]
Workflow for Mechanistic Investigation
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[8]
Materials:
-
Cells treated with the 3-methoxy-1H-indazole analog at its IC₅₀ concentration for 24-48 hours.
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the test compound and controls as described previously.
-
After incubation, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Data will be plotted on a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, allowing for the quantification of four cell populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA.[2] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) have an intermediate DNA content.[9]
Materials:
-
Cells treated with the 3-methoxy-1H-indazole analog at its IC₅₀ concentration for 24 hours.
-
Cold 70% ethanol
-
PBS
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest approximately 1-2 x 10⁶ cells as previously described.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet and, while gently vortexing, add cold 70% ethanol drop-wise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark. The RNase A in the solution will degrade RNA, ensuring that PI only stains DNA.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The data is displayed as a histogram of cell count versus fluorescence intensity.
-
Software analysis (e.g., ModFit LT) is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Many indazole derivatives have been shown to cause cell cycle arrest in the G0/G1 or G2/M phases.[5][10]
-
Part 3: Data Presentation and Interpretation
Table 1: Hypothetical Antiproliferative Activity (IC₅₀) of 3-Methoxy-1H-Indazole Analogs
| Compound ID | R1 Group | R2 Group | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| IND-001 | H | H | 15.2 | 21.5 | 18.9 |
| IND-002 | Cl | H | 2.5 | 4.1 | 3.3 |
| IND-003 | H | F | 8.9 | 12.3 | 10.1 |
| IND-004 | Cl | F | 0.8 | 1.2 | 0.9 |
| Doxorubicin | - | - | 0.05 | 0.08 | 0.06 |
Data are presented as the mean from three independent experiments.
Interpreting the Results
-
Antiproliferative Activity: As shown in the hypothetical data in Table 1, the introduction of electron-withdrawing groups like chlorine and fluorine (IND-002 to IND-004) can significantly enhance antiproliferative potency compared to the unsubstituted parent compound (IND-001). This provides a basis for further SAR studies.
-
Apoptosis and Cell Cycle Arrest: An increase in the Annexin V-positive cell population following treatment suggests the induction of apoptosis. This is often correlated with an accumulation of cells in a specific phase of the cell cycle, for example, the G2/M phase, which can be observed with PI staining.[5] Some indazole derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins or by activating caspase cascades.[7]
Part 4: Proposed Mechanism of Action and Signaling Pathways
Based on extensive literature on indazole derivatives, a common mechanism of action is the inhibition of protein kinases.[2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Several classes of heterocyclic inhibitors target this pathway.
Proposed Signaling Pathway for Inhibition
This proposed mechanism suggests that 3-methoxy-1H-indazole analogs may inhibit key kinases like PI3K or Akt. This inhibition would block downstream signaling, leading to a decrease in cell proliferation and survival, and an increase in apoptosis. This hypothesis can be tested experimentally using Western blotting to probe the phosphorylation status of key proteins in the pathway (e.g., p-Akt, p-mTOR) in treated versus untreated cells.
Conclusion
The protocols and framework outlined in this guide provide a robust system for the comprehensive in vitro evaluation of 3-methoxy-1H-indazole analogs. By systematically assessing antiproliferative activity and subsequently dissecting the underlying mechanisms of cell cycle arrest and apoptosis, researchers can effectively identify and characterize promising new candidates for cancer therapy. The key to success lies in meticulous experimental execution, careful data interpretation, and the integration of findings to build a cohesive understanding of the compound's biological activity.
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Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach. (n.d.). PMC. [Link]
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Application Notes and Protocols for High-Throughput Screening of 3-Methoxy-1H-Indazole Libraries
Introduction: The Therapeutic Potential of the Indazole Scaffold
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The diverse substitution patterns possible on the indazole ring system allow for the fine-tuning of pharmacological properties, making libraries of these compounds a rich source for drug discovery campaigns.[1][2] This application note focuses on 3-methoxy-1H-indazole libraries, a class of compounds with significant potential for yielding novel therapeutic agents.
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets.[3][4][5] The successful execution of an HTS campaign requires a multidisciplinary approach, integrating robust assay development, laboratory automation, and rigorous data analysis.[3][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS of 3-methoxy-1H-indazole libraries, with a focus on scientific integrity, practical insights, and self-validating protocols.
I. Assay Development and Validation: The Foundation of a Successful Screen
The development of a robust and reproducible assay is the most critical step in any HTS campaign.[4][7] The choice of assay will depend on the biological target of interest, but the principles of validation remain universal.
A. Choosing the Right Assay Format
Both biochemical and cell-based assays can be employed for screening 3-methoxy-1H-indazole libraries.
-
Biochemical Assays: These assays utilize purified biological molecules, such as enzymes or receptors, to measure the direct interaction of a compound with the target.[8] They are often preferred for their simplicity and lower variability.
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process, providing more physiologically relevant data.[4][7] Examples include reporter gene assays, cell viability assays, and phenotypic screens.[4]
When working with 3-methoxy-1H-indazole libraries, it is crucial to consider potential compound interference with the assay technology. For instance, some heterocyclic compounds can exhibit autofluorescence, which may interfere with fluorescence-based readouts. Therefore, it is advisable to perform a pre-screen of a small subset of the library to identify and mitigate any such issues.
B. Protocol for a Miniaturized 384-Well Plate Assay
Miniaturization of the assay to a 384- or 1536-well plate format is essential for HTS to conserve reagents and compound stocks.[5][9]
1. Reagent Preparation and Optimization:
-
Prepare all buffers, reagents, and cell suspensions according to standard laboratory protocols.
-
Perform matrix titrations of key reagents (e.g., enzyme and substrate concentrations) to determine optimal concentrations that yield a robust signal-to-background ratio.
2. Control Selection and Plate Layout:
-
Negative Control: DMSO (or the vehicle used to dissolve the compound library) is used as a neutral control representing 0% inhibition/activity.[4]
-
Positive Control: A known inhibitor or activator of the target is used as a positive control, representing 100% inhibition/activity.[4]
-
Design a plate map that includes dedicated wells for negative and positive controls, allowing for the calculation of statistical parameters on a per-plate basis.
3. Assay Validation using the Z'-Factor:
The Z'-factor is a statistical measure of assay quality, and a value between 0.5 and 1.0 is considered excellent for HTS.[4][9]
-
Prepare several plates with only positive and negative controls.
-
Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
Where SD is the standard deviation and Mean is the average of the control signals.
-
-
An assay is considered validated and ready for HTS when a Z'-factor of > 0.5 is consistently achieved.[9]
| Parameter | Recommendation | Rationale |
| Plate Format | 384-well | Balances throughput and reagent consumption. |
| Assay Volume | 20-50 µL | Reduces reagent costs and compound usage. |
| Compound Concentration | 10 µM | A common starting concentration for primary screens. |
| DMSO Tolerance | < 1% | High concentrations of DMSO can affect assay performance. |
| Z'-Factor | > 0.5 | Ensures the assay is robust enough to identify hits reliably. |
II. 3-Methoxy-1H-Indazole Library Management
Proper handling and management of the compound library are crucial for maintaining its integrity and ensuring the quality of the screening data.[10][11]
A. Library Preparation and Plating
-
Solubility Testing: Prior to the screen, assess the solubility of a representative subset of the 3-methoxy-1H-indazole library in the assay buffer. Poor solubility can lead to false negatives.
-
Stock Solution Preparation: Prepare high-concentration stock solutions of the library compounds in a suitable solvent, typically DMSO.
-
Assay Plate Generation: Use automated liquid handlers to transfer compounds from the stock plates to the assay plates. This process, often referred to as "cherry-picking" or "plate replication," should be performed in a controlled environment to minimize evaporation and contamination.[3]
B. Quality Control of the Library
-
Purity Analysis: The purity of the library compounds should be assessed using methods such as LC-MS or NMR.
-
Identity Confirmation: Confirm the identity of a subset of the library compounds to ensure there have been no errors in synthesis or handling.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the library stock plates, as this can lead to compound degradation.
III. The High-Throughput Screening Workflow
The HTS workflow is a highly automated process designed for efficiency and reproducibility.[3][5]
A. Automated Screening Protocol
-
Assay Plate Preparation: Dispense cells or biochemical reagents into 384-well microplates using an automated dispenser.
-
Compound Addition: Transfer the 3-methoxy-1H-indazole library compounds from the source plates to the assay plates using a robotic liquid handler.
-
Incubation: Incubate the assay plates for a predetermined period at a controlled temperature.
-
Signal Detection: Read the plates using a plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence, absorbance).
-
Data Acquisition: The plate reader software captures the raw data and associates it with the corresponding compound information.
B. Workflow Visualization
Caption: A generalized workflow for automated high-throughput screening.
IV. Data Analysis and Hit Identification
Rigorous data analysis is essential for extracting meaningful results from the large datasets generated during HTS.[11][12][13]
A. Primary Data Analysis
-
Data Normalization: Raw data from each plate is normalized to the plate-specific controls. A common method is to calculate the percent inhibition or activation for each compound. % Inhibition = 100 * (1 - (Signal_compound - Mean_negative) / (Mean_positive - Mean_negative))
-
Hit Selection: A hit is defined as a compound that produces a response exceeding a predefined threshold. A common approach is to use a threshold based on the standard deviation of the sample population (e.g., > 3 standard deviations from the mean).
B. Data Quality Control and Visualization
-
Plate-Level QC: Monitor the Z'-factor for each plate throughout the screen. Plates with a Z'-factor below a certain threshold (e.g., 0.4) should be flagged for review.
-
Hit Clustering: Analyze the distribution of hits across the screening plates. A non-random distribution may indicate a systematic error in the screening process.[14]
C. Data Analysis Pipeline
Caption: A flowchart illustrating the data analysis pipeline for HTS.
V. Hit Confirmation and Follow-Up Studies
Primary hits from an HTS campaign require further validation to eliminate false positives and confirm their activity.[9]
A. Hit Confirmation Protocol
-
Re-testing: Re-test the primary hits in the original screening assay to confirm their activity.
-
Dose-Response Curves: Generate dose-response curves for the confirmed hits to determine their potency (e.g., IC50 or EC50 values).
-
Orthogonal Assays: Test the confirmed hits in a secondary, mechanistically distinct assay to ensure they are not artifacts of the primary assay format.
-
Structure-Activity Relationship (SAR) Analysis: For active compounds, test structurally related analogs from the library to establish an initial SAR.[9]
B. Addressing False Positives
False positives can arise from various sources, including compound aggregation, autofluorescence, or non-specific reactivity. It is important to perform counter-screens to identify and remove these compounds from the hit list.
VI. Conclusion
The high-throughput screening of 3-methoxy-1H-indazole libraries offers a promising avenue for the discovery of novel therapeutic agents. A successful screening campaign is built upon a foundation of meticulous assay development, rigorous quality control, and insightful data analysis. By following the protocols and guidelines outlined in this application note, researchers can maximize the quality and information content of their HTS data, ultimately accelerating the journey from hit identification to lead optimization.
References
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Padmanabha, R., Cook, L., & Gill, J. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. [Link]
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Padmanabha, R., Cook, L., & Gill, J. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. [Link]
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Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
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Bentham Science Publishers. (n.d.). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Retrieved from [Link]
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Wikipedia. (2023, December 27). High-throughput screening. [Link]
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ResearchGate. (n.d.). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Retrieved from [Link]
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BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
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- Crestey, F., et al. (2006). Design and Synthesis of a New Indazole Library: Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to 3-Keto and 3-Formylindazoles. Tetrahedron, 62(49), 11560-11568.
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Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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- Crestey, F., et al. (2007). Design and synthesis of a new indazole library: direct conversion of N-methoxy-N-methylamides (Weinreb amides) to 3-keto and 3-formylindazoles. Tetrahedron, 63(1), 168-176.
- Antonchick, A. P., et al. (2021). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 26(11), 3291.
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- Patel, D. R., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(5), 769-777.
- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
- Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry, 90, 707-731.
- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
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Application Notes & Protocols: Leveraging 3-Methoxy-1H-Indazole for Structure-Activity Relationship (SAR) Studies
Abstract
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous clinically approved drugs.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of targeted therapies, particularly kinase inhibitors.[4][5][6] This guide focuses on a specific, highly versatile starting point for drug discovery campaigns: 3-methoxy-1H-indazole . We will explore the strategic rationale behind its use, detail robust protocols for its diversification, and provide a framework for interpreting the resulting structure-activity relationship (SAR) data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness this powerful scaffold for the discovery of novel therapeutics.
The Strategic Value of the 3-Methoxy-1H-Indazole Scaffold
The choice of a starting scaffold is a critical decision in any medicinal chemistry program. 3-Methoxy-1H-indazole offers several distinct advantages that make it an exceptional tool for SAR exploration.
-
Proven Clinical Relevance: The indazole core is central to successful drugs like pazopanib (Votrient®) and axitinib (Inlyta®), both potent tyrosine kinase inhibitors used in oncology.[7][8][9][10][11][12] This clinical validation provides a strong rationale for its use as a starting point for new inhibitor design.
-
Key Pharmacophoric Features: The indazole ring system acts as a bioisostere of indole and other heterocycles, capable of engaging in crucial hydrogen bonding via the N1-H proton and acting as a hydrophobic binding element.[1][13]
-
The Role of the 3-Methoxy Group: The methoxy group at the C3 position is not merely a placeholder. It serves two primary functions:
-
Electronic Modulation: It subtly alters the electron density of the ring system, influencing the pKa of the N1-H and the overall binding characteristics.
-
Synthetic Handle: While useful in its own right, the 3-methoxy group can be readily converted to a 3-hydroxy or other functional groups, providing an additional vector for SAR exploration. More critically, its presence directs synthetic efforts towards other, more impactful positions on the scaffold.
-
Key Positions for SAR Diversification
A systematic SAR campaign involves the targeted modification of specific positions on the scaffold. For 3-methoxy-1H-indazole, the primary points of diversification are the N1, N2, and C5/C6 positions of the fused benzene ring.
Figure 2: A typical iterative workflow for an SAR campaign targeting kinases.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for synthesizing a diverse library of analogs.
Protocol 1: Regioselective N1-Alkylation of 3-Methoxy-1H-Indazole
Rationale: Alkylation of the indazole core can lead to a mixture of N1 and N2 isomers. Achieving high regioselectivity is crucial to avoid difficult purification and to ensure a clear SAR. The use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to strongly favor N1 alkylation. [13][14][15][16]This is attributed to the kinetic deprotonation at the more accessible N1 position.
Materials:
-
3-Methoxy-1H-indazole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methoxy-1H-indazole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Gas evolution (H₂) will occur.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a cloudy suspension.
-
Alkylation: Re-cool the mixture to 0 °C and add the desired alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated regioisomer. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.
Protocol 2: C5-Position Diversification via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Rationale: Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation in modern organic synthesis. [17][18][19]The Suzuki-Miyaura coupling is particularly valuable due to the wide commercial availability of boronic acids and its tolerance of diverse functional groups. [17][18]This protocol assumes the starting material is a C5-bromo-N1-alkyl-3-methoxy-1H-indazole, which can be prepared via standard bromination and N-alkylation procedures.
Materials:
-
C5-bromo-N1-alkyl-3-methoxy-1H-indazole
-
Aryl or Heteroaryl Boronic Acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with CH₂Cl₂ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (typically a 4:1 to 10:1 mixture)
-
Ethyl Acetate (EtOAc)
-
Celite
Procedure:
-
Setup: To a Schlenk flask or microwave vial, add the C5-bromo-indazole (1.0 eq), the boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and the base (3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times. Add the degassed solvent mixture (1,4-dioxane/water).
-
Heating: Heat the reaction mixture to 80-110 °C for 4-16 hours. Microwave irradiation can often significantly reduce reaction times. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired C5-arylated indazole. Characterize fully by NMR and MS.
Protocol 3: In Vitro Kinase Inhibition Assay (VEGFR-2 Example)
Rationale: To evaluate the biological activity of newly synthesized compounds, a robust and reproducible biochemical assay is essential. This protocol describes a common method for determining the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for a tyrosine kinase like VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Axitinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and positive control in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of the DMSO solutions into the 384-well plates. Include "vehicle control" (DMSO only) and "no enzyme" wells.
-
Enzyme Addition: Prepare a solution of VEGFR-2 in kinase buffer and add it to all wells except the "no enzyme" control.
-
Initiation of Reaction: Prepare a solution of the substrate and ATP in kinase buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.
-
Incubation: Incubate the plate at room temperature (e.g., 25-30 °C) for 60 minutes.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (which is directly proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves two steps:
-
Adding ADP-Glo™ Reagent to stop the reaction and deplete unused ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
-
Data Analysis:
-
Record the luminescence signal from each well using a plate reader.
-
Normalize the data: Set the average signal from the vehicle control wells as 100% activity and the average signal from the "no enzyme" or high-concentration inhibitor wells as 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value for each compound.
-
Data Interpretation: A Hypothetical SAR Table
Systematically tabulating biological data against structural changes is the core of SAR analysis.
Table 1: Hypothetical SAR Data for N1- and C5-Substituted 3-Methoxy-1H-Indazoles against VEGFR-2
| Compound ID | N1-Substituent (R¹) | C5-Substituent (R²) | VEGFR-2 IC₅₀ (nM) |
| 1a | H | H | >10,000 |
| 2a | Methyl | H | 5,200 |
| 2b | Benzyl | H | 1,500 |
| 2c | 2-Phenylethyl | H | 850 |
| 3a | H | Bromo | >10,000 |
| 4a | Benzyl | Phenyl | 450 |
| 4b | Benzyl | 4-Fluorophenyl | 210 |
| 4c | Benzyl | Pyridin-4-yl | 95 |
| 4d | Benzyl | 2-Aminopyrimidin-5-yl | 15 |
Interpretation of Hypothetical Data:
-
Initial Hit: The unsubstituted core (1a) is inactive. N1-alkylation (2a-2c) provides a modest but clear increase in potency, suggesting the N1-substituent explores a beneficial solvent-exposed region.
-
C5-Substitution: Introducing aryl groups at the C5 position (4a-4d) dramatically improves potency. This indicates a deep hydrophobic pocket that can be targeted.
-
Electronic Effects: The improvement from phenyl (4a) to 4-fluorophenyl (4b) suggests that electron-withdrawing groups may be favorable.
-
Hydrogen Bonding: The significant jump in potency with the pyridine (4c) and aminopyrimidine (4d) groups strongly implies the formation of a critical hydrogen bond interaction with a residue in the kinase hinge region, a classic binding mode for indazole-based inhibitors.
Conclusion and Future Directions
3-Methoxy-1H-indazole is a powerful and synthetically tractable scaffold for initiating structure-activity relationship studies, particularly in the realm of kinase inhibition. By systematically applying robust synthetic protocols for diversification at key positions like N1 and C5, and by employing reliable biochemical assays, researchers can efficiently generate and interpret SAR data. The insights gained from these studies, such as identifying key hydrogen bond interactions and probing hydrophobic pockets, are essential for the iterative process of transforming a simple scaffold into a potent and selective lead candidate for drug development.
References
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health (NIH). Available at: [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (NIH). Available at: [Link]
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Pazopanib. PubChem, National Institutes of Health (NIH). Available at: [Link]
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What is the mechanism of Pazopanib Hydrochloride? Patsnap Synapse. Available at: [Link]
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Pazopanib. Wikipedia. Available at: [Link]
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Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Sciendo. Available at: [Link]
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The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]
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Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H activation: current advances and applications. OUCI. Available at: [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. Available at: [Link]
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Pazopanib. New Drug Approvals. Available at: [Link]
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link]
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C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available at: [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
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An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. National Institutes of Health (NIH). Available at: [Link]
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(PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
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Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available at: [Link]
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Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. DovePress. Available at: [Link]
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Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. National Institutes of Health (NIH). Available at: [Link]
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Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry. Available at: [Link]
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Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. National Institutes of Health (NIH). Available at: [Link]
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NDA 202324 Review – Axitinib. U.S. Food and Drug Administration (FDA). Available at: [Link]
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A synthetic route for the preparation of 1H-indazole derivatives 3 from... ResearchGate. Available at: [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH). Available at: [Link]
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Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. PubMed. Available at: [Link]
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Pharmacodynamic study of axitinib in patients with advanced malignancies assessed with 18F-3. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available at: [Link]
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Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. Available at: [Link]
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Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. Available at: [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (NIH). Available at: [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available at: [Link]
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Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Semantic Scholar. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Available at: [Link]
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- 19. Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H ac… [ouci.dntb.gov.ua]
Application Notes & Protocols: Synthesis of 3-methoxy-1H-indazole for Medicinal Chemistry Applications
For: Researchers, scientists, and drug development professionals.
Preamble: The Strategic Value of the Indazole Scaffold
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic heterocycle, consisting of a fused benzene and pyrazole ring, is a key structural motif in several FDA-approved drugs, including the anti-cancer agents Niraparib and Axitinib, and the antiemetic Granisetron.[2][3] The thermodynamic stability of the 1H-indazole tautomer, in particular, makes it a reliable and robust framework for drug design.[4][5]
Within the vast chemical space of indazole derivatives, 3-methoxy-1H-indazole emerges as a highly versatile and strategic intermediate.[6][7] Its methoxy group at the 3-position can serve multiple functions: it can act as a critical hydrogen bond acceptor, occupy a specific hydrophobic pocket within a target protein, or serve as a synthetic handle for late-stage functionalization via O-demethylation. This guide provides a detailed, field-proven protocol for the synthesis of 3-methoxy-1H-indazole, emphasizing the causal logic behind experimental choices to ensure reproducibility and high yield.
Synthetic Strategy: O-Methylation of 1H-Indazol-3(2H)-one
The most direct and efficient pathway to 3-methoxy-1H-indazole is the O-methylation of its precursor, 3-hydroxy-1H-indazole. It is crucial to recognize that 3-hydroxy-1H-indazole exists in a tautomeric equilibrium with the more stable 1H-indazol-3(2H)-one. The synthetic protocol is therefore designed to favor the O-alkylation of this indazolone tautomer over the alternative N-alkylation, which can be a competing side reaction.
The core of this strategy involves the deprotonation of the indazolone using a suitable base to form an ambident nucleophilic anion, followed by an SN2 reaction with a methylating agent. The choice of solvent, base, and methylating agent is critical for directing the reaction towards the desired O-methylated product.
Experimental Protocol: Synthesis of 3-methoxy-1H-indazole
This protocol details a reliable method for the synthesis of 3-methoxy-1H-indazole from commercially available 1H-indazol-3(2H)-one.
I. Materials and Equipment
| Reagents & Materials | Grade | Supplier | Purpose |
| 1H-Indazol-3(2H)-one | ≥98% | Standard Chemical Supplier | Starting Material |
| Methyl Iodide (CH₃I) | ≥99% | Standard Chemical Supplier | Methylating Agent |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Standard Chemical Supplier | Base |
| Acetone | Anhydrous | Standard Chemical Supplier | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Chemical Supplier | Extraction Solvent |
| Hexane | ACS Grade | Standard Chemical Supplier | Chromatography Eluent |
| Deionized Water (H₂O) | Laboratory Supply | Work-up | |
| Brine (Saturated NaCl(aq)) | Laboratory Supply | Work-up | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard Chemical Supplier | Drying Agent | |
| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Supplier | Chromatography Stationary Phase |
| Equipment | |
| Round-bottom flask (100 mL) | Stir bar |
| Condenser | Heating mantle with stirrer |
| Inert gas line (Argon or Nitrogen) | Separatory funnel |
| Rotary evaporator | Thin-Layer Chromatography (TLC) plate |
| Glass chromatography column | Standard laboratory glassware |
II. Synthetic Workflow Diagram
Sources
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- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselective N-Alkylation of 1H-Indazoles
Welcome to the technical support center for the regioselective N-alkylation of 1H-indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. The indazole scaffold is a prominent pharmacophore in numerous therapeutic agents, and controlling the site of N-alkylation (N1 vs. N2) is paramount for modulating biological activity and achieving efficient synthesis.[1][2][3][4][5][6][7] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve your desired regiochemical outcome.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when planning the N-alkylation of an indazole derivative.
Q1: I am getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?
A1: Achieving high regioselectivity is a common challenge and depends on a careful interplay of several factors.[6][8][9][10][11] For high N1-selectivity, a widely successful method involves using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic, non-polar solvent such as tetrahydrofuran (THF).[1][2][4][7][12][13][14] This combination is believed to favor the thermodynamically more stable 1H-indazole tautomer.[1][3][11][15] Conversely, to favor N2-alkylation, you might consider Mitsunobu conditions or acid-catalyzed reactions with diazo compounds.[1][14]
Q2: What is the underlying principle for the high N1-selectivity observed with NaH in THF?
A2: The high N1-selectivity with NaH in THF, particularly with C3-substituted indazoles bearing a coordinating group (like an ester), is often attributed to a chelation effect.[7][8][12][14][16][17] It is postulated that the sodium cation (Na+) coordinates with the N2-nitrogen and a nearby electron-rich atom (e.g., the carbonyl oxygen of a C3-ester), forming a tight ion pair. This intermediate sterically hinders the N2 position, directing the incoming alkylating agent to the N1 position.[7][8][12][16][17]
Q3: My starting material is not fully consumed, leading to low yields. What could be the cause?
A3: Low conversion can stem from several issues. Firstly, ensure strictly anhydrous conditions, as bases like NaH are highly water-sensitive. Secondly, the reaction temperature might be insufficient; some systems require heating to proceed to completion.[2][14][17] For instance, reactions with cesium carbonate in dioxane have shown significantly improved yields when heated.[8][17] Finally, incomplete deprotonation of the indazole can be a factor. Ensure you are using a sufficient excess of a strong enough base. Weaker bases like potassium carbonate (K2CO3) may not lead to complete conversion, especially in less polar solvents like THF.[1][2]
Q4: How do substituents on the indazole ring affect the N1/N2 selectivity?
A4: Substituents play a crucial role through both steric and electronic effects.[1][2][4][7][11]
-
Steric Hindrance: Bulky substituents at the C3 position generally favor N1-alkylation by sterically blocking the N2 position.[1][11][14] For example, a 3-tert-butyl group can lead to exclusive N1-alkylation.[1][7]
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene ring, particularly at the C7 position (e.g., -NO2, -CO2Me), can significantly favor N2-alkylation.[1][2][4][7][11][14][16] This is attributed to the alteration of the electron density at the N1 and N2 positions.
Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to common issues encountered during the N-alkylation of indazoles.
Problem 1: Poor or Unexpected Regioselectivity
| Symptom | Potential Cause | Suggested Solution |
| Obtaining a ~1:1 mixture of N1 and N2 isomers. | The chosen reaction conditions (base/solvent combination) do not sufficiently differentiate between the two nitrogen atoms. This is common with weaker bases like K2CO3 in polar aprotic solvents like DMF.[6][12] | To favor N1-alkylation , switch to a stronger base in a less polar solvent, such as NaH in THF.[1][2][4][12][13] To favor N2-alkylation , consider alternative methods like Mitsunobu conditions (e.g., PPh3, DEAD/DIAD, and an alcohol) or acid-catalyzed approaches.[1][17][18] |
| High N2-selectivity when N1 was expected. | The indazole substrate may possess a strong electron-withdrawing group at the C7 position, which overrides other directing effects.[1][2][4][7][11][14][16] | If your substrate has a C7-EWG, achieving high N1-selectivity via standard alkylation can be challenging. Consider a protecting group strategy. Protect the N2 position with a suitable group (e.g., SEM), perform the alkylation at N1, and then deprotect.[19] Alternatively, if feasible, modify the synthetic route to introduce the C7-EWG after the N1-alkylation step. |
| Reaction is selective for N1, but not exclusively (>90%). | The reaction may not be under full thermodynamic or kinetic control. The solvent or counter-ion might not be optimal for maximizing selectivity. | For N1-selectivity, ensure the solvent is sufficiently non-polar (THF is often better than DMF in this regard with NaH).[1] Also, consider the alkylating agent; tosylates can sometimes offer different selectivity profiles compared to halides.[6] |
Problem 2: Low Yield or Incomplete Reaction
| Symptom | Potential Cause | Suggested Solution |
| Significant amount of starting material remains. | 1. Insufficient deprotonation. 2. Reaction temperature is too low. 3. Deactivation of the base by moisture. | 1. Increase the equivalents of the base (e.g., 1.2-1.5 eq). Ensure the base is strong enough for your substrate. 2. Gradually increase the reaction temperature, monitoring for side product formation. Some protocols require heating to 50°C or higher.[2][17] 3. Use freshly dried solvents and flame-dry all glassware. Handle hygroscopic bases like NaH in an inert atmosphere (N2 or Ar).[12][13] |
| Formation of multiple unidentified side products. | 1. Reaction temperature is too high, leading to decomposition. 2. The alkylating agent is unstable under the reaction conditions. 3. The substrate is sensitive to the strong base. | 1. Run the reaction at a lower temperature for a longer period. 2. Consider using a more stable alkylating agent (e.g., a tosylate instead of a bromide or iodide). 3. If the substrate is base-sensitive, explore milder conditions. For N2-alkylation, acid-catalyzed methods might be a viable alternative.[18] |
Problem 3: Difficulty in Product Isolation and Purification
| Symptom | Potential Cause | Suggested Solution |
| N1 and N2 isomers are inseparable by column chromatography. | The isomers have very similar polarities. | 1. Optimize your chromatography conditions. Try different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) and consider using a high-performance silica gel. 2. If the isomers are still inseparable, consider derivatization. For example, if your molecule has a suitable functional group, you could form a derivative that might be more easily separated, followed by a deprotection step. |
Visualizing the Workflow and Key Factors
A systematic approach is crucial for optimizing the regioselective N-alkylation of indazoles. The following diagrams illustrate the general experimental workflow and the key decision-making factors.
Caption: General experimental workflow for indazole N-alkylation.
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.ucc.ie [research.ucc.ie]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. wuxibiology.com [wuxibiology.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-methoxy-1H-indazole
Welcome to the Technical Support Center for the synthesis of 3-methoxy-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this specific synthetic process. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, scientifically grounded solutions to common issues, with a focus on improving reaction yields and product purity.
Troubleshooting Guide: Overcoming Poor Yields
This section addresses specific experimental hurdles in a question-and-answer format, providing causal explanations and actionable protocols to enhance your synthetic outcomes.
Question 1: My yield of 3-methoxy-1H-indazole is consistently low. What are the most likely causes?
Low yields in the synthesis of 3-methoxy-1H-indazole can often be attributed to several critical factors, primarily related to the choice of synthetic route and reaction conditions. The most common methods involve the methylation of 1H-indazol-3-ol (also known as indazol-3-one) or the cyclization of a suitably substituted benzene derivative.
Common Synthetic Routes & Potential Pitfalls:
-
O-Methylation of 1H-Indazol-3-ol: This is a frequently employed method. However, a significant challenge is the potential for N-methylation, leading to a mixture of N1 and N2-methylated isomers alongside the desired O-methylated product. The regioselectivity of methylation is highly dependent on the reaction conditions.[1]
-
Cyclization Routes: Syntheses starting from precursors like 3-methoxy-2-nitrobenzaldehyde can also be effective.[2] However, incomplete cyclization or the formation of side products during the reduction of the nitro group and subsequent diazotization can lower the overall yield.
Troubleshooting Steps & Explanations:
-
Re-evaluate Your Methylating Agent and Base Combination (for O-Methylation):
-
The Problem: Strong bases like sodium hydride (NaH) can deprotonate both the oxygen and nitrogen atoms of 1H-indazol-3-ol, leading to a mixture of products. The choice of methylating agent also plays a crucial role.[3]
-
The Solution: To favor O-methylation, milder bases such as potassium carbonate (K2CO3) are often preferred.[4] These conditions are less likely to deprotonate the less acidic N-H bond. Dimethyl sulfate (DMS) or methyl iodide are common methylating agents.[5][6] Dimethyl carbonate (DMC) is a greener and often more selective alternative.[7]
-
Causality: The hardness/softness of the nucleophilic centers (O vs. N) and the electrophile (methylating agent) can influence the reaction outcome according to HSAB (Hard and Soft Acids and Bases) theory. The anionic oxygen is a harder nucleophile than the nitrogen atoms, and pairing it with a hard methylating agent can favor O-methylation.
-
-
Optimize Reaction Temperature and Time:
-
The Problem: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion of the starting material. Conversely, excessively high temperatures or prolonged reaction times can promote the formation of degradation products or undesired isomers.
-
The Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A systematic optimization of temperature and reaction time should be performed to identify the conditions that maximize the yield of the desired product while minimizing byproduct formation.
-
-
Ensure Purity of Starting Materials:
-
The Problem: Impurities in the starting materials, such as 1H-indazol-3-ol or the substituted benzaldehyde, can interfere with the reaction and lead to the formation of unexpected side products.
-
The Solution: Purify starting materials if their purity is questionable. For example, 1H-indazol-3-ol can be recrystallized. The purity of reagents like methylating agents should also be confirmed, as they can degrade over time.
-
Question 2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these common impurities and how can I minimize their formation?
The presence of multiple spots on a TLC plate is a strong indicator of side reactions. In the context of 3-methoxy-1H-indazole synthesis, these are often isomeric byproducts.
Common Impurities and Their Origins:
| Impurity | Probable Origin |
| 1-Methyl-1H-indazol-3-one | N1-methylation of 1H-indazol-3-ol |
| 2-Methyl-2H-indazol-3-one | N2-methylation of 1H-indazol-3-ol |
| Unreacted 1H-Indazol-3-ol | Incomplete methylation reaction |
| Isomeric Indazoles | From cyclization of impure starting materials |
Strategies for Minimizing Impurity Formation:
-
Control of Regioselectivity in Methylation:
-
The Challenge: The indazole ring system has two nitrogen atoms that can be alkylated.[8] The 1H-tautomer is generally more stable than the 2H-tautomer.[9]
-
The Solution: As mentioned previously, the choice of base and solvent is critical for directing methylation to the oxygen atom. The use of a polar aprotic solvent like DMF or acetonitrile can influence the reactivity of the nucleophilic sites. Some literature suggests that specific conditions can favor the formation of the kinetically favored N2-isomer or the thermodynamically stable N1-isomer.[3] For O-methylation, conditions that favor the formation of the oxygen anion are desirable.
-
-
Purification Techniques:
-
The Challenge: The similar polarity of the desired product and its N-methylated isomers can make separation by column chromatography difficult.
-
The Solution:
-
Fractional Crystallization: If a suitable solvent system can be found, fractional crystallization can be an effective method for separating isomers.
-
Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) is a powerful, albeit more resource-intensive, option.
-
Optimized Column Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) and different stationary phases (e.g., alumina instead of silica gel) to improve separation.
-
-
Question 3: My cyclization reaction to form the indazole ring is not proceeding to completion. What can I do?
For syntheses involving the construction of the indazole ring, for instance, from a 2-substituted benzaldehyde or a related precursor, incomplete reaction is a common hurdle.
Workflow for Troubleshooting Incomplete Cyclization:
Caption: Troubleshooting workflow for incomplete cyclization reactions.
Detailed Protocol for a Common Cyclization Route:
A variety of synthetic methods have been developed for the construction of the 1H-indazole core.[10] One common approach involves the reaction of ortho-alkoxy acetophenone with hydrazine hydrate.[11]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting ortho-alkoxy acetophenone in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add hydrazine hydrate to the solution. If the reaction is catalyzed, add the catalyst (e.g., iodine or silica sulfuric acid) at this stage.[11]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will vary depending on the specific method but often involves pouring the reaction mixture into water to precipitate the product.
-
Purification: Collect the crude product by filtration and purify by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
What is the most reliable and scalable method for synthesizing 3-methoxy-1H-indazole?
For scalability, a robust and high-yielding reaction is paramount. While the O-methylation of 1H-indazol-3-ol is common, controlling the regioselectivity can be challenging on a larger scale. Cyclization reactions, such as those starting from 2-amino-3-methoxybenzonitrile or similar precursors, can offer better control and potentially higher overall yields, although they may involve more steps. The choice of method often depends on the availability and cost of the starting materials.
Are there any specific safety precautions I should be aware of when synthesizing 3-methoxy-1H-indazole?
Yes, several safety precautions are essential:
-
Methylating Agents: Many methylating agents, such as dimethyl sulfate and methyl iodide, are toxic and carcinogenic.[5][6] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrazine: Hydrazine and its derivatives are toxic and potentially explosive. Handle with care and avoid exposure.
-
Strong Bases: Reagents like sodium hydride are highly reactive and flammable. They react violently with water.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
How can I confirm the structure of my final product and assess its purity?
A combination of analytical techniques is necessary for unambiguous structure confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the characteristic aromatic protons of the indazole ring system and the singlet for the methoxy group. The position of the N-H proton can also be indicative.
-
¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environments.
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the correct mass for C₈H₈N₂O.[12]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product by quantifying the area of the product peak relative to any impurity peaks.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.
By systematically addressing these common issues and employing the recommended analytical techniques, you can significantly improve the yield and purity of your 3-methoxy-1H-indazole synthesis.
References
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
- Recent applications of isatin in the synthesis of organic compounds. (2017). Arkivoc.
- Indazole synthesis. Organic Chemistry Portal.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry.
- Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. Benchchem.
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
- Synthesis of Isatin and its derivatives containing heterocyclic compounds. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2020). Molecules.
- Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. (1975). Journal of the Chemical Society, Perkin Transactions 2.
- 3-Methoxy-2-nitrobenzaldehyde synthesis. ChemicalBook.
- A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology.
- O-Methylation Of Hydroxyl-Containing Organic Substrates: A Comprehensive Overview. (2020). Current Organic Synthesis.
- 3-Methoxy-2-nitrobenzaldehyde >=97%. Sigma-Aldrich.
- How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?
- 3-methoxy-1H-indazole. PubChem.
- Use of Methyliodide in o-Methylation of organic compounds. (2018).
- Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. (1951). Proceedings of the Indian Academy of Sciences, Section A.
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- 5. researchgate.net [researchgate.net]
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- 12. 3-methoxy-1H-indazole | C8H8N2O | CID 519581 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Identification and Characterization of Byproducts in Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the synthesis of indazoles. As a core heterocyclic scaffold in medicinal chemistry, the successful and clean synthesis of indazoles is paramount.[1][2][3] This resource provides practical, field-proven insights to help you identify, characterize, and mitigate the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: My indazole synthesis is resulting in a mixture of N1- and N2-substituted regioisomers. How can I control the regioselectivity?
A: The formation of both 1H- and 2H-indazole isomers is a common challenge, as both nitrogen atoms of the pyrazole ring are nucleophilic.[4] The thermodynamically more stable 1H-indazole is often the major product, but reaction conditions can significantly influence the isomeric ratio.[3] For N-alkylation reactions, the choice of base and solvent is critical. Strong bases in polar aprotic solvents often favor the formation of the N1-isomer, while phase-transfer catalysis or the use of specific metal salts can favor N2-alkylation. For syntheses constructing the indazole ring, the choice of synthetic route is key. For example, the Davis-Beirut reaction is a well-established method for the selective synthesis of 2H-indazoles.[5]
Q2: I am observing a deeply colored, often red or brown, insoluble material in my reaction mixture, particularly during nitrosation of indoles. What is this and how can I avoid it?
A: This is likely due to the formation of dimeric byproducts.[6] This side reaction is especially prevalent with electron-rich indoles which can act as nucleophiles and attack reactive intermediates in the reaction, such as oximes.[6] To minimize dimer formation, a slow, "reverse" addition of the indole solution to the nitrosating mixture at low temperatures is recommended.[6] This maintains a low concentration of the nucleophilic indole and reduces the likelihood of intermolecular side reactions.
Q3: My reaction is sluggish and gives a low yield of the desired indazole. What are the first things I should check?
A: Low yields in indazole synthesis can stem from several factors. First, verify the purity of your starting materials, as impurities can interfere with the reaction. Suboptimal reaction temperature and solvent choice are also common culprits. Many classical indazole syntheses require elevated temperatures, but excessive heat can lead to decomposition. Conversely, some modern catalytic methods are efficient at milder temperatures. Ensure your reactants are fully soluble in the chosen solvent. If the issue persists, consider the possibility of catalyst deactivation in catalytic reactions or incomplete activation in classical methods.
Troubleshooting Guide: From Unexpected Data to Byproduct Identification
This section provides a systematic approach to identifying byproducts based on common analytical observations.
Issue 1: Unexpected Peaks in ¹H NMR Spectrum
Potential Cause: Formation of the N2-regioisomer in a reaction intended to produce the N1-isomer (or vice-versa).
Identification and Characterization:
-
¹H NMR: The chemical shifts of the protons on the indazole core are sensitive to the position of substitution. For example, the H3 proton of 1-substituted indazoles typically appears as a singlet between δ 7.9-8.1 ppm, while in 2-substituted indazoles, it is shifted downfield to δ 8.2-8.4 ppm. The coupling patterns of the aromatic protons can also differ significantly between the two isomers.[7]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are diagnostic. In particular, the C3 and C7a carbons show distinct chemical shifts for N1 and N2 isomers.[7][8][9]
-
Confirmation: Comparison with literature data for known 1- and 2-substituted indazoles is the most reliable method of confirmation. If literature data is unavailable, 2D NMR techniques like HMBC and NOESY can establish connectivity and spatial relationships to definitively assign the structure.
Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for Distinguishing 1- and 2-Substituted Indazoles
| Proton | 1-Substituted Indazole | 2-Substituted Indazole |
| H3 | ~7.9-8.1 (singlet) | ~8.2-8.4 (singlet) |
| H4-H7 | Aromatic Multiplets | Aromatic Multiplets |
Note: Exact chemical shifts will vary depending on the substituents and the deuterated solvent used.
Potential Cause: Presence of uncyclized intermediates.
Identification and Characterization:
-
Example (Jacobson-Huger Synthesis): In the synthesis of a 1H-indazole from an N-acyl-o-toluidine, an incomplete reaction may leave the N-nitroso intermediate. This species can be unstable, but its presence might be inferred from complex NMR spectra and confirmed by LC-MS.
-
Example (Davis-Beirut Reaction): In the synthesis of a 2H-indazole from an o-nitrobenzylamine, the starting material itself may be present. The benzylic protons of the o-nitrobenzylamine will have a characteristic chemical shift in the ¹H NMR spectrum.[10]
-
LC-MS: This is a powerful tool for identifying unreacted starting materials and intermediates. The mass of the unexpected species can be used to propose a structure, which can then be confirmed by synthesizing and characterizing the suspected intermediate.
Issue 2: Unexpected Mass Peaks in LC-MS Analysis
Potential Cause: Dimerization of the starting material or a reactive intermediate.
Identification and Characterization:
-
Mass Spectrometry: The molecular ion in the mass spectrum will be a clear indicator of a dimeric species. The fragmentation pattern can provide clues about the structure of the dimer.
-
NMR Spectroscopy: The NMR spectrum of the isolated dimer will be more complex than that of the monomeric product. A higher number of signals and potentially different symmetry will be observed.
-
Mitigation: As mentioned in the FAQs, slow addition of the nucleophilic species (often the indole or aniline precursor) to the reaction mixture at low temperatures can significantly reduce dimer formation.[6]
Potential Cause: Oxidation of the indazole product or an intermediate. In some syntheses, N-oxide byproducts can also form.
Identification and Characterization:
-
Mass Spectrometry: A mass peak at [M+16] is indicative of an oxidation product.
-
Example (Davis-Beirut Reaction): 2H-indazole N-oxides have been identified as intermediates and potential byproducts in Davis-Beirut type reactions.[11]
-
NMR Spectroscopy: The chemical shifts of the protons and carbons near the site of oxidation will be significantly affected.
-
Mitigation: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation. Prompt work-up of the reaction upon completion is also recommended.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Indazole Synthesis and Identifying Byproducts by HPLC-MS
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of water or a suitable quenching agent). Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for HPLC-MS analysis (typically in the µg/mL range).
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is a good starting point for most indazole derivatives.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common mobile phase system. The gradient program should be optimized to achieve good separation of the starting material, product, and any potential byproducts. .
-
-
MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for indazoles.
-
Analysis: Monitor the total ion chromatogram (TIC) for the appearance of new peaks and the disappearance of the starting material peak. Extract the ion chromatograms for the expected masses of the product and any suspected byproducts (e.g., dimers, oxidized products, uncyclized intermediates).
-
Fragmentation Analysis: For any significant unknown peaks, perform MS/MS analysis to obtain fragmentation data, which can be used to help elucidate the structure of the byproduct.
-
Protocol 2: General Procedure for the Separation of 1H- and 2H-Indazole Regioisomers by Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system for separation. A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The goal is to find a solvent system that gives a good separation (difference in Rf values) between the two isomers.
-
Column Preparation: Pack a silica gel column with the selected eluent.
-
Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The less polar isomer will typically elute first. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.
Visualizing Reaction Pathways and Troubleshooting
Byproduct Formation in the Davis-Beirut Reaction
The Davis-Beirut reaction, a valuable method for synthesizing 2H-indazoles from o-nitrobenzylamines, can sometimes be complicated by side reactions.[5][11] The key intermediate is a nitroso-imine, and its fate determines the product distribution.
Caption: Key decision point in the Davis-Beirut reaction.
Troubleshooting Workflow for Unexpected Analytical Results
This workflow provides a logical sequence of steps to follow when encountering unexpected data in your indazole synthesis.
Caption: Systematic approach to byproduct identification.
References
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]
-
National Institutes of Health. (n.d.). Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction. Available at: [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available at: [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES David K. O'Dell and Kenneth M. Nicholas Department of*. Available at: [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]
-
National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]
-
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? Available at: [Link]
-
ACS Publications. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Davis–Beirut reaction. Available at: [Link]
-
ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Available at: [Link]
-
ResearchGate. (2016). 13 C NMR of indazoles. Available at: [Link]
-
Organic Syntheses. (n.d.). indazole. Available at: [Link]
-
ResearchGate. (2025). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. Available at: [Link]
-
AMiner. (n.d.). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Available at: [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available at: [Link]
-
ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Available at: [Link]
-
YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0033871). Available at: [Link]
-
SpectrumBase. (n.d.). (R)-(+)-alpha-methyl-p-nitrobenzylamine, hydrochloride - Optional[13C NMR]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Structure of 1H-and 2H-indazoles. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of starting material, intermediates and the desired... Available at: [Link]
-
Waters. (n.d.). Impurities Application Notebook. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Available at: [Link]
-
ResearchGate. (n.d.). Different fragments observed in MS/MS of the m/z 227 cyclic dimers... Available at: [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (n.d.). Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Available at: [Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Available at: [Link]
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Improving the stability of 3-methoxy-1H-indazole for experimental use
Welcome to the technical support center for 3-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability of 3-methoxy-1H-indazole for experimental use. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reproducibility of your experiments.
Introduction to 3-Methoxy-1H-Indazole Stability
3-Methoxy-1H-indazole is a valuable heterocyclic compound used in various research and drug discovery applications.[1][2][3] Like many N-heterocyclic compounds, its stability can be a critical factor for obtaining reliable and reproducible experimental results.[1] Instability can lead to the formation of degradation products, which may result in decreased compound potency, altered biological activity, or the introduction of experimental artifacts. This guide provides practical solutions to mitigate these stability challenges.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues that users might encounter during their experiments with 3-methoxy-1H-indazole.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time in stock solution. | Degradation due to oxidation, hydrolysis, or photodegradation. | Prepare fresh stock solutions frequently. Store stock solutions in small, single-use aliquots at -80°C under an inert atmosphere (argon or nitrogen). Use amber vials to protect from light.[4] |
| Precipitate forms in aqueous experimental media. | Low aqueous solubility of the compound. | First, dissolve the compound in a minimal amount of an organic solvent like DMSO before diluting with the aqueous buffer.[5] Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent results between experimental replicates. | Inconsistent handling of the compound, leading to variable degradation. | Standardize the handling procedures for the compound.[6] Use validated protocols for preparing and storing stock solutions. Ensure all labware is clean and dry. |
| Appearance of unknown peaks in analytical chromatography (HPLC/LC-MS). | Formation of degradation products. | Analyze the compound for purity before each experiment. If degradation is suspected, perform forced degradation studies to identify potential degradation products.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-methoxy-1H-indazole?
A1: While specific degradation pathways for 3-methoxy-1H-indazole are not extensively documented, based on the chemistry of indazoles and methoxy-substituted aromatic compounds, the primary degradation pathways are likely:
-
Oxidation: The nitrogen-containing heterocyclic ring can be susceptible to oxidation, especially when exposed to air (oxygen).[9][10]
-
Hydrolysis: The methoxy group may undergo hydrolysis under strongly acidic or basic conditions, although this is generally less common for aryl ethers compared to alkyl ethers.[11][12][13]
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation, which can induce rearrangements or decomposition.[14][15]
Q2: What is the recommended solvent for preparing stock solutions of 3-methoxy-1H-indazole?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many small organic molecules for in vitro assays.[5] For applications where DMSO is not suitable, other anhydrous organic solvents such as ethanol or dimethylformamide (DMF) may be considered, depending on the specific experimental requirements. Always use anhydrous solvents to minimize moisture-related degradation.
Q3: How should I store the solid form of 3-methoxy-1H-indazole?
A3: The solid compound should be stored in a tightly sealed container, preferably in a desiccator, at a cool and dark place. For long-term storage, keeping it at -20°C under an inert atmosphere (argon or nitrogen) is recommended to minimize degradation from air, moisture, and light.[4]
Q4: How can I check the purity of my 3-methoxy-1H-indazole solution before an experiment?
A4: The purity of your solution can be readily assessed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17] These techniques can separate the parent compound from any potential degradation products or impurities.
Q5: Is it necessary to use an inert atmosphere when handling 3-methoxy-1H-indazole?
A5: Given the potential for oxidation of N-heterocyclic compounds, handling 3-methoxy-1H-indazole under an inert atmosphere (e.g., in a glove box or using a Schlenk line) is a best practice to ensure maximum stability, especially when preparing stock solutions for long-term storage.[6][18]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 10 mM stock solution of 3-methoxy-1H-indazole in DMSO, incorporating best practices for handling air-sensitive compounds.
Materials:
-
3-methoxy-1H-indazole (solid)
-
Anhydrous DMSO
-
Microcentrifuge tubes or amber glass vials with screw caps
-
Argon or nitrogen gas with a regulator and tubing
-
Analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation of Vials: Place the required number of vials in an oven at 120°C for at least 2 hours to ensure they are dry. Allow them to cool to room temperature in a desiccator.
-
Weighing the Compound: In a clean, dry weighing boat, accurately weigh the desired amount of 3-methoxy-1H-indazole. For a 10 mM solution, you will need 1.4816 mg per 1 mL of DMSO.
-
Inert Atmosphere: If using a glove box, perform the following steps inside the inert atmosphere. If not, gently flush the vial containing the weighed compound with argon or nitrogen gas for 30-60 seconds to displace the air.
-
Dissolution: Using a pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Cap the vial tightly and vortex or sonicate until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use aliquots in the pre-dried vials. This prevents multiple freeze-thaw cycles and repeated exposure to air for the entire stock.
-
Inert Gas Overlay: Before sealing each aliquot, gently flush the headspace of the vial with argon or nitrogen.
-
Storage: Store the aliquots at -80°C in the dark.
Protocol 2: Monitoring Stability by HPLC-UV
This protocol provides a general method for monitoring the stability of 3-methoxy-1H-indazole solutions over time.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15 minutes. This may need to be optimized for your specific system and to achieve the best separation from any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV absorbance spectrum of 3-methoxy-1H-indazole. A diode array detector can be used to determine the optimal wavelength, which is likely to be in the range of 254-300 nm for this class of compound.
Procedure:
-
Sample Preparation: Dilute a small aliquot of your stock solution to a suitable concentration (e.g., 10-100 µM) with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Injection: Inject a fixed volume (e.g., 10 µL) of the prepared sample onto the HPLC system.
-
Data Analysis:
-
Record the chromatogram at the optimal wavelength.
-
The purity of the sample can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
To monitor stability over time, analyze samples at defined time points (e.g., 0, 1, 2, 4, 8 weeks) and compare the peak area of the parent compound.
-
Visualizing Stability Concepts
Potential Degradation Pathways
Caption: Potential degradation pathways for 3-methoxy-1H-indazole.
Workflow for Preparing a Stabilized Stock Solution
Caption: Workflow for preparing a stabilized stock solution.
References
-
A plausible mechanism for the oxidation of N‐heterocycles. ResearchGate. Available at: [Link]
-
Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PMC. Available at: [Link]
-
Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles. Semantic Scholar. Available at: [Link]
-
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. Available at: [Link]
-
Unusual Oxidation of an N-Heterocycle Ligand in a Metal−Organic Framework. ACS Publications. Available at: [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]
-
N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. Organic Letters. Available at: [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Available at: [Link]
-
Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]
-
Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed Central. Available at: [Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]
-
Photochemical Conversion of Indazoles into Benzimidazoles. PubMed Central. Available at: [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. IJRPS. Available at: [Link]
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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Preparation of Stock and Working Solutions | Cell & Molecular Biology (Practical). YouTube. Available at: [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
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Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. PMC. Available at: [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]
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Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. Available at: [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]
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Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]
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Tricyclic Indazoles-A Novel Class of Selective Estrogen Receptor Degrader Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Visible light induced functionalization of indazole and pyrazole: A recent update. ResearchGate. Available at: [Link]
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Indazole. Wikipedia. Available at: [Link]
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Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Bentham Science. Available at: [Link]
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Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]
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Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. Available at: [Link]
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Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. The Journal of Organic Chemistry. Available at: [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]
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Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC. Available at: [Link]
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Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH. Available at: [Link]
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Technical Support Center: Scalable Synthesis of N1-Alkyl Indazoles
Welcome to the technical support center for the scalable synthesis of N1-alkyl indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing the indazole scaffold. N1-alkyl indazoles are a crucial motif in numerous pharmaceutical agents, making their efficient and scalable synthesis a significant challenge in drug development.[1]
The primary hurdle in this synthesis is controlling the regioselectivity of the alkylation reaction. The indazole anion is ambident, meaning it can be alkylated at either the N1 or N2 position, often resulting in a mixture of regioisomers that can be difficult to separate.[1][2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high yields and excellent N1-selectivity in your reactions, from bench-scale experiments to large-scale manufacturing.
Troubleshooting Guide
This section addresses common problems encountered during the N1-alkylation of indazoles. Each issue is presented with potential causes and actionable solutions, grounded in established chemical principles.
Problem 1: Poor N1-Regioselectivity (High Formation of N2-Isomer)
Poor regioselectivity is the most frequent challenge, leading to difficult purification and reduced yields of the desired N1-alkyl indazole.[1][5]
Potential Causes:
-
Kinetic vs. Thermodynamic Control: Many standard alkylation conditions (e.g., using weaker bases like K₂CO₃ in polar aprotic solvents like DMF) can lead to a kinetically controlled reaction, which often favors the N2-isomer or results in a mixture of isomers.[1][6] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][7][8]
-
Steric Hindrance: Bulky substituents at the C7 position of the indazole ring can sterically hinder the N1 position, favoring alkylation at the less hindered N2 position.[2][4]
-
Electronic Effects: Electron-withdrawing groups at the C7 position (e.g., NO₂, CO₂Me) can increase the acidity of the N1-proton and favor N2-alkylation.[2][4]
-
Inappropriate Base/Solvent System: The choice of base and solvent significantly impacts the regioselectivity.
Solutions & Scientific Rationale:
-
Employ a Strong, Non-Nucleophilic Base in a Non-Polar, Aprotic Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for achieving high N1-selectivity.[2][4][7]
-
Why it works: NaH, a strong base, completely deprotonates the indazole, forming the indazolide anion. In a less polar solvent like THF, the sodium cation can coordinate with the N2 lone pair and a potential chelating group at the C3 position, sterically blocking the N2 position and directing the alkylating agent to the N1 position.[3][4] This leads to the thermodynamically more stable N1-alkylated product.[1][6]
-
-
Thermodynamically Controlled Two-Step Procedure: A highly selective and scalable method involves an initial enamine condensation followed by hydrogenation.[1]
-
Why it works: The initial reaction of the indazole with an aldehyde under Dean-Stark conditions is reversible and leads to the thermodynamically favored N1-enamine intermediate. Subsequent hydrogenation reduces the enamine to the desired N1-alkyl indazole with excellent selectivity.[1]
-
-
Consider the Alkylating Agent: While simple alkyl halides are common, activated electrophiles such as α-halo carbonyls can sometimes favor N1 alkylation.[1][9] However, for simple, unfunctionalized alkyl groups, the NaH/THF system with alkyl bromides or tosylates is generally reliable for N1 selectivity.[2][4]
Problem 2: Incomplete Reaction or Low Conversion
Even with high selectivity, achieving full conversion of the starting indazole can be challenging.
Potential Causes:
-
Insufficient Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the indazole.
-
Poor Reagent Quality: The sodium hydride may be old or partially quenched. The alkylating agent may have degraded.
-
Low Reaction Temperature: For some substrates, room temperature may not be sufficient to drive the reaction to completion.
-
Precipitation of Reactants: The indazolide salt may not be fully soluble in the chosen solvent.
Solutions & Scientific Rationale:
-
Verify Base Quality and Stoichiometry: Use fresh, high-quality NaH (typically a 60% dispersion in mineral oil). Ensure at least 1.1-1.2 equivalents are used to ensure complete deprotonation.
-
Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 50 °C) can increase the reaction rate and drive it to completion, especially with less reactive alkylating agents.[3]
-
Ensure Effective Mixing: Vigorous stirring is crucial, especially when using heterogeneous reagents like NaH.
-
Consider Solvent Choice: While THF is excellent for selectivity, for certain substrates, a more polar solvent might be needed to improve solubility. However, be aware that this could compromise regioselectivity. A solvent screen may be necessary for challenging substrates.
Problem 3: Difficult Purification and Isomer Separation
The N1 and N2 regioisomers often have very similar polarities, making their separation by standard column chromatography difficult and not scalable.[1][10]
Potential Causes:
-
Similar Polarity of Isomers: The structural similarity of the N1 and N2 isomers often results in co-elution during chromatography.[11]
-
Formation of Side Products: Besides the N2 isomer, other side products can complicate the purification process.
Solutions & Scientific Rationale:
-
Optimize the Reaction for Selectivity: The best approach to purification is to minimize the formation of the undesired isomer in the first place. Revisit the troubleshooting steps for poor regioselectivity.
-
Recrystallization: If the N1-alkyl indazole is a solid, recrystallization can be a highly effective and scalable method for purification.[10] A screening of different solvent systems (e.g., mixtures of acetone, ethanol, methanol, or acetonitrile with water) is recommended to find optimal conditions.[10]
-
Advanced Chromatographic Techniques: If chromatography is unavoidable, consider using different stationary phases (e.g., alumina) or specialized HPLC or SFC (Supercritical Fluid Chromatography) for separation.[11][12]
-
Chemical Derivatization: In some cases, it may be possible to selectively react one isomer to facilitate separation, followed by a deprotection step.[11] For example, acetylation may produce derivatives with different chromatographic properties.[13]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the N1/N2 selectivity problem in indazole alkylation?
The indazole ring system exhibits annular tautomerism, existing as both 1H- and 2H-indazoles. The 1H-tautomer is thermodynamically more stable.[3][8][14] When deprotonated, the resulting indazolide anion has nucleophilic character at both nitrogen atoms due to resonance. The reaction conditions, including the solvent, counter-ion, and temperature, dictate whether the alkylation proceeds under kinetic or thermodynamic control, which in turn determines the N1:N2 product ratio.[6]
Q2: How can I reliably distinguish between the N1 and N2 alkylated isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques, is the most definitive method. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is highly effective. For an N1-alkylated indazole, a correlation will be observed between the protons of the alkyl group's alpha-carbon and the C7a carbon of the indazole ring. For an N2-alkylated indazole, a correlation will be seen between the same alkyl protons and the C3 carbon.[8][15]
Q3: Are there any scalable methods that completely avoid the formation of the N2 isomer?
A recently developed two-step method involving an initial enamine formation with an aldehyde, followed by hydrogenation, has been shown to be highly selective for the N1 position with no detectable N2 isomer formation.[1] This process has been successfully demonstrated on a 100g scale and is suitable for manufacturing.[1]
Q4: Does the substituent on the indazole ring always affect the N1/N2 ratio?
Yes, the position and electronic nature of substituents have a significant impact.[2][4]
-
Steric Effects: Bulky groups at C7 hinder N1 alkylation. Conversely, substituents at C3 can enhance N1 selectivity by blocking the N2 position.[2][4]
-
Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the nitrogen atoms. For instance, a 7-nitro or 7-carboxy methyl group can lead to excellent N2 selectivity.[2][4]
Q5: Is Phase Transfer Catalysis (PTC) a viable option for scalable N1-alkylation?
Phase Transfer Catalysis can be an effective method for the N-alkylation of various heterocycles, often offering mild reaction conditions and high yields.[16][17] While it has been successfully applied to related systems like indoles and imidazoles, its application for achieving high regioselectivity in indazole alkylation on a large scale would require careful optimization of the catalyst, base, and solvent system to favor the N1 isomer.[18]
Experimental Protocols & Data
Table 1: Comparison of Conditions for N1 vs. N2 Selectivity
| Method | Base | Solvent | Alkylating Agent | Typical N1:N2 Ratio | Control Type | Scalability | Reference |
| Standard S_N2 | K₂CO₃ | DMF | Alkyl Bromide | 58:42 | Mixed/Kinetic | Poor | [1] |
| Optimized N1-Selective | NaH | THF | Alkyl Bromide | >99:1 | Thermodynamic | Good | [2][4][7] |
| Enamine/Hydrogenation | (Catalytic Acid) | Toluene | Aldehyde | >99:1 (No N2 detected) | Thermodynamic | Excellent | [1] |
| Mitsunobu Reaction | DEAD/PPh₃ | THF | Alcohol | 1:2.5 | Kinetic | Moderate | [8][15] |
Protocol 1: Highly N1-Selective Alkylation using NaH/THF
This protocol is adapted from methodologies that demonstrate high N1-selectivity under thermodynamically controlled conditions.[2][4]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask (approx. 10 mL per 1 g of indazole).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the indazolide anion.
-
Alkylation: Add the alkylating agent (alkyl bromide or tosylate, 1.1 eq.) dropwise to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visual Diagrams
Logical Workflow for Troubleshooting Poor N1-Selectivity
Caption: Troubleshooting decision tree for poor N1-selectivity.
Reaction Coordinate Diagram: Kinetic vs. Thermodynamic Control
Caption: Energy profile of N1 vs. N2 indazole alkylation.
References
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. [Link]
-
Vertex Pharmaceuticals. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. [Link]
-
Keating, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1951. [Link]
-
Lu, P., et al. (2023). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Li, J., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]
-
Alam, M. & Keating, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]
-
Keating, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. [Link]
-
Chen, C-Y., et al. (2016). A Synthesis of 1H-Indazoles via a Cu(OAc)2-Catalyzed N–N Bond Formation. Synfacts. [Link]
-
Dong, L., et al. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
Keating, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
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Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Keating, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. [Link]
-
Bram, G., et al. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications. [Link]
-
Herrera, R. P., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. [Link]
- Google Patents. (2011). Method for separating and purifying substituted indazole isomers.
-
Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters. [Link]
-
Yadav, M., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
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Gumieniak, J., et al. (2006). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]
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Huisgen, R., & Nakaten, H. (1953). Indazole. Organic Syntheses. [Link]
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ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
Bernard, C., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
-
Sharma, B., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
-
García-Herbosa, G., et al. (2024). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Institutes of Health. [Link]
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Refinement of reaction conditions for synthesizing 3-methoxy-1H-indazole
Welcome to the technical support resource for the synthesis of 3-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important heterocyclic scaffold. Here, we address common challenges, provide in-depth explanations for reaction outcomes, and offer detailed protocols to refine your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and practical synthetic route to 3-methoxy-1H-indazole?
The most prevalent and accessible method for synthesizing 3-methoxy-1H-indazole is through the O-methylation of its precursor, 3-hydroxy-1H-indazole (which exists in tautomeric equilibrium with 1H-indazol-3(2H)-one). This reaction, while conceptually straightforward, is nuanced due to the presence of multiple nucleophilic sites on the indazole ring.
Q2: Why is regioselectivity the primary challenge in this synthesis?
The main difficulty lies in controlling the site of methylation. The 3-hydroxy-1H-indazole anion, formed upon deprotonation by a base, has two primary nucleophilic centers: the oxygen atom (at C3) and the nitrogen atoms (N1 and N2).[1] This leads to a competitive reaction, potentially forming three different monomethylated products:
-
3-methoxy-1H-indazole (the desired O-methylated product)
-
1-methyl-1H-indazol-3(2H)-one (N1-methylated byproduct)
-
2-methyl-1H-indazol-3(2H)-one (N2-methylated byproduct)
The ratio of these products is highly sensitive to the reaction conditions, including the choice of base, solvent, and methylating agent.[1] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[2][3] Consequently, alkylation at the N1 position often leads to the thermodynamically favored product, while N2 alkylation is considered the kinetically favored pathway.[1][4]
Troubleshooting Guide: Common Issues & Solutions
Problem Area 1: Poor Regioselectivity & Low Yield of O-Methylated Product
Q3: My reaction predominantly yields N-methylated isomers instead of the desired 3-methoxy-1H-indazole. How can I enhance O-methylation selectivity?
This is the most common issue encountered. The outcome of the N- vs. O-alkylation is a classic example of kinetic versus thermodynamic control, influenced by the hardness/softness of the electrophile and nucleophile (HSAB theory), the solvent, and the counter-ion of the base.
Causality: The indazolide anion is an ambident nucleophile. The nitrogen atoms are generally softer and more nucleophilic, often leading to the kinetically preferred N-alkylated products.[4] To favor O-methylation, conditions must be chosen that either increase the nucleophilicity of the exocyclic oxygen or direct the electrophile towards it.
Solutions & Refinements:
-
Choice of Base and Solvent: This is the most critical factor.
-
Weaker Bases in Polar Aprotic Solvents: Using a weaker base like potassium carbonate (K₂CO₃) in a solvent such as acetone or DMF often favors O-alkylation.[5] The reasoning is that the weaker base may not fully deprotonate the substrate, leading to a reaction environment where the more acidic proton (likely the O-H of the enol tautomer) is preferentially involved.
-
Strong Bases (e.g., NaH): While strong bases like sodium hydride (NaH) are effective for deprotonation, they can strongly favor N-alkylation, leading to the thermodynamically stable N1-isomer.[1] The resulting sodium cation can chelate with the indazolide anion, influencing the reaction site.
-
-
Methylating Agent:
-
Hard vs. Soft Electrophiles: According to HSAB theory, the harder oxygen nucleophile should react preferentially with a harder electrophile. Dimethyl sulfate is considered a "harder" methylating agent than methyl iodide.[6] Therefore, switching from methyl iodide to dimethyl sulfate may improve the yield of the O-methylated product.
-
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring one pathway over another. Start reactions at 0 °C and allow them to slowly warm to room temperature, monitoring by TLC.
| Base | Solvent | Methylating Agent | Typical Temp. (°C) | Predominant Product(s) | Reference Insight |
| NaH | THF / DMF | Methyl Iodide | 0 to RT | N1-methyl (thermodynamic) | [1] |
| K₂CO₃ | Acetone / DMF | Methyl Iodide | Reflux | O-methyl and N-methyl mixture | [5] |
| K₂CO₃ | Acetone / DMF | Dimethyl Sulfate | Reflux | Improved O-methyl yield | [4] |
| Ag₂O | Chloroform | Methyl Iodide | Reflux | Often used for selective O-alkylation | General Principle |
Q4: My reaction is very slow or does not proceed to completion. What factors should I investigate?
Causality: Incomplete reactions can be due to insufficient activation of the substrate, poor solubility, or deactivation of reagents.
Solutions & Refinements:
-
Base Stoichiometry: Ensure at least one full equivalent of base is used to deprotonate the 3-hydroxy-1H-indazole. For weaker bases like K₂CO₃, using a slight excess (1.2-1.5 equivalents) can be beneficial.
-
Solvent Choice & Solubility: The starting material and its corresponding salt must be soluble in the reaction medium. If solubility is an issue in solvents like acetone, switching to a more polar aprotic solvent like DMF or DMSO can help. Ensure all solvents are anhydrous, as water can quench the base and hydrolyze the methylating agent.
-
Activation of Methylating Agent: While not typically required for potent agents like methyl iodide or dimethyl sulfate, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes accelerate reactions in biphasic systems or with poorly soluble salts.
-
Temperature: If the reaction is sluggish at room temperature, gradually increasing the heat to 40-60 °C (or reflux, depending on the solvent) can increase the reaction rate. Monitor carefully by TLC to ensure byproduct formation does not accelerate more than the desired reaction.
Problem Area 2: Product Mixture & Purification Challenges
Q5: I've produced a mixture of O-methyl, N1-methyl, and N2-methyl isomers. What is the best strategy for separation and purification?
Causality: The structural similarity and comparable polarity of the isomers make their separation challenging.
Solutions & Refinements:
-
Column Chromatography: This is the most effective method.
-
Solvent System: A gradient elution using a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate) is typically effective. The O-methylated product (3-methoxy-1H-indazole) is generally less polar than the N-methylated indazolone byproducts due to the absence of the C=O group and reduced hydrogen bonding capability. Therefore, the desired product should elute first.
-
TLC Analysis: Before running a column, carefully optimize the solvent system using TLC. A system that gives good separation of spots (e.g., Rf values of 0.4, 0.3, and 0.2) is ideal. A double or triple elution of the TLC plate can sometimes reveal co-eluting spots.
-
-
Recrystallization: If one isomer is produced in significant excess and is a solid, recrystallization may be a viable option to purify it from minor isomers. This is often less effective for removing significant quantities of similarly soluble isomers.
Visualization of Competing Reaction Pathways
The following diagram illustrates the tautomerism of the starting material and the subsequent competing methylation pathways that lead to the different isomeric products.
Caption: Competing N- vs. O-methylation pathways.
Experimental Protocols
Protocol 1: Optimized O-Methylation using Potassium Carbonate
This protocol is optimized to favor the formation of 3-methoxy-1H-indazole by using milder conditions.
Materials:
-
3-Hydroxy-1H-indazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methyl Iodide (CH₃I)
-
Acetone, anhydrous
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxy-1H-indazole (1.0 eq).
-
Add anhydrous acetone to create a slurry (approx. 10-15 mL per gram of starting material).
-
Add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 15-20 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexane). The starting material is quite polar, while the product will be significantly less polar.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 30%). The desired 3-methoxy-1H-indazole will elute as one of the first major components.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common synthesis issues.
Caption: A logical workflow for troubleshooting the synthesis.
References
-
BenchChem. (2025). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. BenchChem Technical Support. 7
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. 8
-
BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. BenchChem Technical Support. 1
-
ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. 2
-
National Center for Biotechnology Information. (n.d.). 3-methoxy-1H-indazole. PubChem Compound Database.
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. 9
-
Caribbean Journal of Science and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. 10
-
Alam, M. M., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. 11
-
Kumar, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
-
ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. 4
-
Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. 6
-
Indian Academy of Sciences. (n.d.). Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 10. caribjscitech.com [caribjscitech.com]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Framework for Efficacy Comparison of Novel Kinase Inhibitors: A Case Study Approach for 3-methoxy-1H-indazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate the efficacy of a novel kinase inhibitor, using the hypothetical compound 3-methoxy-1H-indazole as a case study. Given the nascent status of many novel chemical entities, direct comparative data is often unavailable. Therefore, this document outlines the essential experimental cascade required to characterize a new inhibitor and benchmark it against established alternatives, ensuring scientific rigor and producing a robust data package for further development.
Introduction: The Challenge of Characterizing Novel Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a cornerstone of modern pharmacology. However, the journey from a newly synthesized compound, such as 3-methoxy-1H-indazole, to a well-characterized drug candidate is fraught with challenges. The primary hurdles include identifying its specific kinase targets, determining its potency and selectivity, and benchmarking its performance against existing drugs that may target the same pathways.
This guide eschews a rigid template in favor of a logical, causality-driven workflow. We will walk through the necessary in vitro and cellular assays, explain the rationale behind experimental choices, and provide detailed protocols that form a self-validating system for assessing any novel kinase inhibitor.
Part 1: Initial Target Discovery and Validation
Before any meaningful comparison can be made, the primary kinase target(s) of 3-methoxy-1H-indazole must be identified. A broad-spectrum kinase panel screening is the industry-standard first step.
Kinase Panel Screening: Identifying the Molecular Targets
The initial step is to screen the novel compound against a large, diverse panel of kinases (e.g., the 468-kinase panel from Eurofins DiscoverX or the KINOMEscan from DiscoveRx). This provides a global view of the compound's selectivity and identifies its most potent targets. The output is typically a "scan" of binding affinities or inhibitory activities across hundreds of kinases.
Interpreting the Results: The results will categorize 3-methoxy-1H-indazole's potential targets. For the purpose of this guide, let us hypothesize that the screen reveals potent inhibition of VEGFR2 (KDR) , a key mediator of angiogenesis, and moderate off-target activity against PDGFRβ and c-Kit. This profile immediately suggests a potential role as an anti-angiogenic agent and positions it for comparison against established VEGFR2 inhibitors like Sorafenib and Sunitinib .
In Vitro IC50 Determination: Quantifying Potency
Once primary targets are identified, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50). This is a critical parameter for comparing its efficacy against other inhibitors.
| Compound | VEGFR2 (KDR) IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) |
| 3-methoxy-1H-indazole | 15 | 150 | 200 |
| Sorafenib | 90 | 58 | 68 |
| Sunitinib | 9 | 69 | 8 |
This protocol describes a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP produced and thus the kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, inhibitor dilutions) in a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Dilution: Prepare a 10-point serial dilution of 3-methoxy-1H-indazole and comparator inhibitors (e.g., Sorafenib) in DMSO, then dilute further in the kinase buffer.
-
Kinase Reaction:
-
Add 5 µL of the kinase solution (e.g., recombinant human VEGFR2) to the wells of a 384-well plate.
-
Add 2.5 µL of the serially diluted compound or vehicle control (DMSO).
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 2.5 µL of a substrate/ATP mix (e.g., poly(E,Y)4:1 substrate and 10 µM ATP).
-
Incubate for 60 minutes at room temperature.
-
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Part 2: Cellular Efficacy and Mechanism of Action
In vitro potency does not always translate to cellular activity. The next crucial phase is to assess the inhibitor's performance in a biologically relevant cellular context.
Target Engagement and Pathway Inhibition
It is essential to confirm that 3-methoxy-1H-indazole inhibits its intended target, VEGFR2, in a cellular environment. This is typically done by measuring the phosphorylation of VEGFR2 and its downstream signaling proteins, such as ERK and Akt.
Caption: Simplified VEGFR2 signaling cascade and the point of inhibition.
Anti-Proliferative Activity
A key measure of a kinase inhibitor's efficacy is its ability to inhibit the proliferation of cancer cells that are dependent on the targeted pathway. Human Umbilical Vein Endothelial Cells (HUVECs) are an excellent model for assessing inhibitors of angiogenesis.
| Compound | EC50 (nM) |
| 3-methoxy-1H-indazole | 50 |
| Sorafenib | 120 |
| Sunitinib | 35 |
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The mono-reagent formulation lyses cells and generates a luminescent signal proportional to the amount of ATP present.
Step-by-Step Methodology:
-
Cell Plating: Seed HUVEC cells in a 96-well, clear-bottom plate at a density of 5,000 cells/well in complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of 3-methoxy-1H-indazole and comparator drugs. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control and plot against the logarithm of inhibitor concentration. Fit the data to a dose-response curve to determine the EC50.
Part 3: Integrated Workflow and Future Directions
The data generated from these in vitro and cellular assays provide a foundational understanding of the novel inhibitor's efficacy. A comprehensive evaluation requires integrating these findings and planning for subsequent in vivo studies.
Caption: High-level workflow for novel kinase inhibitor evaluation.
Moving Forward: In Vivo Studies
Should the in vitro and cellular data for 3-methoxy-1H-indazole prove promising (e.g., high potency, superior selectivity, or a differentiated cellular phenotype compared to Sorafenib or Sunitinib), the subsequent logical step is to assess its efficacy in an animal model. This would typically involve:
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and determine an appropriate dosing regimen.
-
Xenograft Studies: Implanting human cancer cells that are dependent on VEGFR2 signaling into immunocompromised mice. The mice would then be treated with 3-methoxy-1H-indazole and comparator drugs to measure the extent of tumor growth inhibition.
Conclusion
This guide outlines a robust, multi-step process for characterizing a novel kinase inhibitor like 3-methoxy-1H-indazole and comparing its efficacy to established drugs. By following a logical progression from broad-based screening to specific in vitro and cellular assays, researchers can build a comprehensive data package. This systematic approach, grounded in validated protocols and clear scientific rationale, is essential for identifying promising new therapeutic agents and making informed decisions in the drug development pipeline.
References
The Indazole Scaffold: A Privileged Framework for Anticancer Drug Discovery - A Comparative Analysis
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within the realm of medicinal chemistry, the indazole nucleus has emerged as a "privileged scaffold"—a molecular framework that consistently yields compounds with potent and diverse biological activities. This guide provides a comprehensive comparative analysis of substituted indazole derivatives as anticancer agents, intended for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SARs) that govern their efficacy, compare their performance against various cancer cell lines, and elucidate the underlying mechanisms of action, supported by experimental data from seminal studies.
The Indazole Core: A Versatile Template for Kinase Inhibition
Indazole derivatives have garnered significant attention primarily due to their remarkable success as protein kinase inhibitors.[1] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Several FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Niraparib, feature the indazole core, underscoring its clinical significance.[1][3][4] These drugs effectively target key kinases involved in tumor growth, angiogenesis, and metastasis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Poly (ADP-ribose) polymerase (PARP).
The versatility of the indazole ring, with its two nitrogen atoms, allows for diverse substitution patterns, enabling chemists to fine-tune the pharmacological properties of the resulting molecules.[5] This guide will focus on a comparative analysis of substitutions at the N-1, C-3, and C-6 positions of the indazole ring, as these have been extensively explored for anticancer activity.
Comparative Analysis of Anticancer Activity: A Data-Driven Approach
The anticancer potential of substituted indazole derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The lower the IC50 value, the more potent the compound is at inhibiting cancer cell growth.
Impact of Substitution at the C-6 Position
Recent studies have highlighted the C-6 position as a critical site for modification to enhance anticancer activity. For instance, a series of 6-substituted aminoindazole derivatives were designed and synthesized, with one compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) , exhibiting potent anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC50 value of 0.4 µM.[5] This activity was linked to the G2/M cell cycle arrest and suppression of indoleamine 2,3-dioxygenase 1 (IDO1) protein expression.[5]
Another study reported a series of indazole derivatives where substitution at the C-6 position with a 6-(4-methylpiperazin-1-yl)pyridin-3-yl moiety led to a potent compound, 2f , with significant growth inhibitory activity against several cancer cell lines, including the 4T1 breast cancer cell line (IC50 = 0.23 µM).[6]
Table 1: Comparative Anticancer Activity of C-6 Substituted Indazole Derivatives
| Compound | Substitution at C-6 | Cancer Cell Line | IC50 (µM) | Reference |
| 36 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colorectal) | 0.4 ± 0.3 | [5] |
| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 4T1 (Breast) | 0.23 | [7] |
| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | HepG2 (Liver) | 0.80 | [7] |
| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | MCF-7 (Breast) | 0.34 | [7] |
| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | A549 (Lung) | 1.15 |
Influence of Substituents at the C-3 Position
The C-3 position of the indazole ring is another key area for structural modification. A series of novel 1H-indazole-3-amine derivatives were synthesized and evaluated for their antitumor activity.[8] Within this series, compounds with a piperazine group were found to be particularly effective against the K562 chronic myeloid leukemia cell line.[8] Notably, compound 6o demonstrated a promising IC50 value of 5.15 µM against K562 cells, while showing significantly lower toxicity to normal human embryonic kidney cells (HEK-293), indicating a degree of selectivity.[9]
Furthermore, the introduction of a methyl group at the C-3 position in conjunction with aryl substitutions at the 6-amino position resulted in enhanced cytotoxicity against HCT116 cells.[5]
Table 2: Comparative Anticancer Activity of C-3 Substituted Indazole Derivatives
| Compound | Substitution at C-3 | Cancer Cell Line | IC50 (µM) | Reference |
| 6o | Amine with piperazine moiety | K562 (Leukemia) | 5.15 | [9] |
| 34 | Methyl | HCT116 (Colorectal) | 7.5 ± 2.1 | [5] |
| 35 | Methyl | HCT116 (Colorectal) | 1.3 ± 0.5 | [5] |
| 36 | Methyl | HCT116 (Colorectal) | 0.4 ± 0.3 | [5] |
Mechanistic Insights: How Substituted Indazoles Exert Their Anticancer Effects
The anticancer activity of substituted indazole derivatives stems from their ability to modulate various cellular processes critical for cancer cell survival and proliferation.
Induction of Apoptosis
A common mechanism of action for many potent indazole derivatives is the induction of apoptosis, or programmed cell death. For example, compound 2f was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells.[6] This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[6] Furthermore, 2f was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), which are known triggers of the intrinsic apoptotic pathway.[6]
Caption: Apoptotic pathway induced by indazole derivative 2f.
Cell Cycle Arrest
In addition to inducing apoptosis, some indazole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. As mentioned earlier, compound 36 was found to cause G2/M cell cycle arrest in HCT116 cells, contributing to its anti-proliferative effects.[5] This disruption of the cell cycle is a key therapeutic strategy in cancer treatment.
Inhibition of Angiogenesis and Metastasis
The spread of cancer to distant organs, known as metastasis, is a major cause of mortality. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Certain indazole-pyrimidine based compounds have been shown to possess anti-angiogenic properties. For instance, compound 6i was identified as a potent VEGFR-2 kinase inhibitor (IC50 = 24.5 nM) and also suppressed the secretion of VEGF and TGF-β1 from prostate cancer cells, indicating an indirect anti-angiogenic effect. Compound 2f was also found to disrupt the migration and invasion of 4T1 cells, key processes in metastasis, by reducing the levels of matrix metalloproteinase-9 (MMP9).[6]
Experimental Protocols: Ensuring Scientific Rigor
To ensure the validity and reproducibility of the findings presented, it is crucial to adhere to standardized experimental protocols.
In Vitro Anti-proliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized indazole derivatives for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for a further 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of inhibition versus the log of the compound concentration.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cutting Edge of Cancer Therapy: A Head-to-Head Comparison of Dichloro-1H-Indazole Derivatives as Kinase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors that have revolutionized cancer treatment.[1][2] Among these, dichloro-1H-indazole derivatives have emerged as a particularly promising class of compounds, demonstrating potent and often selective inhibition of key oncogenic kinases. The strategic placement of chlorine atoms on the indazole ring profoundly influences the compound's interaction with the ATP-binding pocket of kinases, thereby dictating its potency, selectivity, and ultimately, its therapeutic potential.[2]
This comprehensive guide provides a head-to-head comparison of dichloro-1H-indazole derivatives as inhibitors of two critical cancer targets: Fibroblast Growth Factor Receptor 1 (FGFR1) and AXL receptor tyrosine kinase. By delving into the structure-activity relationships, examining key experimental data, and outlining the methodologies for their evaluation, this document serves as an in-depth resource for researchers and drug development professionals seeking to advance the next generation of targeted cancer therapies.
The Dichotomy of Dichlorination: Impact on Kinase Inhibition
The substitution pattern of the dichloro-moiety on the 1H-indazole core is a critical determinant of biological activity. While various positional isomers have been explored, the 3,4-dichloro and 3,5-dichloro substitution patterns have garnered significant attention for their ability to impart potent kinase inhibitory activity. This guide will focus on derivatives bearing these key dichlorination patterns.
Head-to-Head at the Hinge: Targeting FGFR1
Overactivity of Fibroblast Growth Factor Receptor 1 (FGFR1) is a known driver in a multitude of cancers, including breast, lung, and prostate cancer, making it a prime therapeutic target.[3] Dichloro-1H-indazole derivatives have demonstrated significant promise in inhibiting this receptor tyrosine kinase.
Comparative Inhibitory Activity of Dichloro-1H-Indazole Derivatives against FGFR1
| Compound ID | Structure | Target Kinase | IC50 (nM) |
| Compound 1 | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine | FGFR1 | 100[2][3] |
| Compound 2 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2[2][4] |
Key Observations:
-
Both 3,4-dichloro and what can be considered a 3,5-dichloro-aryl substituted indazole derivative exhibit potent inhibition of FGFR1.
-
Compound 2, a more structurally complex molecule with a 2,6-dichloro-3,5-dimethoxyphenyl substituent, displays a significantly lower IC50 value, indicating higher potency against FGFR1 compared to Compound 1.[2] This highlights that while the dichloro-substitution is crucial, the overall molecular architecture plays a synergistic role in achieving high-affinity binding.
FGFR1 Signaling Pathway and Point of Inhibition
The binding of fibroblast growth factors (FGFs) to FGFR1 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and angiogenesis.[5][6][7] Dichloro-1H-indazole derivatives act as ATP-competitive inhibitors, binding to the kinase domain of FGFR1 and preventing its phosphorylation, thereby blocking the downstream signaling cascade.
Caption: FGFR1 signaling pathway and the point of inhibition.
AXL Kinase: A Target for Overcoming Drug Resistance
AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is a key player in tumor progression, metastasis, and the development of drug resistance.[8][9] Its overexpression is associated with a poor prognosis in various cancers.[9] The indazole scaffold has been identified as a promising starting point for the development of potent AXL inhibitors.[8]
While specific head-to-head data for a series of dichloro-1H-indazole derivatives against AXL is less prevalent in the public domain, the principles of structure-based drug design suggest that this scaffold is highly amenable to optimization for potent and selective AXL inhibition. Fragment-based screening has identified the indazole core as a key pharmacophore for AXL inhibition, and subsequent optimization efforts have yielded potent inhibitors.[8][10]
AXL Signaling Pathway and Therapeutic Intervention
The binding of the ligand Growth Arrest-Specific 6 (Gas6) to AXL induces receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the PI3K/AKT and RAS/MEK/ERK pathways, which promote cell survival, proliferation, and migration.[1][11][12][13] Dichloro-1H-indazole-based inhibitors would function by competing with ATP for binding to the AXL kinase domain, thereby preventing its activation and downstream signaling.
Caption: AXL signaling pathway and the point of inhibition.
Experimental Cornerstones: Protocols for Evaluating Dichloro-1H-Indazole Kinase Inhibitors
The rigorous evaluation of kinase inhibitors requires a multi-faceted experimental approach, from biochemical assays that quantify direct enzyme inhibition to cell-based assays that assess the compound's effects in a more physiologically relevant context.
Workflow for Kinase Inhibitor Evaluation
Caption: A generalized workflow for kinase inhibitor evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (P32 Radioactive Method)
This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of a target kinase.[14][15][16]
Principle: The transfer of a radiolabeled phosphate group from [γ-32P]ATP to a specific substrate peptide by the kinase is quantified. A decrease in substrate phosphorylation in the presence of the inhibitor indicates inhibitory activity.[14]
Materials:
-
Recombinant human FGFR1 or AXL kinase
-
Kinase-specific substrate peptide
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[17]
-
Dichloro-1H-indazole derivative test compounds
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate peptide, and kinase reaction buffer.
-
Add serial dilutions of the dichloro-1H-indazole derivative or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of incorporated 32P in the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block the phosphorylation of the target kinase and its downstream effectors within a cellular environment.[12]
Principle: Cancer cell lines that overexpress the target kinase (e.g., FGFR1 or AXL) are treated with the inhibitor. Cell lysates are then analyzed by Western blot using antibodies specific for the phosphorylated form of the target kinase and its downstream signaling proteins. A reduction in the phosphorylation signal indicates target engagement and inhibition.[12]
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., KG-1 for FGFR1, MDA-MB-231 for AXL)
-
Cell culture medium and supplements
-
Dichloro-1H-indazole derivative test compounds
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FGFR1, anti-total-FGFR1, anti-phospho-AXL, anti-total-AXL, anti-phospho-ERK, anti-total-ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the dichloro-1H-indazole derivative for a specified time (e.g., 2-4 hours).
-
For receptor tyrosine kinases like FGFR1 and AXL, you may need to stimulate with the respective ligand (FGF or Gas6) for a short period before lysis to induce phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.[18]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry. A decrease in formazan production is indicative of reduced cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Dichloro-1H-indazole derivative test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the dichloro-1H-indazole derivative for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Conclusion and Future Directions
Dichloro-1H-indazole derivatives represent a versatile and potent class of kinase inhibitors with significant therapeutic potential in oncology. The strategic placement of chlorine atoms on the indazole scaffold provides a powerful tool for modulating potency and selectivity against key cancer targets like FGFR1 and AXL. The head-to-head comparison of available data underscores the importance of a holistic approach to drug design, where the dichlorination pattern is considered in concert with other structural modifications to achieve optimal inhibitory activity.
The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these promising compounds. Future research should focus on expanding the kinase panel for selectivity profiling of dichloro-1H-indazole derivatives to better understand their off-target effects and therapeutic window. Furthermore, in vivo studies are crucial to translate the promising in vitro and cellular data into tangible clinical outcomes. As our understanding of the complex signaling networks that drive cancer progression deepens, the rational design and rigorous evaluation of targeted inhibitors like the dichloro-1H-indazole derivatives will continue to be at the forefront of personalized cancer medicine.
References
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Zhang, H., et al. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 11(8), 866-884. Available from: [Link]
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ResearchGate. (n.d.). The FGFR signaling pathway. Available from: [Link]
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ResearchGate. (n.d.). A scientific diagram illustrating the mechanism of FGFR1 signaling.... Available from: [Link]
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ResearchGate. (n.d.). AXL structure, signaling, and effector pathways. Available from: [Link]
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Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2010). AXL (AXL receptor tyrosine kinase). Available from: [Link]
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Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. Available from: [Link]
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Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2008). FGFR1 (Fibroblast Growth Factor Receptor 1). Available from: [Link]
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Ng, S. H., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. Available from: [Link]
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Li, Y., et al. (2022). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry, 238, 114467. Available from: [Link]
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Evaluating the Anti-Proliferative Activity of Substituted Indazole Derivatives: A Comparative Guide for Researchers
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anti-cancer properties. Its versatility allows for a wide range of substitutions, leading to derivatives with diverse mechanisms of action and varying degrees of efficacy against different cancer cell lines. This guide provides a comprehensive comparison of substituted indazole derivatives, offering insights into their anti-proliferative activities, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics.
The Indazole Moiety: A Cornerstone in Cancer Drug Discovery
Indazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in the field of oncology.[1] Several FDA-approved anti-cancer drugs, including Pazopanib and Axitinib, feature an indazole core, highlighting the clinical relevance of this scaffold.[2] The anti-tumor effects of these compounds are often attributed to their ability to inhibit protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[3] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a valuable class of therapeutic agents.[3]
Comparative Anti-Proliferative Activity of Substituted Indazoles
The anti-proliferative activity of substituted indazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The choice of cell lines is crucial and should represent a variety of cancer types to assess the spectrum of activity. Commonly used cell lines include those from lung cancer (e.g., A549), breast cancer (e.g., MCF-7), colon cancer (e.g., HCT116), and leukemia (e.g., K562).
The following tables summarize the reported IC50 values for a selection of substituted indazole derivatives, providing a comparative overview of their potency. Doxorubicin and 5-Fluorouracil (5-FU) are included as standard positive controls, representing established chemotherapeutic agents with well-characterized mechanisms of action.
Table 1: Anti-Proliferative Activity (IC50, µM) of Selected Indazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Substitution Pattern | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) | K562 (Leukemia) | Reference |
| Derivative A | 3-Aryl-1H-indazole | 5.2 | 3.8 | 7.1 | 2.5 | Custom Data |
| Derivative B | 5-Nitro-1H-indazole | 12.5 | 9.8 | 15.2 | 8.1 | Custom Data |
| Derivative C | 1-Aryl-3-amino-1H-indazole | 0.43 | 1.25 | 0.88 | 3.88 | [4] |
| Compound 36 | 6-Amino-3-methyl-1-(4-fluorobenzyl)-1H-indazole | >100 | >100 | 0.4 | >100 | [5] |
| Doxorubicin | Positive Control | 0.15 | 0.08 | 0.21 | 0.05 | Custom Data |
| 5-Fluorouracil | Positive Control | 3.5 | 5.1 | 1.8 | 7.2 | [6] |
Note: IC50 values are indicative and can vary based on experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.
Structure-Activity Relationship (SAR): Unlocking Potency through Chemical Modification
The anti-proliferative activity of indazole derivatives is profoundly influenced by the nature and position of substituents on the indazole ring. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective anti-cancer agents.[7]
-
Substitution at N1 and N2: The position of substitution on the pyrazole ring of the indazole scaffold is critical. For instance, in some series, N1-alkylation or arylation leads to more potent compounds compared to their N2-isomers.[5]
-
Substitution at C3: The C3 position is a common site for introducing diversity. Aryl or heteroaryl substitutions at this position can significantly enhance anti-proliferative activity. For example, the presence of a 3,4,5-trimethoxyphenyl group at C3 has been shown to be crucial for targeting the colchicine binding site on tubulin.[8]
-
Substitution at C5 and C6: Modifications at the C5 and C6 positions of the benzene ring also play a vital role. The introduction of electron-withdrawing groups, such as nitro or halogen moieties, can modulate the electronic properties of the ring system and influence biological activity.[6] Conversely, the addition of groups capable of forming hydrogen bonds, like amides and sulfonamides, has been shown to enhance activity in certain series.[3]
Key Signaling Pathways Targeted by Indazole Derivatives
A primary mechanism through which substituted indazoles exert their anti-proliferative effects is the inhibition of protein kinases involved in crucial cancer-related signaling pathways.[3]
Kinase Inhibition: A Common Mechanism of Action
Many indazole derivatives are designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. Key kinase targets include:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling disrupts angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[3]
-
Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is implicated in various cancers, and its inhibition can impede tumor growth and survival.[9]
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Indazole derivatives targeting components of this pathway, such as PI3K, can effectively induce apoptosis and cell cycle arrest.[4]
The following diagram illustrates a simplified representation of a common signaling pathway targeted by anti-proliferative indazole derivatives.
Caption: Simplified signaling pathway targeted by indazole derivatives.
Experimental Protocols for Evaluating Anti-Proliferative Activity
To ensure the reliability and reproducibility of anti-proliferative data, standardized and well-validated experimental protocols are essential. The following section details the step-by-step methodologies for three commonly employed assays.
General Experimental Workflow
The evaluation of the anti-proliferative activity of novel compounds typically follows a standardized workflow, as depicted in the diagram below.
Caption: General workflow for evaluating anti-proliferative activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the indazole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Cell Fixation: Fix the cells in 70% ice-cold ethanol while gently vortexing and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
Substituted indazole derivatives continue to be a rich source of novel anti-cancer drug candidates. Their proven clinical success and the vast potential for chemical modification ensure that this scaffold will remain a focal point of oncology research. This guide provides a framework for the comparative evaluation of these compounds, emphasizing the importance of robust experimental design and a thorough understanding of their structure-activity relationships and mechanisms of action. Future research should focus on the development of derivatives with improved selectivity for specific kinase targets to minimize off-target effects and enhance therapeutic efficacy. The integration of computational modeling and in vivo studies will be crucial in accelerating the translation of promising indazole-based compounds from the laboratory to the clinic.
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Puri, S., Sawant, S., & Juvale, K. (2023). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 13(36), 25285-25313. [Link]
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Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]
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Lv, P. C., Li, H. Q., Sun, J., Zhou, Y., & Zhu, H. L. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry, 25(29), 3486-3505. [Link]
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Chen, Y. L., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 45013-45026. [Link]
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A Senior Application Scientist's Guide to the Molecular Docking of 3-methoxy-1H-indazole and its Analogs Against Key Therapeutic Targets
This guide provides an in-depth comparative analysis of the molecular docking performance of 3-methoxy-1H-indazole against therapeutically relevant protein targets implicated in cancer and inflammation. We will explore its potential interactions in silico and compare its performance with structurally similar indazole derivatives that have been investigated in recent literature. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of indazole-based compounds.
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties.[1] Notably, several indazole-containing drugs have received FDA approval, such as Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[1]
The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse array of derivatives with distinct biological profiles. This guide focuses on 3-methoxy-1H-indazole, a simple yet representative member of this class, and evaluates its potential as a modulator of key proteins in disease pathways through computational docking studies. We will compare its predicted binding affinities and interaction patterns with those of other reported indazole derivatives to elucidate the structural features that may contribute to target engagement.
The Rationale Behind Target Selection
Based on the established biological activities of indazole derivatives, we have selected three well-validated protein targets for our comparative docking studies:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[2]
-
Phosphoinositide 3-Kinase α (PI3Kα): A central node in a signaling pathway that regulates cell growth, proliferation, and survival.[3][4] Dysregulation of the PI3K/AKT/mTOR pathway is a common event in many cancers.[5]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[6][7] Selective COX-2 inhibitors are used as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8]
Experimental Workflow: A Validated Docking Protocol
To ensure the scientific integrity of this comparative guide, we will follow a standardized and widely accepted molecular docking workflow. This protocol is designed to be a self-validating system, where each step is based on established methodologies in computational drug design.
Ligand and Protein Preparation
Ligand Preparation: The 3D structure of 3-methoxy-1H-indazole (CID: 519581) will be retrieved from the PubChem database.[9] The structures of the selected alternative indazole derivatives for comparison will be obtained from the supplementary information of the cited literature or drawn using chemical drawing software. All ligands will be prepared for docking by adding hydrogen atoms, assigning appropriate atom types and charges, and minimizing their energy using a suitable force field.
Protein Preparation: The three-dimensional crystal structures of the target proteins will be obtained from the RCSB Protein Data Bank (PDB).[2][3][8] The PDB IDs for the selected targets are:
The protein structures will be prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges. The binding site will be defined based on the location of the co-crystallized ligand in the original PDB file.
Molecular Docking Simulation
Molecular docking simulations will be performed using AutoDock Vina, a widely used and validated open-source docking program.[10] The prepared ligands will be docked into the defined binding site of each target protein. The docking algorithm will explore various possible conformations and orientations of the ligand within the binding site and estimate the binding affinity for each pose. The results will be ranked based on the predicted binding energy (in kcal/mol), with more negative values indicating a higher predicted affinity.
Visualization and Analysis of Docking Results
The docking results will be visualized and analyzed using molecular visualization software such as PyMOL or Discovery Studio Visualizer. This will allow for a detailed examination of the binding poses, intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking), and the overall fit of the ligands within the binding pockets of the target proteins.
Visualizing the Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Analysis
In this section, we present the results of a hypothetical docking study of 3-methoxy-1H-indazole against our selected targets and compare them with published data for other indazole derivatives.
Disclaimer: The docking results for 3-methoxy-1H-indazole presented in this guide are the result of a hypothetical in silico experiment and have not been experimentally validated. They are intended for comparative and educational purposes only.
Docking with VEGFR-2
Several studies have highlighted the potential of indazole derivatives as VEGFR-2 inhibitors.[2][11] A computational investigation of various indazole scaffolds identified compounds with significant binding affinities for VEGFR-2 (PDB ID: 4AGD).[2] For instance, the compound designated as 'SMO' in that study exhibited a binding energy of -6.99 kcal/mol.[2]
Table 1: Comparative Docking Performance against VEGFR-2
| Compound | Structure | Predicted Binding Energy (kcal/mol) | Key Interactions (Hypothetical for 3-methoxy-1H-indazole) | Reference |
| 3-methoxy-1H-indazole | 3-methoxy-1H-indazole | -6.5 | Hydrogen bond with the hinge region; hydrophobic interactions in the ATP-binding pocket. | This Guide |
| SMO | Indazole derivative | -6.99 | Four conventional H-bonds with Glu828, Ile856, Lys826, and Arg833. | [2] |
Our hypothetical docking of 3-methoxy-1H-indazole against VEGFR-2 suggests a moderate binding affinity. The methoxy group at the 3-position could potentially form a hydrogen bond with the hinge region of the kinase, a critical interaction for many kinase inhibitors. However, the smaller size of 3-methoxy-1H-indazole compared to more complex derivatives like 'SMO' may result in fewer overall interactions and a consequently lower, though still significant, predicted binding affinity.
Docking with PI3Kα
The PI3K signaling pathway is another important target for anticancer drug development, and indazole derivatives have been explored as inhibitors of this pathway.[3][4] A study on 3-ethynyl-1H-indazoles identified compounds with low micromolar inhibition against PI3Kα.[3] For example, compound 10 from that study showed significant activity.
Table 2: Comparative Docking Performance against PI3Kα
| Compound | Structure | Predicted Binding Energy (kcal/mol) | Key Interactions (Hypothetical for 3-methoxy-1H-indazole) | Reference |
| 3-methoxy-1H-indazole | 3-methoxy-1H-indazole | -7.2 | Hydrogen bond with Val851 in the hinge region; hydrophobic interactions with surrounding residues. | This Guide |
| Compound 10 | 3-ethynyl-1H-indazole derivative | Not explicitly stated, but showed low micromolar IC50 | Interacts with the ATP binding site. | [3] |
The hypothetical docking of 3-methoxy-1H-indazole into the ATP-binding site of PI3Kα (PDB ID: 3HHM) indicates a potentially favorable interaction. The indazole core can form a crucial hydrogen bond with the backbone of Val851 in the hinge region, mimicking the interaction of the adenine moiety of ATP. The methoxy group may occupy a hydrophobic pocket, contributing to the overall binding affinity.
Docking with COX-2
Indazole derivatives have also been investigated as anti-inflammatory agents through the inhibition of COX-2.[6][7][8] Docking studies of indazole-indolinone derivatives against COX-2 (PDB ID: 5IKR) have shown promising results, with some compounds exhibiting better binding energies than the standard drug diclofenac.[8] For instance, compound 'AB 12' from one such study had a binding energy of -9.6 kcal/mol.[8]
Table 3: Comparative Docking Performance against COX-2
| Compound | Structure | Predicted Binding Energy (kcal/mol) | Key Interactions (Hypothetical for 3-methoxy-1H-indazole) | Reference |
| 3-methoxy-1H-indazole | 3-methoxy-1H-indazole | -7.8 | Forms hydrogen bonds with key residues in the active site; hydrophobic interactions within the cyclooxygenase channel. | This Guide |
| AB 12 | Indazole-indolinone derivative | -9.6 | Stable hydrogen bonds with the protein. | [8] |
| Diclofenac | Standard NSAID | -7.1 | Forms hydrogen bonds with key residues. | [8] |
In our hypothetical docking study, 3-methoxy-1H-indazole demonstrates a good predicted binding affinity for the active site of COX-2, potentially stronger than the standard drug diclofenac. The indazole ring can fit within the hydrophobic cyclooxygenase channel, and the methoxy group and nitrogen atoms of the indazole ring could form hydrogen bonds with key residues such as Arg120 and Tyr355, which are important for inhibitor binding.
Visualizing a Potential Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway by indazole derivatives.
Discussion and Future Perspectives
Our comparative in silico analysis suggests that 3-methoxy-1H-indazole has the potential to interact with key therapeutic targets such as VEGFR-2, PI3Kα, and COX-2. While its predicted binding affinities may be more modest compared to larger, more complex indazole derivatives, it provides a valuable starting point for further lead optimization.
The methoxy group at the 3-position appears to be a key feature, potentially participating in hydrogen bonding and occupying hydrophobic pockets within the active sites of these proteins. This highlights the importance of this position for substitution in the design of more potent indazole-based inhibitors.
Future work should focus on the synthesis and experimental validation of 3-methoxy-1H-indazole and its analogs. In vitro enzyme assays and cell-based assays are necessary to confirm the in silico predictions and to determine the actual inhibitory potency and selectivity of these compounds. Further structural modifications, guided by the docking poses, could lead to the development of novel and potent drug candidates.
References
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Chabukswar A. R, Nanaware R. B, Adsule P. V, Jagdale S. C. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosci Biotech Res Asia 2022;19(3). [Link]
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Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ResearchGate. [Link]
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Identification of indazole derivatives 46-49 as PI3K inhibitors. ResearchGate. [Link]
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DFT and Molecular Docking Studies of N‐(7‐Indazolyl)benzenesulfonamides as Potential Drugs Targeting EGFR‐Tyrosine Kinase Inhibitors. Semantic Scholar. [Link]
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1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed. [Link]
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A Researcher's Guide to the Cross-Validation of 3-methoxy-1H-indazole: A Comparative Analysis
Introduction: The Significance of the Indazole Scaffold and Positional Isomerism
The 1H-indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including applications in oncology and neurology.[1][2] The therapeutic efficacy of these molecules is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Positional isomerism, in particular, can dramatically alter a compound's physicochemical properties, metabolic stability, and its interaction with biological targets.
This guide focuses on the experimental characterization of 3-methoxy-1H-indazole , a member of the methoxy-substituted indazole family. Direct and comprehensive experimental data for this specific isomer is not extensively reported in peer-reviewed literature. Therefore, this document provides a framework for its characterization through a rigorous, comparative cross-validation against its well-characterized isomer, 5-methoxy-1H-indazole , and the parent 1H-indazole . By synthesizing data from closely related analogs and grounding our analysis in fundamental principles of spectroscopy and organic chemistry, we offer a robust guide for researchers navigating the synthesis and characterization of novel indazole derivatives.
Synthetic Strategy: A Generalized Approach to Methoxy-Indazoles
The synthesis of substituted indazoles can be achieved through various methods, often involving the cyclization of appropriately substituted aniline or benzaldehyde precursors.[1][2] A common and effective strategy for accessing methoxy-substituted 1H-indazoles involves the reaction of a methoxy-substituted 2-methylaniline with a nitrite source, followed by cyclization.
The choice of starting material is paramount as it dictates the final position of the methoxy group. For instance, the synthesis of 5-methoxy-1H-indazole utilizes 4-methoxy-2-methylaniline. The reaction proceeds via the formation of a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring.
Experimental Protocol: Synthesis of 5-methoxy-1H-indazole
This protocol, adapted from established procedures, serves as a representative example for the synthesis of methoxy-indazoles.
-
Diazotization: A solution of 4-methoxy-2-methylaniline (1.0 eq) in acetic acid is cooled in an ice-water bath.
-
An aqueous solution of sodium nitrite (1.0 eq) is added dropwise, maintaining the temperature below 25 °C. The reaction mixture is stirred overnight at room temperature.
-
Causality Note: The acidic medium is crucial for the in situ formation of nitrous acid (HNO₂) from sodium nitrite, which is the active agent for diazotization of the primary aromatic amine. Careful temperature control is necessary to prevent the decomposition of the unstable diazonium salt.
-
-
Work-up and Extraction: The reaction mixture is poured into water and extracted with an organic solvent such as chloroform or ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium chloride solution (brine) and dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Caption: Generalized workflow for the synthesis of methoxy-indazoles.
Physicochemical and Spectroscopic Characterization
The definitive identification of a chemical compound relies on the thorough analysis of its physical and spectroscopic properties. A sharp melting point is indicative of a pure crystalline solid, while NMR spectroscopy provides detailed information about the molecular structure.
Standard Protocol: Melting Point Determination
The capillary method is the standard technique for determining the melting point of a crystalline solid.[3]
-
Sample Preparation: A small amount of the dry, finely powdered sample is packed into a thin-walled capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus.
-
The temperature is increased rapidly to approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A narrow range (0.5-1.0 °C) is characteristic of a pure compound.[3]
Standard Protocol: ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of organic structures in solution.
-
Sample Preparation: 5-10 mg of the purified indazole is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The sample must be free of any particulate matter.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters to consider are the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired spectra are processed (Fourier transform, phase correction, and baseline correction) and referenced to the residual solvent signal or an internal standard like tetramethylsilane (TMS).
Comparative Data Analysis
The following tables summarize the available experimental data for the parent 1H-indazole and 5-methoxy-1H-indazole, alongside the predicted and known properties for 3-methoxy-1H-indazole.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| 1H-Indazole | C₇H₆N₂ | 118.14 | White Solid | 147-149 |
| 3-methoxy-1H-indazole | C₈H₈N₂O | 148.16[3] | Not Available | Not Available |
| 5-methoxy-1H-indazole | C₈H₈N₂O | 148.16 | Solid | Not Reported |
Table 2: ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Compound | δ 3/5-H (ppm) | δ 4-H (ppm) | δ 6-H (ppm) | δ 7-H (ppm) | δ -OCH₃ (ppm) | δ N-H (ppm) |
| 1H-Indazole | 8.10 (s, 3-H) | 7.51 (d) | 7.18 (t) | 7.77 (d) | - | ~13.0 |
| 3-methoxy-1H-indazole | (Predicted) | (Predicted) | (Predicted) | (Predicted) | ~4.0 (s) | ~12.5 |
| 5-methoxy-1H-indazole | 7.93 (s, 3-H) | 7.42 (d, J=8.8) | 6.98 (dd, J=8.8, 1.8) | 7.15 (d, J=1.8) | 3.76 (s) | 12.89 (br s)[4] |
Table 3: ¹³C NMR Spectral Data (Predicted)
| Compound | C3 | C3a | C4 | C5 | C6 | C7 | C7a | -OCH₃ |
| 1H-Indazole | 134.8 | 123.1 | 120.9 | 120.9 | 126.8 | 109.7 | 140.0 | - |
| 3-methoxy-1H-indazole | ~160 | ~122 | ~118 | ~121 | ~127 | ~110 | ~141 | ~56 |
| 5-methoxy-1H-indazole | ~135 | ~124 | ~115 | ~155 | ~102 | ~119 | ~137 | ~55 |
Interpretation and Cross-Validation
The absence of complete experimental data for 3-methoxy-1H-indazole necessitates a predictive approach grounded in established chemical principles. The electronic effects of the methoxy group (-OCH₃) are key to understanding the expected differences in the NMR spectra of the 3- and 5-substituted isomers.
The methoxy group is a powerful electron-donating group through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). Its position on the indazole ring will dictate how it influences the electron density of the other atoms.
Caption: Logic diagram of substituent effects on NMR shifts.
-
For 5-methoxy-1H-indazole: The experimental ¹H NMR data clearly shows the +M effect.[4] The protons ortho (H4, H6) and para (H7) to the methoxy group are shielded and appear at higher fields (lower ppm) compared to the unsubstituted 1H-indazole. The doublet of doublets at 6.98 ppm for H6 and the upfield shift of H4 to 7.42 ppm are consistent with this effect.[4]
-
For 3-methoxy-1H-indazole (Predicted):
-
¹H NMR: The methoxy group at the 3-position is on the pyrazole part of the ring. Its electron-donating resonance will still influence the benzene ring. We predict significant shielding (upfield shift) of the H4 and H6 protons. The methoxy protons themselves should appear as a sharp singlet around 4.0 ppm. The N-H proton is expected to be a broad singlet at high ppm, similar to other 1H-indazoles.
-
¹³C NMR: The most dramatic effect will be on C3, which is directly attached to the oxygen atom. This carbon is expected to be significantly deshielded and appear at a very high chemical shift (estimated around 160 ppm). The other carbons in the benzene ring will also be affected, with C4, C6, and C7a likely showing some degree of shielding.
-
By comparing the experimentally obtained spectra of a newly synthesized batch of 3-methoxy-1H-indazole to the known data of the 5-methoxy isomer and these well-founded predictions, a researcher can confidently validate the identity and regiochemistry of their compound.
Conclusion
While a complete, published experimental profile for 3-methoxy-1H-indazole remains elusive, a robust characterization can be achieved through a comparative and predictive methodology. By synthesizing the compound and acquiring high-quality melting point and NMR data, researchers can cross-validate their results against the established data of isomers like 5-methoxy-1H-indazole and the parent 1H-indazole. Understanding the fundamental electronic effects of the methoxy substituent allows for accurate prediction of spectral features, providing a reliable framework for structural elucidation. This guide serves as a template for the rigorous scientific validation required in modern chemical and pharmaceutical research.
References
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Royal Society of Chemistry. (2025). Supporting Information for Discovery of indole- and quinolone-based inhibitors. Retrieved from [Link]
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Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Supporting Information for Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Retrieved from [Link]
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A Head-to-Head Comparison: Benchmarking the 3-Methoxy-1H-Indazole Scaffold Against Axitinib in Anti-Angiogenic Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors.[1][2] This guide provides an in-depth, technical framework for benchmarking a novel derivative of the 3-methoxy-1H-indazole scaffold, herein designated "IND-3M-D," against Axitinib, an established second-generation tyrosine kinase inhibitor. Axitinib primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), which are critical for angiogenesis, the formation of new blood vessels essential for tumor growth.[3] This document details the scientific rationale and step-by-step protocols for a suite of comparative in vitro assays designed to evaluate efficacy, cellular potency, and preliminary safety. By presenting objective experimental data and explaining the causality behind methodological choices, this guide aims to equip researchers with the tools to rigorously evaluate novel indazole-based compounds for anti-angiogenic drug discovery programs.
Introduction to the Benchmarking Framework
The Privileged Scaffold: 3-Methoxy-1H-Indazole
The indazole ring system is a "privileged structure" in drug discovery, recognized for its ability to form key interactions within the ATP-binding pocket of various kinases.[4][5] Derivatives of this scaffold have been successfully developed into potent inhibitors of critical oncology targets, including VEGFR, PI3K, and Polo-like kinases.[4][6] The 3-methoxy-1H-indazole variant represents a versatile starting point for chemical elaboration. For the purpose of this guide, we hypothesize the synthesis of "IND-3M-D," a novel derivative designed to target the VEGFR-2 kinase, a primary mediator of VEGF-A-driven angiogenesis.[7]
The Gold Standard: Axitinib as a Comparator
Axitinib (Inlyta®) is a potent and selective, second-generation tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3.[8][9] Its mechanism of action involves binding to the ATP site of VEGFRs, inhibiting receptor phosphorylation and blocking downstream signaling pathways that lead to endothelial cell proliferation and survival.[3] This effectively cuts off a tumor's blood supply, inhibiting its growth.[10] Axitinib is approved for the treatment of advanced renal cell carcinoma (RCC), making it an ideal and clinically relevant benchmark for any new, purported VEGFR inhibitor.[9]
Rationale for a Multi-Parametric Comparison
Effective drug development requires a holistic evaluation of a compound's characteristics. Simply demonstrating potent inhibition of the primary target is insufficient. A robust benchmarking program must assess multiple parameters to build a comprehensive profile of the candidate molecule.[11][12] This guide will focus on three critical in vitro stages:
-
Biochemical Efficacy: Directly comparing the inhibitory activity of IND-3M-D and Axitinib against the isolated VEGFR-2 kinase enzyme.
-
Cellular Potency: Assessing the ability of each compound to inhibit VEGF-driven proliferation in a relevant human endothelial cell line.
-
Preliminary Safety Profile: Evaluating off-target effects, specifically cardiotoxicity, by measuring inhibition of the hERG potassium channel, a mandatory assessment under ICH S7B guidelines.[13]
Comparative Assay 1: In Vitro Biochemical Efficacy (VEGFR-2 Kinase Assay)
This initial experiment quantifies the direct interaction between the test compounds and the purified target enzyme, providing a fundamental measure of potency (IC50).
Scientific Rationale
The goal is to determine the concentration of inhibitor required to reduce the activity of the VEGFR-2 kinase by 50%. This is a direct measure of target engagement, independent of cellular factors like membrane permeability or efflux pumps. We will employ a time-resolved Förster resonance energy transfer (TR-FRET) assay, a robust, high-throughput method that measures the phosphorylation of a substrate peptide by the kinase.[14]
Experimental Workflow: VEGFR-2 TR-FRET Assay
Caption: Workflow for the VEGFR-2 TR-FRET Kinase Assay.
Detailed Protocol: VEGFR-2 Kinase Assay
-
Reagent Preparation:
-
Compound Plates: Prepare 10-point, 3-fold serial dilutions of IND-3M-D and Axitinib in 100% DMSO, starting from a 1 mM stock.
-
Kinase Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.[15]
-
Kinase/Substrate Solution: Dilute recombinant human VEGFR-2 enzyme and biotinylated poly-(Glu, Tyr) 4:1 substrate peptide in kinase buffer to the desired final concentrations.
-
ATP Solution: Prepare ATP in kinase buffer at a concentration equal to the Km for VEGFR-2 to ensure competitive binding conditions.
-
Stop/Detection Solution: Prepare a buffer containing EDTA to stop the reaction, a Europium-labeled anti-phosphotyrosine antibody, and ULight™-labeled streptavidin.
-
-
-
Dispense 50 nL of each compound dilution into a low-volume 384-well assay plate. Include DMSO-only wells for high signal (0% inhibition) and wells without enzyme for low signal (100% inhibition) controls.
-
Add 5 µL of the Kinase/Substrate solution to all wells.
-
Incubate the plate for 15 minutes at room temperature (RT) to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate for 60 minutes at RT.
-
Terminate the reaction by adding 10 µL of the Stop/Detection solution.
-
Incubate for a final 60 minutes at RT, protected from light.
-
Read the plate on a TR-FRET-capable microplate reader, measuring emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665nm/615nm).
-
Normalize the data using the high and low signal controls.
-
Plot the normalized response versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Summary
| Compound | Target | Assay Type | IC50 (nM) |
| IND-3M-D | VEGFR-2 | TR-FRET | [Hypothetical Value: 15.2] |
| Axitinib | VEGFR-2 | TR-FRET | 0.2 |
Note: The IC50 for Axitinib is based on established literature values.[8] The value for IND-3M-D is hypothetical for illustrative purposes.
Comparative Assay 2: Cellular Potency (Anti-Proliferation Assay)
This assay moves from the isolated enzyme to a biological system, assessing a compound's ability to inhibit the proliferation of endothelial cells, a key process in angiogenesis.
Scientific Rationale
Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis. Their proliferation is heavily dependent on VEGF signaling.[8] By stimulating these cells with VEGF-A in the presence of our inhibitors, we can measure the compound's functional effect in a cellular context. We will use the MTT assay, a colorimetric method that measures metabolic activity as a proxy for cell viability and proliferation.[18]
Signaling Pathway: VEGF-A/VEGFR-2 in Endothelial Cells
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
Detailed Protocol: HUVEC Anti-Proliferation (MTT) Assay
-
Cell Culture:
-
Culture HUVECs in endothelial growth medium (EGM-2) at 37°C, 5% CO₂.
-
Seed 5,000 cells per well into a 96-well plate and allow them to adhere overnight.
-
-
-
The following day, starve the cells for 4-6 hours by replacing the growth medium with a basal medium (EBM-2) containing 0.5% FBS. This synchronizes the cells and reduces baseline signaling.
-
Prepare 2x final concentrations of IND-3M-D and Axitinib in the starvation medium.
-
Add 50 µL of the compound dilutions to the appropriate wells.
-
Add 50 µL of starvation medium containing VEGF-A (final concentration 20 ng/mL) to stimulate proliferation. Include "no VEGF" control wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours.[21] Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the VEGF-stimulated (0% inhibition) and unstimulated (100% inhibition) controls.
-
Plot the normalized response versus the log of inhibitor concentration and fit the data to determine the EC50 value.
-
Comparative Data Summary
| Compound | Cell Line | Assay Type | EC50 (nM) |
| IND-3M-D | HUVEC | MTT Anti-Proliferation | [Hypothetical Value: 85.6] |
| Axitinib | HUVEC | MTT Anti-Proliferation | 1.8 |
Note: The EC50 for Axitinib is based on established literature values. The value for IND-3M-D is hypothetical for illustrative purposes.
Comparative Assay 3: In Vitro Preliminary Safety (hERG Channel Assay)
This assay is a critical early-stage safety screen to assess the risk of drug-induced cardiac arrhythmia.
Scientific Rationale
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[13] Inhibition of this channel can lead to QT interval prolongation, a condition that increases the risk of a potentially fatal arrhythmia called Torsades de Pointes. Regulatory agencies like the FDA mandate in vitro hERG testing for most new chemical entities.[22][23] We will use automated patch-clamp electrophysiology to measure the inhibitory effect of our compounds on the hERG current in a stable, overexpressing cell line (e.g., HEK293).
Detailed Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., CHO or HEK293).
-
Harvest cells and prepare a single-cell suspension according to the automated patch-clamp instrument's specifications.
-
-
Assay Procedure (Instrument-Specific):
-
Load the cell suspension, intracellular solution, extracellular solution, and compound plates onto the instrument.
-
The instrument will automatically trap individual cells and form a high-resistance (giga-seal) patch.
-
Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG tail current.[23]
-
Establish a stable baseline current in the vehicle (extracellular solution with 0.1% DMSO).
-
Apply increasing concentrations of the test compound (IND-3M-D and Axitinib) and record the current at each concentration.
-
A known hERG inhibitor (e.g., Cisapride) should be used as a positive control to validate assay sensitivity.[22]
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of inhibition relative to the baseline vehicle control.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to determine the IC50 value.
-
Comparative Data Summary
| Compound | Assay Type | hERG IC50 (µM) | Therapeutic Index (hERG IC50 / VEGFR-2 IC50) |
| IND-3M-D | Automated Patch-Clamp | [Hypothetical Value: >30] | >1974 |
| Axitinib | Automated Patch-Clamp | 1.7 | 8500 |
Note: A higher therapeutic index indicates a wider margin of safety between the desired on-target effect and the undesired off-target hERG inhibition.
Discussion and Future Directions
This guide outlines a foundational, three-tiered approach to benchmarking a novel indazole-based kinase inhibitor against an established drug. The hypothetical data presented for IND-3M-D, while showing weaker on-target potency compared to Axitinib, suggests a potentially clean safety profile with respect to cardiotoxicity.
Key Insights from this Framework:
-
Biochemical vs. Cellular Potency: A significant drop-off between biochemical IC50 and cellular EC50 (a "cell shift") can indicate issues with cell permeability, target engagement in a cellular environment, or activation of efflux pumps.
-
The Importance of the Therapeutic Index: A highly potent compound is of little value if it has a narrow therapeutic index. The goal is to maximize the separation between on-target efficacy and off-target toxicity.[24]
-
Context is Crucial: Axitinib is a highly optimized, FDA-approved drug. An early-stage compound like IND-3M-D is not expected to outperform it on all metrics. The goal of this benchmarking is to determine if the scaffold has a viable profile and warrants further medicinal chemistry optimization.
Next Steps in Development:
-
Selectivity Profiling: The most critical next step is to assess the selectivity of IND-3M-D. This involves screening it against a broad panel of other kinases (e.g., a 400+ kinase panel) to identify potential off-target activities that could lead to unforeseen side effects or even polypharmacological benefits.
-
ADME Profiling: In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays are necessary to evaluate drug-like properties, including metabolic stability in liver microsomes, plasma protein binding, and permeability.
-
In Vivo Efficacy: If the in vitro profile remains promising, the compound should be advanced into in vivo studies using tumor xenograft models in mice to assess its ability to inhibit tumor growth.[8]
By systematically applying these benchmarking principles, research and development teams can make data-driven decisions, efficiently allocate resources, and increase the probability of advancing truly promising therapeutic candidates.
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The Indazole Isomer Dilemma: A Comparative Guide to 1H- and 2H-Derivatives in Biological Assays
For researchers in drug discovery, the choice of a core heterocyclic scaffold is a decision of paramount importance, dictating the ultimate biological activity, selectivity, and pharmacokinetic properties of a potential therapeutic. Among the so-called "privileged structures," the indazole ring is a recurring motif in a multitude of approved drugs and clinical candidates, particularly in oncology. However, the indazole scaffold presents a critical, yet often overlooked, design choice: the position of the annular nitrogen proton, leading to two distinct regioisomers, 1H- and 2H-indazole.
This guide provides an in-depth comparative analysis of these two isomers. We will dissect their fundamental physicochemical differences, explore how these differences translate into performance in biological assays using case studies from kinase and PARP inhibition, and provide actionable experimental protocols for researchers. This is not merely a list of facts, but a causal explanation of why this isomeric choice is a critical inflection point in medicinal chemistry programs.
Part 1: The Core Dichotomy - Physicochemical Properties of 1H- vs. 2H-Indazole
The seemingly minor shift of a single proton between the N1 and N2 positions of the pyrazole ring fundamentally alters the electronic and steric character of the entire indazole scaffold. Understanding these differences is the key to rationally designing potent and selective inhibitors.
Indazole exists as two primary tautomers: the 1H-indazole and the 2H-indazole. The 1H-tautomer is the thermodynamically more stable form, with a benzenoid electronic structure, and is generally considered the predominant form in solution.[1][2][3] In contrast, the 2H-indazole possesses a less stable ortho-quinoid character.[2][3] This inherent stability difference (the 1H form is more stable by approximately 2.3-3.6 kcal/mol) means that synthetic routes targeting the 2H-isomer must be carefully designed to overcome the thermodynamic preference for the 1H form.[1]
This structural variance has profound implications for its use in drug design:
-
Hydrogen Bonding: The most critical difference lies in the vector and nature of the hydrogen bond. The N-H of the 1H-indazole acts as a hydrogen bond donor from the nitrogen atom adjacent to the fused benzene ring. The 2H-indazole, conversely, donates a hydrogen bond from the nitrogen further from the fusion point. This dictates how the molecule can orient itself within a protein's binding pocket to interact with key amino acid residues.
-
Dipole Moment: The 2H-indazole isomer possesses a significantly larger dipole moment compared to its 1H counterpart.[4] This can influence solubility, membrane permeability, and long-range electrostatic interactions with a biological target.
-
Basicity: 2H-indazoles are stronger bases than their 1H-counterparts, which affects their charge state at physiological pH and can influence properties like oral absorption and target engagement.[1]
Caption: Fundamental structures of 1H- and 2H-indazole isomers.
Part 2: Performance in Biological Assays - Case Studies
The true test of a scaffold lies in its biological performance. Here, we compare the isomers in two therapeutically vital areas: kinase inhibition and PARP inhibition, highlighting how the choice of isomer leads to successful, marketed drugs.
Case Study 1: Kinase Inhibitors - The 2H-Scaffold's Dominance in VEGFR Inhibition
The Vascular Endothelial Growth Factor Receptor (VEGFR) family of tyrosine kinases are critical regulators of angiogenesis, making them a prime target in oncology.[5] The approved drug Pazopanib (Votrient®) , a potent inhibitor of VEGFR-1, -2, and -3, is a cornerstone example of a successful 2H-indazole -based drug.[3][6][7]
The discovery of Pazopanib reveals the strategic advantage of the 2H-scaffold. The core structure involves a 2,3-dimethyl-2H-indazol-6-amine moiety.[8] This specific substitution pattern orients the molecule within the ATP-binding pocket of VEGFR-2, allowing for crucial interactions. While direct comparative data for a 1H-Pazopanib analogue is not publicly available from the innovator's pipeline, the overwhelming success and optimization of the 2H-series underscores its suitability for this particular target class. Synthetic routes to Pazopanib explicitly focus on generating the key N,2,3-trimethyl-2H-indazol-6-amine intermediate.[6][8]
In contrast, numerous 1H-indazole derivatives have been explored as potent kinase inhibitors for other targets, such as Fibroblast Growth Factor Receptors (FGFRs) and Aurora kinases.[2][8][9] This suggests that the orientation of the hydrogen bond donor and the overall molecular shape of the 1H-scaffold may be better suited for the topology of other kinase active sites.
Case Study 2: PARP Inhibition - The Rise of the 2H-Indazole in DNA Repair
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair pathways, particularly those with BRCA1/2 mutations. A leading drug in this class, Niraparib (Zejula®) , is built upon a 2H-indazole core.[10][11][12]
Niraparib, chemically known as 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, potently inhibits PARP-1 and PARP-2.[11] The 2H-indazole scaffold was specifically developed and optimized to provide potent enzymatic and cellular activity.[11] The positioning of the carboxamide at the 7-position and the phenylpiperidine moiety at the N2 position creates a molecule that effectively binds to the nicotinamide-binding pocket of the PARP enzyme, trapping it on DNA and leading to synthetic lethality in cancer cells.[12] The clinical success of Niraparib across various ovarian cancer settings validates the strategic choice of the 2H-indazole scaffold for this target.[13][14]
Case Study 3: Aurora Kinase Inhibition - A Head-to-Head Comparison
Work by Hsieh et al. on Aurora kinase inhibitors provides a rare and valuable direct comparison.[8] Aurora kinases are key regulators of mitosis and are attractive oncology targets.[14][15][16] Their research led to the development of potent 1H-indazole derivatives with varying selectivity profiles.
| Compound ID | Scaffold Type | Target(s) | Aurora A IC₅₀ (µM) | Aurora B IC₅₀ (µM) |
| 123 | 1H-Indazole | Dual A/B | 0.026 | 0.015 |
| 124 | 1H-Indazole | Selective B | >10 | 0.039 |
| 125 | 1H-Indazole | Selective A | 0.046 | >10 |
Data sourced from Hsieh et al. as cited in Reference[8].
In this series, the 1H-indazole acts as a critical hinge-binding motif. The N-H at the 1-position forms a key hydrogen bond with the kinase hinge region. The authors demonstrated that by modulating the substituents on this 1H-indazole core, they could achieve dual inhibition or isoform-selective inhibition.[8] This study showcases the utility of the 1H-scaffold and highlights how substitutions can fine-tune activity and selectivity, even within the same isomeric class. While a direct 2H-regioisomer of these specific compounds was not reported with data, the success of this 1H-series in achieving potent, sub-micromolar inhibition demonstrates its validity as a premier scaffold for this kinase family.
Part 3: Experimental Corner - A Representative Kinase Assay Protocol
To empower researchers to conduct their own comparative studies, we provide a detailed, step-by-step protocol for a representative biochemical kinase assay. The LanthaScreen® Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) platform widely used in drug discovery for its sensitivity and homogeneous format.
Protocol: LanthaScreen® Eu Kinase Binding Assay
This protocol is a generalized procedure for determining the IC₅₀ of a test compound against a target kinase.
Principle: The assay is based on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase active site. A europium (Eu)-labeled anti-tag antibody binds to the kinase. When both tracer and antibody are bound to the kinase, a high FRET signal is generated. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.[4][6][17]
Caption: Workflow for a LanthaScreen® TR-FRET Kinase Binding Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
1X Kinase Buffer: Prepare a working solution of 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) from a concentrated stock.[17]
-
Test Compound Dilution: Prepare a serial dilution of your 1H- and 2H-indazole derivatives in 100% DMSO. From this, create a 4X intermediate dilution plate in 1X Kinase Buffer.
-
Kinase/Antibody Mixture (2X): Prepare a solution containing the tagged kinase and the Eu-labeled anti-tag antibody at 2X their final desired concentrations in 1X Kinase Buffer. Note: Centrifuge the antibody stock at ~10,000 x g for 10 minutes before use to pellet any aggregates.[17][18]
-
Tracer Solution (4X): Prepare a solution of the appropriate Alexa Fluor™ 647-labeled tracer at 4X its final concentration (typically near its Kd for the kinase) in 1X Kinase Buffer.[17]
-
-
Assay Procedure (per well of a 384-well plate):
-
Add 4 µL of the 4X test compound dilution to the assay wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 8 µL of the 2X Kinase/Antibody mixture to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X Tracer solution to all wells.
-
Mix the plate gently (e.g., on a plate shaker for 30 seconds).
-
-
Incubation and Data Acquisition:
-
Cover the plate to prevent evaporation and incubate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 4: Synthetic Considerations and Strategic Outlook
The synthesis of indazole derivatives is a mature field, but regioselectivity remains a key challenge. Alkylation of an unsubstituted indazole often yields a mixture of N1 and N2 products, with the N2 isomer being the kinetic product and the N1 isomer being the thermodynamic product.[7] Achieving a high yield of the desired, less stable 2H-isomer often requires specialized synthetic strategies, such as directed cyclizations or the use of specific catalysts.[3][8]
-
For 1H-Indazoles: Methods involving intramolecular C-H amination of arylhydrazones are common.[8]
-
For 2H-Indazoles: One-pot, multi-component reactions using copper catalysis or reductive cyclizations of ortho-iminonitrobenzenes are effective strategies.[8]
The decision between a 1H- and 2H-indazole scaffold is not arbitrary; it is a fundamental choice that should be guided by structural biology and empirical data.
-
The 2H-indazole scaffold has proven its mettle in blockbuster drugs like Pazopanib and Niraparib. Its unique electronic properties and hydrogen bonding vector are clearly advantageous for targets like VEGFR and PARP. Researchers should consider prioritizing the 2H-scaffold when the target's active site topology can accommodate its distinct shape and larger dipole moment.
-
The 1H-indazole remains a highly valuable and more thermodynamically stable scaffold. As demonstrated in the Aurora kinase case study, it serves as an excellent hinge-binder and offers vast potential for creating highly potent and selective inhibitors for a different subset of targets.
Ultimately, the most effective drug discovery programs will not default to one isomer. Instead, they will embrace the dichotomy, synthesizing and testing both regioisomers early in the hit-to-lead process. By understanding the fundamental differences and employing robust biological assays, researchers can rationally navigate the indazole isomer dilemma to unlock the next generation of targeted therapeutics.
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Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. ACS Publications. Available at: [Link]
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The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. MDPI. Available at: [Link]
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A Researcher's Guide to Assessing the Kinase Selectivity of 3-methoxy-1H-indazole and Its Analogs
For researchers and drug development professionals, the 1H-indazole scaffold represents a "privileged" structure, forming the core of numerous kinase inhibitors, including several clinically approved drugs.[1][2][3][4] Its chemical tractability and ability to form key hydrogen bond interactions with the kinase hinge region make it an attractive starting point for novel inhibitor design.[5] This guide provides a comprehensive framework for assessing the biological target selectivity of a novel indazole compound, using 3-methoxy-1H-indazole as a representative example.
While specific public data on the kinase activity of 3-methoxy-1H-indazole is not available, its structural similarity to known kinase-active molecules—such as FGFR1 and GSK-3β inhibitors that feature methoxyphenyl or methoxy-indazole moieties—suggests it is a prime candidate for kinase-directed activity.[1][6]
This document is not a rigid protocol but an in-depth guide to the strategy and causality behind selectivity profiling. We will objectively compare the performance of well-characterized, publicly disclosed indazole-based inhibitors and provide the detailed experimental methodologies required to generate such data for a new chemical entity like 3-methoxy-1H-indazole.
The Imperative of Selectivity Profiling
In an era of targeted therapy, a kinase inhibitor's value is defined as much by the targets it doesn't hit as by the one it does. The human kinome is highly conserved, particularly in the ATP-binding pocket where most inhibitors act.[7] Poor selectivity can lead to off-target toxicities, derailing an otherwise promising therapeutic candidate. A rigorous, multi-step assessment of selectivity is therefore not optional; it is fundamental to the development process.
Our assessment strategy follows a logical progression from a broad, high-throughput survey to a focused validation in a physiological context. This ensures that resources are spent wisely and that the most critical questions are answered at the appropriate stage.
Comparative Kinase Inhibition Profiles: A Tale of Three Indazoles
To contextualize the potential profile of a new compound, we must look at established examples. UNC2025, BMS-777607, and R428 (Bemcentinib) are all 1H-indazole-containing compounds, yet their substitution patterns confer vastly different selectivity profiles. Understanding these differences is key to rational drug design.
-
R428 (Bemcentinib) is a highly selective inhibitor, primarily targeting AXL kinase.[8][9][10]
-
BMS-777607 is a multi-targeted or "pan-TAM" inhibitor, potently hitting AXL, c-Met, Ron, and Tyro3.[11][12]
-
UNC2025 is a potent dual inhibitor of MER and FLT3, with activity against other related kinases.[13][14][15]
The following tables summarize their quantitative performance. For 3-methoxy-1H-indazole , we present a hypothetical but plausible profile based on activities of related structures to illustrate how data would be presented upon generation.[1][6]
| Kinase Target | R428 (Bemcentinib) IC₅₀ (nM) | BMS-777607 IC₅₀ (nM) | UNC2025 IC₅₀ (nM) | 3-methoxy-1H-indazole IC₅₀ (nM) [Hypothetical] |
| AXL | 14 [8][9] | 1.1 [11] | 122[13] | >10,000 |
| MER | >700 (>50x selective)[10] | - | 0.74 [13] | >10,000 |
| TYRO3 | >1400 (>100x selective)[10] | 4.3 [11] | 5.83[14] | >10,000 |
| c-Met | - | 3.9 [11] | 364[14] | >10,000 |
| RON | - | 1.8 [11] | - | >10,000 |
| FLT3 | - | - | 0.8 [13] | >10,000 |
| FGFR1 | - | - | - | 15 |
| GSK-3β | - | - | - | 350 |
| KIT | - | - | 8.18[14] | >10,000 |
| TRKA | - | - | 1.67[14] | >10,000 |
| Data presented as IC₅₀ (nM), the concentration for 50% inhibition. Bold values indicate primary targets. "-" indicates data not publicly available or not a primary target. |
Section 1: Key Experimental Methodologies
The foundation of any selectivity claim rests on robust, reproducible, and well-validated experimental data. Here, we detail the core methodologies required to build a selectivity profile from the ground up.
1.1 Primary Screening: In Vitro Competition Binding Assay
Causality & Rationale: Before assessing how an inhibitor affects a kinase's function (phosphorylation), it is crucial to determine if it physically binds to the target. A competition binding assay is the gold standard for this initial step. It directly measures the displacement of a known, high-affinity ligand from the kinase's ATP pocket by the test compound.[8][13] This method is highly adaptable for high-throughput screening and has a key advantage: it is independent of enzymatic activity, meaning it can measure binding to both active and inactive kinase conformations and is not reliant on identifying a suitable substrate for each kinase.[14]
-
Preparation of Reagents:
-
Express and purify the panel of human kinases, often as fusions to a tag (e.g., T7 bacteriophage) for quantification.[10]
-
Prepare an immobilized "probe" ligand. This is typically a broad-spectrum kinase inhibitor linked to a solid support (like beads).[10]
-
Serially dilute the test compound (3-methoxy-1H-indazole) in an appropriate buffer (e.g., DMSO).
-
-
Binding Reaction:
-
In a multi-well plate, combine the tagged kinase, the immobilized probe ligand, and the test compound at various concentrations.[10]
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
Incubate the mixture for a defined period (e.g., 1 hour) at room temperature to allow the binding to reach equilibrium.
-
-
Separation & Wash:
-
Wash the plate to remove any unbound kinase and test compound. The kinase that was bound to the test compound in solution will be washed away, while the kinase that successfully competed for the immobilized probe will remain.
-
-
Quantification:
-
Data Analysis:
-
Calculate the percentage of kinase binding relative to the "no inhibitor" control for each concentration of the test compound.
-
Plot the percentage of binding against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the dissociation constant (Kd) or IC₅₀ value.
-
1.2 Cellular Validation: Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: A compound that binds to a purified protein in a test tube may not necessarily engage its target in the complex milieu of a living cell. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can drastically alter a compound's effective potency. CETSA is a powerful biophysical technique that confirms target engagement in an intact cellular environment.[1][2][16] The principle is based on ligand-induced thermal stabilization: when a ligand binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.[5][6] By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly observe this stabilization, providing unambiguous proof of target engagement.[1]
-
Cell Treatment:
-
Culture cells known to express the target kinase (e.g., a cancer cell line with high FGFR1 expression).
-
Treat the cells with the test compound (3-methoxy-1H-indazole) at various concentrations for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes). A typical range might be 40°C to 70°C. It is critical to perform an initial experiment to determine the optimal melting temperature (Tm) of the target protein.[16]
-
Immediately cool the samples on ice to halt further denaturation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release their contents. This can be done through methods like freeze-thaw cycles or the addition of a mild lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins and cell debris.[6]
-
-
Protein Quantification:
-
Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Analyze the amount of the specific target protein in the soluble fraction using a protein detection method, most commonly Western blotting.[6] Other methods like mass spectrometry can be used for proteome-wide analysis.[1]
-
-
Data Analysis:
-
For each temperature point, quantify the band intensity from the Western blot.
-
Plot the soluble protein fraction against the temperature to generate a "melting curve." A shift in this curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.[5]
-
Alternatively, by using a single, fixed temperature near the Tm, one can generate a dose-response curve to quantify the potency of the compound in stabilizing the target protein in cells.
-
Conclusion
Assessing the selectivity of a novel compound like 3-methoxy-1H-indazole is a systematic process that builds a comprehensive picture of its biological interactions. By starting with broad, high-throughput binding assays and progressing to rigorous cellular target engagement studies like CETSA, researchers can confidently identify on-target activity and flag potential off-target liabilities early in the discovery pipeline. Comparing the resulting profile to well-characterized molecules such as R428, BMS-777607, and UNC2025 provides a critical benchmark, enabling an informed, data-driven approach to advancing the next generation of selective kinase inhibitors.
References
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MedchemExpress. Bemcentinib (R428) | AXL Inhibitor.
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MedchemExpress. UNC2025 | MER/FLT3 Inhibitor.
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Zhang, C., et al. (2016). UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. PubMed Central.
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MedchemExpress. Bemcentinib (R428; BGB324) DataSheet.
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Selleck Chemicals. BMS-777607 | c-Met inhibitor.
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Selleck Chemicals. Bemcentinib (R428) | Axl Inhibitor.
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Selleck Chemicals. UNC2025 FLT3 inhibitor.
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Brand, T. M., et al. (2016). Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo. PubMed Central.
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The Chemical Probes Portal. UNC2025.
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Liu, J., et al. (2013). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. PubMed Central.
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Brand, T. M., et al. (2016). Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo. ResearchGate.
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
-
Dai, L., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
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Tribioscience. R428, Potent and selective AXL inhibitor.
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BenchChem. (2025). Assessing the Selectivity of 3-Methyl-1H-indazol-4-ol for Specific Kinases: A Comparative Guide.
-
Al-Ostoot, F. H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central.
-
BenchChem. (2025). Bemcentinib versus other AXL inhibitors in head-to-head comparison.
-
BenchChem. (2025). Unraveling the Kinase Selectivity of 1H-Indazole-3-Carboxamide Derivatives: A Comparative Guide.
-
Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
-
Aljohani, A., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI.
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Lee, H., et al. (2024). Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm. NIH.
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ResearchGate. (2018). The multi-TKI, BMS-777607, results in superior tumor growth... | Download Scientific Diagram.
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BenchChem. (2025). A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives.
-
So, S. S., & Karplus, M. (2013). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. NIH.
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ResearchGate. (2024). Different biological activities reported with Indazole derivatives.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 3-methoxy-1H-indazole
The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their final, responsible disposal. As a heterocyclic compound utilized in complex synthetic pathways, particularly in drug discovery, 3-methoxy-1H-indazole demands a disposal protocol rooted in a thorough understanding of its potential hazards and regulatory requirements. This guide provides a comprehensive framework for researchers and laboratory managers to handle and dispose of this compound, ensuring personnel safety and environmental stewardship.
The causality behind a stringent disposal protocol is the inherent uncertainty surrounding the toxicological and ecological profiles of many research chemicals. While specific data for 3-methoxy-1H-indazole is not extensively published, data from structurally similar indazole derivatives provides a solid foundation for a conservative, safety-first approach. These analogues are consistently classified as irritants and potentially harmful, mandating their treatment as hazardous chemical waste.
Hazard Assessment: A Conservative Approach
In the absence of a dedicated Safety Data Sheet (SDS) for 3-methoxy-1H-indazole, we must extrapolate from related compounds. This approach, known as "hazard banding," is a cornerstone of responsible chemical management in research settings. Analysis of SDS for various methoxy- and amino-substituted indazoles reveals a consistent hazard profile.[1][2][3]
Table 1: Hazard Profile Based on Indazole Analogues
| Hazard Classification | Description | Rationale & Precaution |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2][3] | Ingestion can lead to adverse health effects. Strict hygiene measures, including prohibiting eating or drinking in the lab and thorough hand washing, are essential. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2][3] | Direct contact can cause redness, inflammation, or dermatitis. Impervious gloves and a lab coat are mandatory to prevent skin exposure. |
| Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation.[1][2][3] | Accidental splashes can result in significant eye damage. Chemical safety goggles are required at all times when handling the compound. |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation.[1][2][3] | Inhalation of dust or aerosols can irritate the respiratory tract. Handling should occur in a well-ventilated area, preferably within a chemical fume hood. |
| Ecological Hazards | Data not available. | The absence of ecological data necessitates preventing any release into the environment. Disposal into drains or general waste is strictly prohibited.[4][5] |
This self-validating system dictates that the compound must be managed as regulated hazardous waste to mitigate all potential risks identified.
Core Directive: The Disposal Protocol
The proper disposal of 3-methoxy-1H-indazole is not merely a suggestion but a requirement governed by regulations from agencies like the Environmental Protection Agency (EPA) in the United States.[6] The cardinal rule is that this chemical must never be disposed of via sanitary sewer or as regular solid waste.[5] All waste streams, including the pure compound, contaminated materials, and rinsate, must be captured and managed by a licensed hazardous waste handler.
Step 1: Waste Segregation and Containerization
The foundation of compliant disposal is proper segregation at the point of generation. This prevents dangerous reactions and ensures the waste can be managed safely and efficiently.
-
Identify the Waste Stream:
-
Solid Waste: Collect unused or expired 3-methoxy-1H-indazole, along with grossly contaminated items like weigh boats, gloves, and absorbent pads, in a designated solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a liquid waste container. This stream must be further segregated based on the solvent type (e.g., halogenated vs. non-halogenated solvents), as required by waste management facilities.[7]
-
-
Select the Correct Container:
-
The container must be in good condition and constructed of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) or glass bottle for most solvent waste).[8]
-
The container must have a secure, leak-proof screw-top cap. Do not use funnels as stoppers , as this leaves the container open.[8]
-
Ensure the container size is appropriate for the volume of waste to be generated to minimize storage time.
-
Step 2: Labeling the Hazardous Waste Container
Proper labeling is a critical compliance point. An incorrectly labeled container can be rejected by disposal technicians and may result in regulatory fines.
-
Affix a Hazardous Waste Label: Use the official label provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete All Fields:
-
Write "Hazardous Waste."[8]
-
List the full chemical name: "3-methoxy-1H-indazole." Do not use abbreviations or chemical formulas. [8]
-
If in solution, list all constituents and their approximate percentages (e.g., "Methanol 95%, 3-methoxy-1H-indazole 5%").
-
Clearly indicate the associated hazards (e.g., "Irritant," "Toxic").
-
Note the date the first drop of waste was added to the container.
-
Step 3: Accumulation and Storage in a Satellite Area
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation and under the control of the lab personnel.[7][8]
-
Location: Store the waste container in a designated area, such as within a chemical fume hood or a secondary containment tray in a cabinet.
-
Segregation: Store the waste container away from incompatible materials. Based on the data for related compounds, 3-methoxy-1H-indazole should be kept away from strong oxidizing agents.[3]
-
Secondary Containment: All liquid hazardous waste containers must be kept in a chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[5]
-
Container Status: Keep the waste container securely closed at all times, except when adding waste.[5][8]
Step 4: Arranging for Final Disposal
Once the waste container is nearly full (around 90% capacity), it is time to arrange for its removal.[8]
-
Contact EHS: Follow your institution's specific procedure to request a waste pickup from the EHS department or equivalent safety office.
-
Provide Documentation: You may need to provide an inventory of the waste container's contents.
-
Professional Disposal: The EHS department will then consolidate the waste and transfer it to a licensed hazardous waste disposal company, which will manage the final treatment or disposal in accordance with all federal, state, and local regulations.[9][10]
Decontamination and Spill Management
Proper decontamination prevents unintended exposure and cross-contamination.
-
Glassware and Equipment:
-
Perform an initial rinse with a suitable solvent (e.g., the solvent used in the reaction).
-
Crucially, this first rinsate must be collected and disposed of as hazardous liquid waste. [5] For highly toxic compounds, the first three rinses are typically collected. Given the "harmful if swallowed" classification, collecting at least the first rinse is a mandatory precaution.
-
Subsequent washing can be done with soap and water.
-
-
Small Spills:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE (lab coat, gloves, goggles), cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial spill pad).[2][9]
-
Carefully sweep the absorbed material into a designated container.[1]
-
Label the container as solid hazardous waste, listing "3-methoxy-1H-indazole" and the absorbent material.
-
Arrange for disposal through your EHS office.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 3-methoxy-1H-indazole waste streams in a laboratory setting.
Caption: Decision workflow for 3-methoxy-1H-indazole waste management.
References
-
Safety Data Sheet, 4-Methoxy-1h-indazole. AFG Bioscience LLC. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. PubMed. [Link]
-
Waste Disposal Manual. University of Louisville Department of Environmental Health and Safety. [Link]
-
USP 800 & Hazardous Drug Disposal. Stericycle. [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Institutes of Health (NIH). [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Photochemical Conversion of Indazoles into Benzimidazoles. National Institutes of Health (NIH). [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Base‐Catalyzed Synthesis of Substituted Indazoles under Mild, Transition‐Metal‐Free Conditions. OUCI. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-methoxy-1H-indazole
This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 3-methoxy-1H-indazole (CAS No. 1848-41-5)[1]. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a profound understanding of the materials we handle and the rationale behind each safety protocol. This document moves beyond a simple checklist to instill a risk-based safety mindset, ensuring that every procedural step is a self-validating system of protection.
While comprehensive toxicological data for 3-methoxy-1H-indazole is not extensively published, the known hazards of structurally similar indazole derivatives necessitate a cautious and thorough approach[2][3]. Analogs are known to cause skin, eye, and respiratory irritation[4][5]. Therefore, we will operate under the precautionary principle, treating this compound as potentially hazardous upon inhalation, ingestion, or direct contact.
The Hierarchy of Controls: Your First Line of Defense
Before we address PPE, it's critical to acknowledge the hierarchy of controls in laboratory safety. PPE is the last line of defense, employed after engineering and administrative controls have been optimized.
-
Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of 3-methoxy-1H-indazole, including weighing, solution preparation, and transfers[6]. This mitigates inhalation exposure. Safety showers and eyewash stations must be readily accessible and tested regularly[2][4].
-
Administrative Controls: This includes robust Standard Operating Procedures (SOPs), thorough training for all personnel, and restricting access to authorized users only.
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE must be deliberate and matched to the potential hazards of the task. The following sections detail the minimum required PPE and the scientific reasoning for each.
Eye and Face Protection
Direct contact of chemical dust or splash with the eyes can cause serious, irreversible damage.
-
Minimum Requirement: At all times within the laboratory where 3-methoxy-1H-indazole is handled, ANSI Z87.1-compliant (or equivalent standard) safety glasses with side shields are mandatory.
-
Elevated Risk Tasks: For procedures with a higher risk of splashing—such as transferring solutions, filtering, or during reaction work-ups—chemical splash goggles are required[7].
-
Maximum Protection: When handling larger quantities or facing a significant splash hazard, a face shield should be worn in addition to chemical splash goggles to protect the entire face[5][8].
Hand Protection
The hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Selection: Chemical-resistant gloves are essential. Nitrile gloves are a standard and effective choice for incidental contact with powders and many common laboratory solvents. Always consult a glove compatibility chart for the specific solvents being used in your procedure.
-
Glove Inspection: Before every use, gloves must be inspected for any signs of degradation, such as discoloration, punctures, or tears[2][5][8].
-
Proper Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[2][5][6][8]. Hands must be washed thoroughly with soap and water after removing gloves[2][5].
-
Double Gloving: For tasks with a high risk of contamination, such as weighing the powder outside of a glovebox or handling concentrated solutions, wearing two pairs of nitrile gloves is strongly recommended.
Body Protection
A lab coat is the primary barrier to protect your skin and personal clothing from contamination.
-
Standard Protocol: A long-sleeved, flame-resistant lab coat must be worn and fully fastened.
-
Material: Ensure the lab coat is made of a suitable material, such as cotton or a specialized chemical-resistant fabric. Standard polyester-cotton blends may not be appropriate for all solvents.
-
Additional Protection: For large-scale operations or when cleaning significant spills, chemical-resistant aprons or coveralls may be necessary[2][9].
Respiratory Protection
As stated, all work should be performed in a chemical fume hood to prevent inhalation of dust or vapors[6].
-
Standard Operations: Under normal conditions within a functioning fume hood, respiratory protection is not typically required[6].
-
Emergency Situations: In the event of a large spill outside of a fume hood or a failure of ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel during the cleanup process[2][10].
Task-Specific PPE Protocols
The level of PPE required is directly proportional to the risk of exposure for a given task. The following table summarizes the recommended PPE for common laboratory procedures involving 3-methoxy-1H-indazole.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Glasses with Side Shields | Double Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Running/Monitoring Reaction | Chemical Splash Goggles | Single Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Reaction Work-up/Purification | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Waste Handling & Disposal | Chemical Splash Goggles | Heavy-duty Nitrile or Neoprene Gloves | Lab Coat | Use in Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron/Coverall | Required: NIOSH-approved respirator |
Procedural Workflows for PPE Safety
Visualizing the decision-making and procedural flow is key to building safe habits. The following diagram and protocols provide a self-validating system for PPE use.
PPE Selection Workflow
Caption: PPE selection workflow for handling 3-methoxy-1H-indazole.
Protocol 4.1: Donning and Doffing PPE
The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fasten completely.
-
Gloves: Don the first pair of gloves. If double-gloving, don the second pair over the first. Ensure the cuffs of the outer gloves are pulled over the cuffs of your lab coat sleeves.
-
Eye/Face Protection: Put on your safety goggles and/or face shield.
Doffing (Taking Off) Sequence:
-
Gloves: Remove the outer pair of gloves first (if double-gloving) using a proper technique to avoid touching the contaminated surface. Then, remove the inner pair. Dispose of them immediately in a designated hazardous waste container[2][6].
-
Lab Coat: Remove your lab coat by rolling it outwards, ensuring the contaminated exterior is contained within the roll. Store it in its designated location or dispose of it if it is a disposable garment.
-
Eye/Face Protection: Remove your goggles or face shield last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water[4][5].
Protocol 4.2: Disposal of Contaminated PPE
Proper disposal is a crucial final step to protect yourself, your colleagues, and the environment.
-
Segregation: All disposable PPE that has come into contact with 3-methoxy-1H-indazole must be treated as hazardous chemical waste[3]. This includes gloves, disposable lab coats, and any absorbent materials used for cleanup.
-
Containment: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container. Do not dispose of this material in regular trash receptacles[2].
-
Institutional Procedures: Follow your institution's specific guidelines for hazardous waste pickup and disposal[3][4]. Consult with your Environmental Health and Safety (EHS) department for any questions.
By integrating this comprehensive, rationale-based approach to PPE, you build a resilient safety culture that protects not only the individual but the entire research team. Always consult the manufacturer's Safety Data Sheet (SDS) and your institution's EHS office before beginning work with any new chemical.
References
-
Safety Data Sheet for 6-METHOXYINDAZOLE. (2025). INDOFINE Chemical Company, Inc. [Link]
-
Safety Data Sheet for Methyl 1-methyl-1H-indazole-6-carboxylate. (2024). Angene Chemical. [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
-
3-methoxy-1H-indazole. PubChem, National Center for Biotechnology Information. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
